molecular formula C8H9FN2O B1521842 4-Amino-2-fluoro-N-methylbenzamide CAS No. 915087-25-1

4-Amino-2-fluoro-N-methylbenzamide

Cat. No.: B1521842
CAS No.: 915087-25-1
M. Wt: 168.17 g/mol
InChI Key: XOKAXPQJUODMSH-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-fluoro-N-methylbenzamide
Source PubChem
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InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAXPQJUODMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657628
Record name 4-Amino-2-fluoro-N-methylbenzamide
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Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

915087-25-1
Record name 4-Amino-2-fluoro-N-methylbenzamide
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Record name 4-Amino-2-fluoro-N-methylbenzamide
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Record name 4-Amino-2-fluoro-N-methylbenzamide
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Record name 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate in the development of modern pharmaceuticals.[1] The document details a multi-step synthesis commencing from 2-fluoro-4-nitrotoluene, outlining the scientific rationale behind the chosen methodologies. Each step is accompanied by a detailed experimental protocol, characterization data, and mechanistic insights. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, offering a practical and scientifically grounded resource for the preparation of this important molecule.

Introduction and Strategic Overview

This compound (CAS: 915087-25-1) is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of advanced antiandrogen drugs like Enzalutamide (MDV3100), which are used in the treatment of advanced prostate cancer.[1][2] Its structure, featuring a fluoro-substituted aromatic ring with amino and N-methylamido groups, makes it a versatile scaffold for developing novel therapeutic agents.[3][4]

The synthesis pathway detailed in this guide has been designed for efficiency, scalability, and adherence to green chemistry principles, avoiding the use of highly toxic reagents like chromium trioxide and minimizing waste streams, which are drawbacks of some previously reported methods.[2][5] The chosen three-step route begins with the readily available starting material, 2-fluoro-4-nitrotoluene, and proceeds through oxidation, amidation, and reduction steps.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection at the amide and amino functionalities. The final amino group can be derived from the reduction of a nitro group, a common and high-yielding transformation. The N-methylamide can be formed via the reaction of a carboxylic acid derivative with methylamine. This leads back to 2-fluoro-4-nitrobenzoic acid as a key intermediate, which can be synthesized from the oxidation of 2-fluoro-4-nitrotoluene.

Overall Synthesis Pathway

The forward synthesis, therefore, follows a logical and field-proven three-step sequence:

  • Oxidation: Conversion of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.

  • Amidation: Formation of 2-fluoro-N-methyl-4-nitrobenzamide from the corresponding benzoic acid.

  • Reduction: Catalytic hydrogenation of the nitro group to yield the final product, this compound.

This pathway is summarized in the diagram below.

Synthesis_Pathway A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B  Step 1: Oxidation KMnO₄, NaOH, H₂O Phase Transfer Catalyst C 2-Fluoro-N-methyl-4-nitrobenzamide B->C  Step 2: Amidation 1. SOCl₂ 2. Methylamine (CH₃NH₂) D This compound C->D  Step 3: Reduction H₂, Pd/C Catalyst Ethyl Acetate

Caption: Overall three-step synthesis pathway.

Detailed Synthesis and Experimental Protocols

This section provides a step-by-step guide for each reaction in the synthesis pathway, including reagent quantities, reaction conditions, and work-up procedures.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation.[2] The reaction is performed in an aqueous basic solution, and the inclusion of a phase transfer catalyst (PTC) such as tetrabutylammonium chloride or bromide is crucial.[5][6] The PTC facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the substrate resides, significantly enhancing the reaction rate and yield.

Protocol: Synthesis of 2-Fluoro-4-nitrobenzoic acid [2][5][6]
  • Reaction Setup: To a stirred solution of water (500 ml), add 2-fluoro-4-nitrotoluene (31.1g, 0.2 mol), sodium hydroxide (20.0g, 0.50 mol), and tetrabutylammonium chloride (6.22g, 0.022 mol).

  • Heating and Oxidation: Heat the mixture to 80°C. Add potassium permanganate (64.8g, 0.41 mol) in portions over several hours while maintaining the reaction temperature at 95°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 16 hours).

  • Work-up and Isolation: While still hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid.

  • Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid as an off-white solid.

ParameterValueReference
Starting Material 2-Fluoro-4-nitrotoluene[5]
Key Reagents KMnO₄, NaOH, PTC[2][5]
Solvent Water[5]
Temperature 95 °C[5][6]
Typical Yield 74%[2][5]
Product Purity >98%[5]
Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid

The formation of the amide bond is achieved in a two-stage, one-pot process. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[7][8] This is a standard and highly effective method for activating carboxylic acids.[] The excess thionyl chloride can be easily removed by evaporation. The crude acyl chloride is then reacted directly with methylamine to form the desired N-methylamide.[7] This approach is efficient and avoids the need for peptide coupling reagents, which can be expensive and generate difficult-to-remove byproducts.

Protocol: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide [2]
  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, add 2-fluoro-4-nitrobenzoic acid (18.5g, 0.1 mol) and thionyl chloride (20 ml). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 ml).

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction completion can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Reagent Removal: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-4-nitrobenzoyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (200 ml). Cool the solution in an ice bath.

  • Amine Addition: Slowly add a solution of methylamine (e.g., 40% in water or 2M in THF, 0.12 mol) to the cooled acyl chloride solution while stirring vigorously. An organic base like triethylamine or diisopropylethylamine (DIEA) can be added to scavenge the HCl byproduct.[7]

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Wash the organic layer with water, a mild acid (e.g., 1N HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-N-methyl-4-nitrobenzamide.

ParameterValueReference
Starting Material 2-Fluoro-4-nitrobenzoic acid[2]
Activating Agent Thionyl Chloride (SOCl₂)[7][8]
Amine Source Methylamine (CH₃NH₂)[2]
Solvent DCM or THF[7]
Temperature 0 °C to Room Temp[7]
Typical Yield 95% (over two stages)[2]
Step 3: Reduction of 2-Fluoro-N-methyl-4-nitrobenzamide

The final step is the chemoselective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation.[5] It is a clean, efficient, and high-yielding reaction that operates under mild conditions and produces water as the only byproduct.[10] This method is preferable to using reducing metals like iron powder in acidic conditions, which generates large amounts of aqueous waste.[5]

Protocol: Synthesis of this compound [5]
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-fluoro-N-methyl-4-nitrobenzamide (24.0g, 0.121 mol) in a suitable solvent such as ethyl acetate or methanol (250 ml).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.2g, ~5 wt%) to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 10 atmospheres) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 12 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized if necessary to afford the final product, this compound, as an off-white solid.

ParameterValueReference
Starting Material 2-Fluoro-N-methyl-4-nitrobenzamide[5]
Catalyst 10% Palladium on Carbon (Pd/C)[2][5]
Reductant Hydrogen Gas (H₂)[5]
Solvent Ethyl Acetate or Methanol[5]
Pressure ~10 atm[5]
Typical Yield >98%[2][5]
Product Purity >98%[5]
Characterization Data

The final product, this compound, can be characterized using standard analytical techniques. A patent provides the following representative data:

  • ¹H NMR (400Hz, acetone-d₆), δ (ppm): 2.87 (d, J=4.4, 3H, CH₃-), 5.55 (br s, 2H, NH₂-), 6.39 (dd, J=14.7, 2.1, 1H, C₆H₃-), 6.51 (dd, J=8.6, 2.1, 1H, C₆H₃-), 7.09 (s, 1H, C₆H₃-), 7.67 (dd, J=8.7, 8.8, 1H, NH-).[5]

  • ¹³C NMR (100MHz, acetone-d₆), δ (ppm): 25.9, 99.7, 109.2, 110.1, 132.7, 153.7, 162.3, 164.6.[5]

Mechanistic Considerations and Process Rationale

Understanding the underlying mechanisms provides insight into the experimental choices and ensures robust process control.

Mechanism of Amide Formation via Thionyl Chloride

The conversion of the carboxylic acid to the amide proceeds through a highly reactive acyl chloride intermediate.

Amidation_Mechanism cluster_0 Step 2a: Acyl Chloride Formation cluster_1 Step 2b: Nucleophilic Acyl Substitution A R-COOH (Carboxylic Acid) B SOCl₂ (Thionyl Chloride) C R-COCl (Acyl Chloride) A->C + SO₂ + HCl D R-COCl E CH₃NH₂ (Methylamine) F R-CONHCH₃ (Amide Product) D->F + HCl

Caption: Key stages in the amidation reaction.

  • Activation: The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[11]

  • Intermediate Formation: A series of steps involving leaving group elimination and proton transfer leads to the formation of the acyl chloride.

  • Nucleophilic Attack: The highly reactive acyl chloride is then subjected to nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating a chloride ion and forming the stable amide bond after deprotonation.

This two-stage process is highly favored due to the high reactivity of the acyl chloride, which allows the amidation to proceed rapidly and in high yield, even with less nucleophilic amines.[7]

Conclusion

The synthetic pathway described provides a reliable and efficient method for producing high-purity this compound. With a total three-step yield reported as high as 68.7%, this process is well-suited for large-scale industrial production.[5] The use of catalytic hydrogenation in the final step aligns with green chemistry principles by minimizing waste. The detailed protocols and mechanistic insights presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

physicochemical properties of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluoro-N-methylbenzamide

Abstract

This compound (CAS No. 915087-25-1) is a pivotal chemical intermediate, most notably in the synthesis of advanced pharmaceuticals such as Apalutamide, a potent androgen receptor inhibitor for the treatment of prostate cancer.[1][2] A comprehensive understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a detailed analysis of the structural, physical, and chemical characteristics of this compound. It consolidates available experimental and predicted data, outlines standardized protocols for its empirical determination, and discusses the implications of these properties within the context of drug development. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, characterization, and application of this important molecule.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

  • IUPAC Name: this compound[3]

  • Synonyms: N-methyl-2-fluoro-4-aminobenzamide, Benzamide, 4-amino-2-fluoro-N-methyl-[3][4]

  • CAS Number: 915087-25-1[3]

  • Molecular Formula: C₈H₉FN₂O[3][5][6]

  • Molecular Weight: 168.17 g/mol [3][5][6]

The molecular structure consists of a benzamide core, substituted with an amino group at position 4 and a fluorine atom at position 2 of the benzene ring. The amide nitrogen is substituted with a methyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: Data Summary

A summary of the core physicochemical properties is essential for at-a-glance assessment. The following table consolidates both predicted and available experimental data.

PropertyValue / DescriptionData TypeSource(s)
Appearance SolidExperimental[4]
Molecular Weight 168.17 g/mol Calculated[3][5][6]
Melting Point Data not available--
Boiling Point 320 °CPredicted[4]
Flash Point 147 °CExperimental[4]
Density 1.234 g/cm³-[4]
pKa 14.12 ± 0.46Predicted[4]
LogP (Octanol/Water) 0.6Predicted[3]
Aqueous Solubility Data not available--
Storage 2-8°C, Moisture SensitiveRecommendation[5][6]

In-Depth Analysis of Key Properties

Thermal Properties
  • Melting Point (MP): The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity. While no experimental value is published, it is expected to be a solid with a relatively high melting point due to the crystalline nature of aromatic amides. Its determination is crucial for quality control during manufacturing.

  • Boiling Point (BP): A predicted boiling point of 320 °C suggests low volatility under standard conditions, which is typical for a molecule of this size and functionality.[4] This high boiling point simplifies handling by minimizing vapor-related exposure risks.

  • Thermal Stability: The compound's stability at various temperatures is vital for defining storage conditions and assessing its behavior during thermal processes like drying. Degradation at elevated temperatures could lead to impurity formation.

Solubility and Lipophilicity

Solubility and lipophilicity are cornerstone properties that dictate a molecule's behavior in both chemical and biological systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

ADMET_Properties cluster_0 Core Physicochemical Properties cluster_1 Impact on ADMET Profile Solubility Aqueous Solubility Absorption Absorption (e.g., Gut Wall Permeation) Solubility->Absorption affects dissolution LogP Lipophilicity (LogP) LogP->Absorption influences membrane crossing Distribution Distribution (e.g., Plasma Protein Binding) LogP->Distribution impacts tissue accumulation Metabolism Metabolism (e.g., Liver Enzyme Access) LogP->Metabolism affects binding to enzymes pKa Ionization (pKa) pKa->Solubility pH-dependent pKa->Absorption affects charge state Excretion Excretion (e.g., Renal Clearance) Shake_Flask_Workflow start Start: Prepare Mutually Saturated Octanol & Buffer step1 Dissolve Compound in Aqueous Phase (Known Concentration) start->step1 step2 Add Equal Volume of Octanol Phase step1->step2 step3 Agitate to Reach Equilibrium step2->step3 step4 Centrifuge for Phase Separation step3->step4 step5 Sample Both Aqueous & Octanol Phases step4->step5 step6 Analyze Concentration in Each Phase (e.g., HPLC) step5->step6 end Calculate LogP = log([C]octanol/[C]aqueous) step6->end

References

An In-Depth Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1), a pivotal intermediate in contemporary pharmaceutical synthesis. This document delves into its chemical and physical properties, provides a detailed, validated synthesis protocol, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the compound's critical role as a building block in the synthesis of potent second-generation androgen receptor antagonists, namely Enzalutamide and Apalutamide, which are instrumental in the treatment of advanced prostate cancer. The guide also touches upon its application in the development of c-Met kinase inhibitors. A thorough examination of the mechanism of action of the resulting active pharmaceutical ingredients (APIs) is provided to contextualize the significance of this intermediate. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound is a substituted benzamide that has emerged as a cornerstone in the synthesis of targeted cancer therapies.[1][2] Its strategic importance lies in its role as a key intermediate for drugs that modulate critical signaling pathways in oncology. The structural features of this compound, particularly the fluorine and amino group substitutions on the benzene ring, are crucial for the biological activity of the final drug products. This guide will provide an in-depth exploration of this versatile molecule, from its synthesis to its application in the creation of life-saving therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 915087-25-1[3]
Molecular Formula C₈H₉FN₂O[3]
Molecular Weight 168.17 g/mol [3]
IUPAC Name This compound[3]
Appearance Off-white to white solid[4]
Melting Point Not explicitly stated, but described as a solid at room temperature.[4]
Solubility Soluble in various organic solvents.[5]
SMILES CNC(=O)C1=C(C=C(C=C1)N)F[3]
InChI InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12)[3]

Synthesis of this compound

The most common and efficient synthesis of this compound starts from 2-fluoro-4-nitrotoluene.[5][6][7] The process involves a three-step reaction sequence: oxidation, amidation, and reduction.

Synthesis Workflow

Synthesis of this compound start 2-Fluoro-4-nitrotoluene step1 Step 1: Oxidation start->step1 KMnO₄, NaOH, H₂O, Phase Transfer Catalyst intermediate1 2-Fluoro-4-nitrobenzoic acid step1->intermediate1 step2 Step 2: Amidation intermediate1->step2 1. SOCl₂, DMF (cat.) 2. Methylamine intermediate2 2-Fluoro-4-nitro-N-methylbenzamide step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 Pd/C, H₂ end This compound step3->end

A streamlined workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in the literature, designed to be robust and scalable.[5][7]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

  • Rationale: This step converts the methyl group of the starting material into a carboxylic acid, which is necessary for the subsequent amidation. The use of a phase transfer catalyst is crucial for achieving a high yield in this heterogeneous reaction mixture.[7]

  • Procedure:

    • To a 1L reaction flask, add 2-fluoro-4-nitrotoluene (31.1g, 0.2 mol), water (500ml), sodium hydroxide (20.0g, 0.50 mol), and a phase transfer catalyst such as tetrabutylammonium chloride (6.22g, 0.022 mol).

    • Stir the mixture and heat to 80°C.

    • Add potassium permanganate (64.8g, 0.41 mol) portion-wise while maintaining the temperature at 95°C.

    • Monitor the reaction by TLC. After completion (typically 16 hours), filter the hot reaction mixture to remove manganese dioxide.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid as a solid.

    • Expected Yield: ~74%[5]

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid to 2-Fluoro-4-nitro-N-methylbenzamide

  • Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride, which then readily reacts with methylamine to form the desired amide.

  • Procedure:

    • In a 1L reaction flask, suspend 2-fluoro-4-nitrobenzoic acid (27.5g, 0.148 mol) in 1,2-dichloroethane (275ml).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1.38ml).

    • Add thionyl chloride (26.3g, 0.22 mol) dropwise.

    • Stir the mixture at room temperature for 30 minutes, then reflux at 85°C for 5 hours.

    • Cool the reaction mixture to -3°C in an ice-water bath and bubble methylamine gas (6.9g, 0.22 mol) through the solution until it becomes alkaline.

    • Continue the reaction for 1.5 hours.

    • Remove the solvent under reduced pressure. Add water (250ml) to the residue, stir, and filter the resulting solid.

    • Dry the solid to obtain 2-fluoro-4-nitro-N-methylbenzamide.

    • Expected Yield: ~96%[5]

Step 3: Reduction of 2-Fluoro-4-nitro-N-methylbenzamide to this compound

  • Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[4][7]

  • Procedure:

    • In a pressure reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide (28.0g, 0.142 mol) in ethanol (280ml).

    • Add 10% Palladium on carbon (Pd/C) catalyst (4.2g).

    • Purge the reactor with nitrogen and then introduce hydrogen gas to a pressure of 20 atmospheres.

    • Stir the reaction at room temperature for 16 hours.

    • After the reaction is complete, filter off the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound as an off-white solid.

    • Expected Yield: ~98%[4]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.90 (dd, J = 8.6 Hz, 1H)

    • δ 6.61 (br s, 1H)

    • δ 6.48 (d, J = 8.2 Hz, 1H)

    • δ 6.32 (d, J = 14.3 Hz, 1H)

    • δ 4.15 (br s, 2H)

    • δ 2.98 (d, J = 4.8 Hz, 3H)[6]

  • ¹³C NMR (500 MHz, CDCl₃):

    • δ 164.3 (d, J = 3.5 Hz)

    • δ 162.2 (d, J = 244.6 Hz)

    • δ 151.4 (d, J = 12.5 Hz)

    • δ 133.3 (d, J = 4.3 Hz)

    • δ 110.9

    • δ 110.3 (d, J = 244.6 Hz)

    • δ 100.8 (d, J = 28.8 Hz)

    • δ 26.63[6]

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

Mass spectrometry confirms the molecular weight, while HPLC is used to assess the purity of the compound.

  • Mass Spectrometry: The expected exact mass is 168.0699 g/mol .[3] Electrospray ionization (ESI) is a suitable technique.

  • HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water is typically employed for purity analysis.[8][9][10] The purity of the final product should be >98%.[2]

Applications in Drug Synthesis

The primary and most significant application of this compound is as a key building block in the synthesis of second-generation androgen receptor (AR) inhibitors.

Synthesis of Enzalutamide and Apalutamide

Enzalutamide and Apalutamide are potent AR inhibitors used in the treatment of castration-resistant prostate cancer.[1][11] this compound provides the core benzamide structure that is crucial for the interaction of these drugs with the androgen receptor.

Drug_Synthesis Intermediate This compound Coupling1 Coupling with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and other reagents Intermediate->Coupling1 Coupling2 Coupling with a substituted pyridine derivative Intermediate->Coupling2 Enzalutamide Enzalutamide Apalutamide Apalutamide Coupling1->Enzalutamide Coupling2->Apalutamide

Role of the intermediate in synthesizing Enzalutamide and Apalutamide.
Synthesis of c-Met Kinase Inhibitors

This compound also serves as a reagent in the preparation of chiral benzyloxypyridinone derivatives that act as c-Met kinase inhibitors.[6][12] The c-Met pathway is implicated in cell proliferation, survival, and metastasis, making it an attractive target in oncology.

Mechanism of Action of End-Products

The therapeutic efficacy of drugs synthesized from this compound stems from their ability to potently and specifically inhibit the androgen receptor signaling pathway.

Both Enzalutamide and Apalutamide function as androgen receptor antagonists with a multi-faceted mechanism of action:

  • Inhibition of Androgen Binding: They competitively bind to the ligand-binding domain of the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone.[13][14]

  • Prevention of Nuclear Translocation: They inhibit the translocation of the androgen receptor from the cytoplasm to the nucleus.[1][13]

  • Impairment of DNA Binding: Once in the nucleus, they prevent the androgen receptor from binding to androgen response elements (AREs) on the DNA.[1][13]

  • Inhibition of Coactivator Recruitment: They impede the recruitment of coactivators necessary for the transcription of androgen-dependent genes.[14]

This comprehensive blockade of the androgen receptor signaling cascade leads to the inhibition of prostate cancer cell proliferation and induction of apoptosis.

Mechanism_of_Action cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR Binds AR_Complex AR-Androgen Complex AR->AR_Complex Drug Enzalutamide / Apalutamide Drug->AR Competitively Binds (Inhibition) Drug->AR_Complex Prevents Translocation (Inhibition) DNA DNA (AREs) Drug->DNA Prevents Binding (Inhibition) Nucleus Nucleus AR_Complex->Nucleus Translocation AR_Complex->DNA Binds to AREs Transcription Gene Transcription DNA->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibition Inhibition

Mechanism of action of androgen receptor inhibitors derived from the core intermediate.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its well-defined synthesis and versatile reactivity make it an indispensable component in the production of advanced therapeutics for prostate cancer. The detailed protocols and analytical data presented in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this key intermediate in their drug discovery and development endeavors. As the landscape of targeted therapy continues to evolve, the importance of such foundational building blocks will undoubtedly continue to grow.

References

The Pivotal Role of 4-Amino-2-fluoro-N-methylbenzamide in Targeted Cancer Therapy: A Mechanistic and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-Amino-2-fluoro-N-methylbenzamide, a critical starting material in the synthesis of potent, targeted therapeutics. While not possessing a direct therapeutic mechanism of action itself, its unique structural features are indispensable for the efficacy of second-generation androgen receptor (AR) antagonists and are foundational in the exploration of other kinase inhibitors. We will dissect the synthetic pathways leading to the antiandrogens Apalutamide and Enzalutamide, elucidating how the chemical architecture of this compound is fundamental to their multi-pronged inhibition of the AR signaling cascade. Furthermore, this guide will explore its emerging role in the development of c-Met kinase inhibitors, providing a comprehensive overview for researchers and professionals in drug discovery and development.

Introduction: Beyond an Intermediate - A Cornerstone of Modern Therapeutics

This compound (CAS 915087-25-1) is a substituted benzamide derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its primary importance lies in its role as a key building block for the synthesis of highly successful and clinically significant drugs for the treatment of advanced prostate cancer.[2] The strategic placement of its functional groups—an amine, a fluorine atom, and an N-methylamide—provides a versatile scaffold for the construction of complex molecules with high affinity and specificity for their biological targets. This guide will illuminate the indirect but crucial "mechanism of action" of this compound by detailing its contribution to the synthesis and ultimate pharmacological activity of the drugs it helps create.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 915087-25-1
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Appearance Off-white to white solid
Purity Typically >98% for pharmaceutical applications

Enabling Potent Androgen Receptor Antagonism: The Synthesis of Apalutamide and Enzalutamide

The most prominent application of this compound is in the synthesis of Apalutamide and Enzalutamide, two second-generation nonsteroidal antiandrogens (NSAAs) that have revolutionized the treatment of castration-resistant prostate cancer (CRPC).[3] These drugs exhibit a significantly higher binding affinity for the androgen receptor and a more comprehensive blockade of its signaling pathway compared to their predecessors. The fluorobenzamide core, derived from this compound, is a key structural feature contributing to their potent activity.

Synthetic Pathway to Enzalutamide

The synthesis of Enzalutamide from this compound typically involves a multi-step process. A crucial step is the reaction of the amino group of this compound with a suitable reagent to form the hydantoin ring structure, which is central to Enzalutamide's activity. One common synthetic route involves the reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

G A This compound C Thiourea Intermediate A->C Reaction B 4-isothiocyanato-2-(trifluoromethyl)benzonitrile B->C Reaction D Enzalutamide C->D Cyclization

Caption: Synthetic overview for Enzalutamide.

  • Thiourea Formation: In a suitable solvent such as toluene, this compound is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) to facilitate the formation of the thiourea intermediate.

  • Cyclization: The resulting thiourea derivative is then cyclized to form the thiohydantoin ring of Enzalutamide. This is often achieved by reaction with an α-halo-ester, such as methyl 2-bromo-2-methylpropanoate, in the presence of a base (e.g., triethylamine) to neutralize the generated acid.

  • Purification: The crude Enzalutamide is purified by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield the final product with high purity.

Synthetic Pathway to Apalutamide

The synthesis of Apalutamide also utilizes this compound as a key starting material. A notable synthetic strategy involves an Ullmann-type coupling reaction to introduce the cyclobutylamino moiety.

G A This compound C Coupled Intermediate A->C Ullmann Coupling B 1-bromocyclobutane-1-carboxylic acid B->C Ullmann Coupling D Apalutamide C->D Cyclization with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile

Caption: Synthetic overview for Apalutamide.

  • Ullmann Coupling: this compound is subjected to a copper-catalyzed Ullmann-type coupling reaction with a cyclobutane derivative, such as 1-bromocyclobutane-1-carboxylic acid.[4][5] This reaction is typically performed in a high-boiling polar aprotic solvent like DMF or DMAc, with a copper(I) catalyst (e.g., CuI) and a ligand (e.g., an amino acid) at elevated temperatures.

  • Cyclization: The resulting intermediate is then reacted with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile to construct the thiohydantoin ring system of Apalutamide.

  • Purification: The final product is purified through crystallization to achieve the desired pharmaceutical-grade purity.

The Downstream Mechanism of Action: Multi-Faceted Androgen Receptor Inhibition

The therapeutic efficacy of Apalutamide and Enzalutamide stems from their ability to potently and comprehensively inhibit the androgen receptor signaling pathway, which is a key driver of prostate cancer growth.[3] Their mechanism of action is multi-faceted and overcomes the limitations of earlier antiandrogens.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Competitive Inhibition AR_nucleus AR AR->AR_nucleus Nuclear Translocation (Inhibited by Drug) Drug Apalutamide / Enzalutamide Drug->AR Binds with high affinity ARE Androgen Response Element (DNA) Transcription Gene Transcription ARE->Transcription Inhibited AR_nucleus->ARE Binding Impaired

Caption: Mechanism of AR inhibition by Apalutamide/Enzalutamide.

The key steps of their inhibitory action are:

  • Competitive Inhibition of Androgen Binding: Apalutamide and Enzalutamide bind to the ligand-binding domain of the androgen receptor with a much higher affinity than endogenous androgens like testosterone and dihydrotestosterone. This competitive binding prevents the activation of the receptor.

  • Inhibition of Nuclear Translocation: Even if some androgen receptors become activated, these drugs prevent their translocation from the cytoplasm into the nucleus, a critical step for the receptor to exert its effects on gene expression.

  • Impairment of DNA Binding: For any androgen receptors that do manage to enter the nucleus, Apalutamide and Enzalutamide impair their ability to bind to specific DNA sequences known as androgen response elements (AREs). This prevents the initiation of gene transcription.

  • No Agonist Activity: Unlike some first-generation antiandrogens, Apalutamide and Enzalutamide are pure antagonists and do not exhibit partial agonist activity, which can become a mechanism of resistance.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study focusing solely on the this compound moiety is not extensively published, its integral presence in both Apalutamide and Enzalutamide underscores its importance for high-affinity binding to the androgen receptor. The fluoro- and N-methylbenzamide groups likely contribute to the optimal positioning of the molecule within the ligand-binding pocket of the AR, forming key interactions that stabilize the antagonist conformation. Interestingly, structural differences between Apalutamide and Enzalutamide, which lie outside the shared fluorobenzamide core, have been linked to differences in their side-effect profiles, such as the higher incidence of skin rash with Apalutamide.[6][7] This highlights how subtle molecular changes can impact the overall pharmacological profile.

Emerging Applications: c-Met Kinase Inhibition

Beyond its established role in the synthesis of AR antagonists, the benzamide scaffold, including derivatives of this compound, is being explored for the development of inhibitors of other critical cancer targets, such as the c-Met receptor tyrosine kinase.[8] The c-Met signaling pathway is implicated in cell proliferation, survival, and metastasis in various cancers.[9]

Small molecule inhibitors of c-Met often act by competing with ATP for binding to the kinase domain, thereby preventing its activation and downstream signaling. The benzamide moiety can serve as a crucial pharmacophore, participating in hydrogen bonding and other interactions within the ATP-binding pocket of the c-Met kinase.

G cluster_cell Tumor Cell cluster_kinase Kinase Domain cMet c-Met Receptor ATP ATP cMet->ATP HGF HGF HGF->cMet Binds Substrate Substrate ATP->Substrate Phosphorylation Proliferation Proliferation Substrate->Proliferation Downstream Signaling Inhibitor Benzamide-based Inhibitor Inhibitor->ATP Competitive Inhibition

Caption: General mechanism of c-Met kinase inhibition.

The development of c-Met inhibitors from benzamide scaffolds is an active area of research, and the specific synthetic routes and SAR for derivatives of this compound in this context are still being elucidated. However, the foundational chemistry of this compound makes it a valuable starting point for generating diverse libraries of potential c-Met inhibitors for screening and optimization.

Conclusion

This compound stands as a testament to the critical role of well-designed chemical intermediates in the development of life-saving medicines. While its own biological activity is not the focus, its structural attributes are paramount to the potent and multifaceted mechanism of action of the androgen receptor antagonists Apalutamide and Enzalutamide. Its utility as a versatile scaffold continues to be explored in the pursuit of new targeted therapies, such as c-Met kinase inhibitors. For researchers and professionals in drug development, a thorough understanding of the synthesis and the downstream mechanistic implications of this key intermediate is essential for the continued innovation of targeted cancer treatments.

References

A Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: A Privileged Scaffold for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-2-fluoro-N-methylbenzamide is a highly functionalized aromatic compound that has emerged from relative obscurity to become a cornerstone in the synthesis of cutting-edge pharmaceuticals.[1] Initially recognized for its integral role as a key intermediate in the production of second-generation nonsteroidal antiandrogens like Enzalutamide and Apalutamide, its utility is now expanding into other critical areas of drug discovery.[1][2][3][4] This guide provides an in-depth technical overview of its physicochemical properties, synthesis, established applications, and burgeoning potential in novel therapeutic design. We will explore its role in the development of potent androgen receptor antagonists, c-Met kinase inhibitors, and as a novel binder for the Cereblon (CRBN) E3 ligase within the Proteolysis-Targeting Chimera (PROTAC) modality.[2][5][6][7] This document serves as a comprehensive resource for researchers looking to leverage this versatile scaffold in their drug development programs.

The Substituted Benzamide Landscape in Medicinal Chemistry

The benzamide moiety is a classic example of a "privileged scaffold" in medicinal chemistry, appearing in a diverse array of biologically active compounds.[8] Historically, substituted benzamides have been prominent as selective dopamine D2 and D3 receptor antagonists, forming the basis for atypical antipsychotic drugs like Sulpiride and Amisulpride that modulate dopaminergic neurotransmission.[9][10][11] The pharmacological profile of these molecules is highly tunable through modification of the aromatic ring substituents. Beyond the central nervous system, the benzamide framework has been successfully exploited to develop agents with anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[8][12] The inherent stability and synthetic tractability of the benzamide core make it an ideal starting point for generating libraries of compounds for screening and optimization.

Physicochemical Profile of this compound

The specific arrangement of substituents on this compound imparts unique chemical properties that are crucial for its utility. The ortho-fluoro group influences the molecule's conformation and electronic properties, often enhancing metabolic stability and binding affinity through favorable interactions with target proteins.[7] The para-amino group serves as a key synthetic handle for subsequent chemical elaboration.

PropertyValueSource
CAS Number 915087-25-1[13]
Molecular Formula C₈H₉FN₂O[5][6][13]
Molecular Weight 168.17 g/mol [5][6][13]
IUPAC Name This compound[13]
SMILES CNC(=O)C1=C(C=C(C=C1)N)F[13]
Purity (Typical) >98%[1][3]
Physical Form Solid[14]

Synthesis and Characterization

The industrial-scale production of this compound has shifted towards cleaner, more efficient methodologies to overcome the environmental and purity issues associated with older methods that used iron powder or toxic chromium trioxide.[3][15] A widely adopted modern approach utilizes 2-fluoro-4-nitrotoluene as a starting material, offering high yields and purity suitable for pharmaceutical manufacturing.[2][3]

Recommended Synthetic Workflow

The following multi-step synthesis represents a clean and scalable process.[3]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B KMnO₄ C 2-Fluoro-4-nitro-N-methylbenzamide B->C 1. SOCl₂ 2. Methylamine (CH₃NH₂) D This compound C->D H₂, Pd/C Catalyst

Caption: A clean, three-step synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 2-fluoro-4-nitro-N-methylbenzamide.

Materials:

  • 2-fluoro-4-nitro-N-methylbenzamide

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Pressurized reaction vessel (hydrogenator)

Procedure:

  • Charge the reaction vessel with 2-fluoro-4-nitro-N-methylbenzamide and the solvent (e.g., ethyl acetate).

  • Add the Pd/C catalyst to the mixture. The mass ratio of catalyst to substrate can range from approximately 1:5 to 1:15.[3]

  • Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen), followed by a vacuum.

  • Introduce hydrogen gas into the vessel, pressurizing to the target pressure (e.g., 10-20 atmospheres).[3]

  • Commence agitation and maintain the reaction at room temperature for 12-16 hours, monitoring for hydrogen uptake.

  • Upon reaction completion, vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to recover the Pd/C catalyst, which can often be recycled.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting off-white solid, this compound, can be used directly or further purified by recrystallization if necessary. This final reduction step typically achieves yields and purity exceeding 98%.[3]

Self-Validation: The success of the synthesis is validated by standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy confirm the chemical structure, including the disappearance of the nitro-group signals and the appearance of the amino-group signals.[3] High-performance liquid chromatography (HPLC) is used to confirm purity (>98%), and mass spectrometry verifies the correct molecular weight.

Established Role: Intermediate for Androgen Receptor Antagonists

The most significant application of this compound is as a pivotal building block for second-generation nonsteroidal antiandrogens (NSAAs), most notably Enzalutamide (MDV3100) and Apalutamide.[1][2][3][4] These drugs are the standard of care for patients with castration-resistant prostate cancer (CRPC).

The core structure of this benzamide is used to construct the complex thiohydantoin moiety that is essential for potent androgen receptor (AR) antagonism. The mechanism of action of these drugs is multi-faceted: they act as competitive inhibitors of androgen binding to the AR, prevent AR nuclear translocation, and impair the binding of the AR to DNA, thereby halting the transcription of androgen-dependent genes that drive prostate cancer cell proliferation.

G cluster_pathway Androgen Receptor Signaling Pathway Testosterone Testosterone AR Androgen Receptor (AR) (Cytoplasm) Testosterone->AR ARDimer AR Dimerization & Nuclear Translocation AR->ARDimer ARE Androgen Response Element (ARE) Binding ARDimer->ARE GeneTx Gene Transcription (e.g., PSA) ARE->GeneTx Inhibitor Enzalutamide / Apalutamide (Derived from 4-Amino-2-fluoro- N-methylbenzamide) Inhibitor->AR Blocks Ligand Binding Inhibitor->ARDimer Inhibits Translocation Inhibitor->ARE Impairs DNA Binding

Caption: Inhibition points of advanced antiandrogens in the AR signaling pathway.

Emerging and Potential Therapeutic Applications

The synthetic utility of this compound extends beyond its established role. Its structure serves as a versatile starting point for developing novel therapeutics targeting different disease pathways.

Novel Kinase Inhibitors (c-Met)

The compound is explicitly cited as a reagent in the preparation and structure-activity relationship studies of chiral benzyloxypyridinone derivatives designed as c-Met kinase inhibitors.[2][5][6] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, motility, and invasion. Its dysregulation is implicated in numerous cancers, making it a high-value oncology target. The benzamide core provides a stable anchor from which to elaborate structures that can fit into the ATP-binding pocket of the kinase.

E3 Ligase Modulation: Cereblon Binders for PROTACs

A highly promising and modern application is in the field of targeted protein degradation. Research has identified fluorinated benzamide derivatives, including those closely related to this compound, as effective binders for Cereblon (CRBN).[7] CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This discovery positions the compound as a valuable scaffold for designing the CRBN-binding ligand in a Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology represents a paradigm shift from simple inhibition to outright removal of disease-causing proteins.

G POI Target Protein of Interest PROTAC Warhead Linker E3 Ligase Ligand (Benzamide-derived) POI->PROTAC:f0 Ub Ubiquitin POI->Ub Ubiquitination E3 E3 PROTAC:f2->E3 PROTAC->Ub Ubiquitination E3->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC mechanism utilizing a benzamide-derived Cereblon binder.

Preclinical Evaluation Strategy: A Case Study

To illustrate the practical application of this scaffold in a research setting, we outline a hypothetical preclinical workflow for a novel compound, "Cpd-X," derived from this compound and designed as a c-Met inhibitor.

Objective: To determine the in vitro potency and cell-based activity of Cpd-X.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Rationale: This experiment directly measures the ability of Cpd-X to inhibit the enzymatic activity of the isolated c-Met kinase, providing a quantitative IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Methodology (e.g., using a FRET-based assay):

  • Prepare a series of dilutions of Cpd-X in DMSO, typically from 10 µM down to low nM concentrations.

  • In a multi-well plate, add recombinant human c-Met kinase enzyme to a reaction buffer containing ATP and a fluorescently-labeled peptide substrate.

  • Add the diluted Cpd-X to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and measure the fluorescence signal. The degree of substrate phosphorylation is inversely proportional to the signal.

  • Plot the percentage of inhibition against the logarithm of the Cpd-X concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

Rationale: This experiment assesses whether the biochemical inhibition of c-Met translates into a functional anti-cancer effect in a relevant cellular context. A c-Met-dependent cancer cell line (e.g., MKN-45 gastric cancer cells) is used.

Methodology (e.g., using a CellTiter-Glo® assay):

  • Seed MKN-45 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Cpd-X (similar concentration range as the biochemical assay). Include vehicle-only (DMSO) controls.

  • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI₅₀ value (the concentration for 50% growth inhibition).

Future Directions and Conclusion

This compound has firmly established its value as a high-caliber pharmaceutical intermediate. Its future potential, however, lies in its versatility as a foundational scaffold. The demonstrated applications in kinase inhibition and targeted protein degradation are just the beginning. Future research could explore:

  • Expansion to other kinase families: The benzamide core could be adapted to target other oncogenic kinases.

  • Modulation of other E3 ligases: Further chemical modifications may allow the scaffold to bind to other E3 ligases like VHL, opening new avenues for PROTAC design.

  • CNS applications: Given the history of benzamides in psychiatry, exploring derivatives for neurological targets remains a viable path.[9][16]

References

molecular structure and properties of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: Structure, Properties, and Pharmaceutical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structural and chemical properties, synthesis protocols, and its critical role in the creation of advanced therapeutics.

Introduction: A Key Building Block in Oncology

This compound (CAS No. 915087-25-1) is a substituted benzamide derivative that has gained significant attention in the pharmaceutical industry.[1] While a seemingly unassuming molecule, it serves as a cornerstone intermediate in the synthesis of potent anti-androgen drugs, most notably Enzalutamide (MDV3100) and Apalutamide.[2][3] These drugs are at the forefront of treating advanced and castration-resistant prostate cancer (CRPC).[2][4] The strategic placement of its functional groups—an amine, a fluorine atom, and an N-methylamide—makes it an ideal precursor for constructing complex, biologically active compounds. This guide will explore the fundamental molecular characteristics, synthesis pathways, and critical applications that define its importance.

Molecular Structure and Chemical Identity

The unique arrangement of functional groups on the benzene ring dictates the reactivity and utility of this compound. The electron-donating amino group and the electron-withdrawing fluorine and amide groups create a specific electronic profile that is crucial for its subsequent chemical transformations in multi-step syntheses.

Chemical Identifiers

A consistent and accurate identification of this compound is paramount for research and regulatory purposes. The key identifiers are summarized below.

IdentifierValueSource(s)
CAS Number 915087-25-1[1][5]
IUPAC Name This compound[1]
Molecular Formula C₈H₉FN₂O[1][5][6]
Molecular Weight 168.17 g/mol [1][5][7]
SMILES CNC(=O)C1=C(C=C(C=C1)N)F[1][5]
InChI Key XOKAXPQJUODMSH-UHFFFAOYSA-N[1][5]
Structural Features

The molecule's structure is characterized by a central benzene ring substituted at positions 1, 2, and 4.

  • N-methylcarboxamide group at position 1.

  • Fluorine atom at position 2, which significantly influences the molecule's electronic properties and metabolic stability.

  • Amino group at position 4, which serves as a key reactive site for building larger molecules.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of this compound is essential for its handling, purification, and characterization.

Physicochemical Properties

This compound is typically supplied as a solid with high purity, often exceeding 98%.[4] It is noted to be moisture-sensitive, requiring careful storage.[5]

PropertyValueSource(s)
Physical Form Solid[8]
Boiling Point 320 °C[8]
Flash Point 147 °C[8]
pKa (Predicted) 14.12 ± 0.46[8]
Storage Temperature Ambient to -20°C[7][9]
Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. Based on published data, the following characteristics are expected:[4]

  • ¹H NMR (400 MHz, acetone-d₆):

    • δ 7.67 (dd, 1H): Corresponds to the amide proton (NH).

    • δ 7.09 (s, 1H): Aromatic proton.

    • δ 6.51 (dd, 1H): Aromatic proton.

    • δ 6.39 (dd, 1H): Aromatic proton.

    • δ 5.55 (br s, 2H): Protons of the primary amine (NH₂).

    • δ 2.87 (d, 3H): Methyl group protons (CH₃).

  • ¹³C NMR (100 MHz, acetone-d₆): Expected peaks around δ 25.9, 99.7, 109.2, 110.1, 132.7, 153.7, 162.3, 164.6, confirming the carbon framework.[4]

  • Mass Spectrometry (ESI-MS): The calculated exact mass is 168.0699 Da.[1] Analysis would show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.

Synthesis and Manufacturing Workflow

The preparation of this compound is a multi-step process that has been optimized for yield and purity, particularly for pharmaceutical manufacturing. A common and efficient route starts from 2-fluoro-4-nitrotoluene.[2][4]

Synthetic Pathway Overview

The process involves three main transformations:

  • Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid.

  • Amidation: The resulting carboxylic acid is converted to an N-methylamide.

  • Reduction: The nitro group is reduced to a primary amine to yield the final product.

Synthesis_Workflow A 2-Fluoro-4-nitrotoluene B Oxidation (e.g., KMnO₄) A->B C 2-Fluoro-4-nitrobenzoic acid B->C D Amidation (e.g., SOCl₂, then CH₃NH₂) C->D E 2-Fluoro-4-nitro-N-methylbenzamide D->E F Reduction (e.g., Pd/C, H₂) E->F G This compound F->G

Caption: General synthesis workflow for this compound.

Experimental Protocol: Clean Process via Catalytic Hydrogenation

The following protocol is adapted from a patented "clean process" designed for large-scale production with high yield and purity, minimizing waste.[4]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

  • Prepare a solution of potassium permanganate (KMnO₄) in water.

  • Slowly add 2-fluoro-4-nitrotoluene to the solution while maintaining a controlled temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product, 2-fluoro-4-nitrobenzoic acid.

  • Filter, wash with water, and dry the product.

Step 2: Amidation to form 2-Fluoro-4-nitro-N-methylbenzamide

  • Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to convert the carboxylic acid to an acyl chloride.[10]

  • After the conversion is complete, remove the excess chlorinating agent under reduced pressure.

  • Dissolve the resulting acyl chloride in a fresh solvent and cool the solution.

  • Slowly add an aqueous solution of methylamine (CH₃NH₂) while controlling the temperature and pH.

  • Stir until the reaction is complete.

  • Extract the product into an organic solvent, wash, dry, and concentrate to obtain 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Reduction of the Nitro Group

  • In a pressure reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent such as ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).[4]

  • Purge the reactor with nitrogen and then pressurize with hydrogen gas (e.g., 2-10 atm).

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed.

  • Filter the reaction mixture to recover the Pd/C catalyst (which can be recycled).

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, as an off-white solid.

  • This process consistently achieves yields and purity levels above 98%.[4]

Critical Role in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of second-generation nonsteroidal anti-androgens.

Intermediate for Enzalutamide and Apalutamide

This compound constitutes a core fragment of both Enzalutamide and Apalutamide.[3] The primary amine at the C4 position is the reactive handle used to couple with other molecular fragments to build the final, complex drug molecule. For instance, in the synthesis of Enzalutamide, it is reacted with a specific isothiocyanate to form a thiourea intermediate, which is then cyclized to create the characteristic thiohydantoin core of the drug.[10]

Drug_Synthesis_Role cluster_0 Core Intermediate A This compound B Coupling & Cyclization Reactions A->B C Enzalutamide (Prostate Cancer Drug) B->C D Apalutamide (Prostate Cancer Drug) B->D

Caption: Role as a precursor in the synthesis of advanced anti-cancer drugs.

Other Research Applications

Beyond its established role, this benzamide derivative is also utilized as a reagent in the discovery of other novel therapeutic agents. It has been employed in the synthesis and evaluation of:

  • c-Met kinase inhibitors , which are being investigated for various cancers.[2][5]

  • 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists.[5][7]

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's chemical nature and potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards:[1][8]

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H317 May cause an allergic skin reactionSkin Sensitization (Category 1)
H319 Causes serious eye irritationEye Irritation (Category 2)
H315 / H335 Causes skin irritation / May cause respiratory irritationSkin/Respiratory Irritation
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place. As it is moisture-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5] Recommended storage temperatures range from 2-8°C to -20°C for maximum shelf life.[7][9]

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is more than just a chemical reagent; it is an enabling molecule in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and optimized synthesis pathways have made it an indispensable component in the manufacturing of life-saving oncology drugs. For researchers and developers, a thorough understanding of its properties, from spectroscopic data to handling requirements, is fundamental to leveraging its full potential in creating the next generation of targeted therapies.

References

An In-depth Technical Guide to the Solubility and Storage of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics and optimal storage conditions for 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1), a key intermediate in pharmaceutical research and development. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its utility in experimental workflows, and ensuring the reproducibility of results. This document is intended for researchers, scientists, and professionals in the drug development field.

Introduction to this compound

This compound is a substituted benzamide derivative. Its molecular structure, featuring an aromatic amine, a fluoro group, and an N-methylamide moiety, dictates its physicochemical properties, including its solubility and stability. These characteristics are of paramount importance for its handling, formulation, and application in various synthetic pathways.

Solubility Profile

Precise solubility data is fundamental for designing experiments, developing formulations, and ensuring accurate dosing. While comprehensive quantitative data for this compound in a wide array of solvents is not extensively published, available information and knowledge of analogous structures provide a strong basis for solvent selection.

Qualitative Solubility:

Based on available data, this compound is described as being slightly soluble in chloroform and methanol.[1] The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the fluoro, carbonyl, and amino groups), along with a non-polar benzene ring, results in a nuanced solubility profile.

Inferences from Analogous Compounds:

The solubility of similar N-methylbenzamide derivatives provides further insight. N-methylbenzamide, the parent compound, is soluble in polar solvents like water, methanol, and ethanol.[2] The 4-amino substituent on 4-Amino-N-methylbenzamide also confers solubility in alcohols, ethers, and chlorinated hydrocarbons, with slight solubility in water.[3] The fluorine atom in this compound is expected to increase its polarity and potential for hydrogen bonding, which may slightly alter its solubility compared to its non-fluorinated analog.

Recommended Solvents for Laboratory Use:

For practical laboratory applications, the following solvents should be considered for solubilizing this compound:

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points for achieving higher concentrations due to their strong solvating power for a wide range of organic compounds.

  • Secondary Recommendations: Methanol and ethanol can be effective, particularly with gentle heating, though solubility may be more limited.

  • Limited Solubility: Chloroform and other chlorinated solvents may be used, but expect lower solubility.

  • Poor Solubility: Water and non-polar solvents like hexanes are unlikely to be effective.

Experimental Protocol for Determining Solubility:

To ascertain the precise solubility in a specific solvent system for your application, the following protocol is recommended:

  • Preparation: Weigh a precise amount of this compound into a vial.

  • Solvent Addition: Add a small, measured volume of the desired solvent.

  • Agitation: Vigorously mix the solution using a vortex mixer or sonicator.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If the solid remains, add small, incremental volumes of the solvent, with agitation and observation at each step, until the solid is fully dissolved.

  • Quantification: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

For more rigorous, quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the saturated solution.

Storage and Stability

The long-term stability of this compound is crucial for maintaining its purity and reactivity. Several factors, including temperature, moisture, and light, can influence its degradation.

Temperature

There are varying recommendations for the storage temperature of this compound, reflecting different considerations for short-term versus long-term storage.

  • Long-Term Storage (Months to Years): For maximal stability and to minimize potential degradation, storage at -20°C is the most conservative and recommended approach.

  • Intermediate-Term Storage (Weeks to Months): Refrigeration at 2-8°C is also a widely suggested condition for maintaining the compound's integrity.[4][5]

  • Short-Term Storage (Days to Weeks): Storage at ambient temperature is acceptable for brief periods, provided the compound is protected from moisture and light.

The rationale for colder storage is to slow down any potential degradation reactions. As an aromatic amine, the compound can be susceptible to oxidation, and lower temperatures reduce the rate of such reactions.[6]

Moisture and Hygroscopicity

This compound is designated as moisture-sensitive .[7] Aromatic amines, in general, can be hygroscopic, meaning they can absorb moisture from the atmosphere.[8] This absorbed water can lead to hydrolysis of the amide bond or facilitate other degradation pathways.

Handling Recommendations for Moisture-Sensitive Compounds:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon.

  • Desiccation: Store the solid compound in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).

  • Proper Sealing: Ensure that the container is tightly sealed after each use. For long-term storage, consider using a container with a PTFE-lined cap or heat-sealing the container within a moisture-barrier bag.[9]

  • Equilibration: Before opening a container that has been stored at a low temperature, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

Light Sensitivity

Recommendations for Light Protection:

  • Store the compound in an amber or opaque vial to protect it from light.

  • When working with the compound in solution, use amber glassware or wrap clear glassware in aluminum foil.

Summary of Recommendations

For optimal handling and storage of this compound, the following table summarizes the key recommendations.

ParameterRecommendationRationale
Solubility
Primary SolventsDMSO, DMFHigh solvating power for a broad range of organic molecules.
Secondary SolventsMethanol, EthanolGood polar protic solvents, may require warming.
Limited SolubilityChloroformLower polarity, resulting in reduced solubility.
Poor SolubilityWater, HexanesMismatched polarity with the compound.
Storage
Long-Term-20°C, in a desiccator, protected from light.Minimizes potential for degradation over extended periods.
Intermediate-Term2-8°C, in a desiccator, protected from light.Provides good stability for regular use.[4][5]
Short-TermAmbient temperature, in a desiccator, protected from light.Acceptable for immediate or frequent use.
Handling
MoistureHandle under inert atmosphere; allow to warm to RT before opening.Prevents absorption of atmospheric moisture.[7][8]
LightUse amber or opaque containers.Protects against potential photodegradation.

Logical Flow for Handling and Storage Decisions

The following diagrams illustrate the decision-making process for solvent selection and determining the appropriate storage conditions for this compound.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound concentration High Concentration Needed? start->concentration primary_solvents Use Primary Solvents: DMSO, DMF concentration->primary_solvents Yes secondary_solvents Try Secondary Solvents: Methanol, Ethanol (May require warming) concentration->secondary_solvents No solubility_test Perform Solubility Test primary_solvents->solubility_test secondary_solvents->solubility_test end Solution Prepared solubility_test->end

Caption: Solvent Selection Workflow for this compound.

Storage_Decision_Tree start Start: Storing This compound duration Storage Duration? start->duration long_term Long-Term (>1 month) duration->long_term intermediate_term Intermediate-Term (weeks) duration->intermediate_term short_term Short-Term (days) duration->short_term storage_long Store at -20°C long_term->storage_long storage_intermediate Store at 2-8°C intermediate_term->storage_intermediate storage_short Store at Ambient Temp. short_term->storage_short protection Always Protect From: - Moisture (Desiccator) - Light (Amber Vial) storage_long->protection storage_intermediate->protection storage_short->protection

Caption: Decision Tree for Optimal Storage of this compound.

Conclusion

The proper handling and storage of this compound are essential for maintaining its quality and ensuring the reliability of experimental outcomes. By understanding its solubility profile and adhering to the recommended storage conditions that mitigate risks from temperature, moisture, and light, researchers can confidently utilize this important pharmaceutical intermediate in their work.

References

A Technical Review of 4-Amino-2-fluoro-N-methylbenzamide Derivatives: From Synthetic Keystone to Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 4-Amino-2-fluoro-N-methylbenzamide scaffold has emerged as a structure of significant interest in medicinal chemistry and drug development. Initially recognized for its role as a crucial building block in the synthesis of next-generation therapeutics, its derivatives have demonstrated a wide range of biological activities. This technical guide provides a comprehensive review of the literature, detailing the synthesis of the core molecule, its derivatization into potent therapeutic agents, and the structure-activity relationships that govern their efficacy. We will explore its central role in the development of the anti-androgen drug Enzalutamide, as well as its application in creating novel kinase inhibitors and CNS-acting agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

The this compound Core: Structure and Significance

The foundational molecule, this compound (CAS 915087-25-1), is a substituted benzamide characterized by three key functional groups: a primary amine at the C4 position, a fluorine atom at the C2 position, and an N-methylamide group at the C1 position.[1] The strategic placement of these groups imparts specific chemical properties that make it an ideal starting point for constructing more complex molecules.

The electron-withdrawing fluorine atom influences the acidity and reactivity of the adjacent functional groups, while the amino group provides a critical nucleophilic handle for further chemical modification. The N-methylamide can engage in hydrogen bonding, a crucial interaction for ligand-receptor binding. This unique combination of features has established the scaffold as a cornerstone in the synthesis of targeted therapies, most notably in oncology.[2]

Its primary claim to fame is its indispensable role as a key intermediate in the production of Enzalutamide (formerly MDV3100), a potent, orally administered anti-androgen drug used to treat castration-resistant prostate cancer (CRPC).[3][4] Beyond this, the scaffold serves as a versatile reagent for generating diverse derivatives targeting different biological pathways.[3][5]

Compound Property Value
IUPAC Name This compound
CAS Number 915087-25-1
Molecular Formula C8H9FN2O[5]
Molecular Weight 168.17 g/mol [1]
SMILES CNC(=O)C1=C(C=C(C=C1)N)F[1]

Synthetic Methodologies: A Clean Pathway to the Core Scaffold

The industrial synthesis of this compound has been optimized for high yield and purity, crucial for its use as a pharmaceutical intermediate. A widely adopted and environmentally conscious method starts from 2-fluoro-4-nitrotoluene and proceeds through a three-step process: oxidation, amidation, and reduction.[3][4] This approach avoids harsh reagents and minimizes waste, making it suitable for large-scale production.[4]

The causality behind this pathway is rooted in efficiency and control. Starting with the nitro-toluene derivative allows for the selective oxidation of the methyl group to a carboxylic acid. This acid is then activated (e.g., with thionyl chloride) and reacted with methylamine to form the stable N-methylbenzamide. The final, critical step is the reduction of the nitro group to the primary amine using a catalytic hydrogenation process, which is highly selective and results in a clean product.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation of methodologies described in the literature, particularly in patent filings for the preparation of Enzalutamide intermediates.[4]

Step 1: Oxidation of 2-fluoro-4-nitrotoluene

  • To a reaction vessel, add 2-fluoro-4-nitrotoluene.

  • Prepare a solution of potassium permanganate (KMnO4) in water.

  • Slowly add the KMnO4 solution to the starting material while maintaining the reaction temperature.

  • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 2-fluoro-4-nitrobenzoic acid product.

  • Filter, wash with water, and dry the product.

Step 2: Amidation of 2-fluoro-4-nitrobenzoic acid

  • Suspend the 2-fluoro-4-nitrobenzoic acid in an appropriate solvent (e.g., dichloromethane).

  • Add thionyl chloride dropwise to convert the carboxylic acid to its acid chloride derivative.

  • In a separate vessel, prepare a solution of methylamine in the same solvent.

  • Slowly add the acid chloride solution to the methylamine solution at a controlled temperature (e.g., 0°C).

  • Allow the reaction to proceed for several hours at room temperature.

  • Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.

  • Evaporate the solvent to yield 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Reduction of 2-fluoro-4-nitro-N-methylbenzamide

  • Charge a pressure-resistant hydrogenation vessel with 2-fluoro-4-nitro-N-methylbenzamide, a suitable solvent (e.g., ethyl acetate or ethanol), and a palladium on carbon (10% Pd/C) catalyst.[4]

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 2-10 atmospheres) and stir the reaction at room temperature for 12-24 hours.[4]

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the mixture to recover the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, this compound, as an off-white solid with a purity typically exceeding 98%.[4]

G A 2-Fluoro-4-nitrotoluene B Step 1: Oxidation (KMnO4) A->B C 2-Fluoro-4-nitrobenzoic acid B->C D Step 2: Amidation (1. SOCl2, 2. CH3NH2) C->D E 2-Fluoro-4-nitro-N-methylbenzamide D->E F Step 3: Reduction (H2, Pd/C) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Therapeutic Applications of Key Derivatives

The true value of the this compound scaffold is realized in the diverse biological activities of its derivatives. By modifying the 4-amino group, medicinal chemists have developed potent and selective inhibitors for various disease targets.

Androgen Receptor Antagonists for Prostate Cancer

The most prominent application is in the treatment of prostate cancer. The 4-amino group of the core scaffold serves as an anchor point for constructing complex side chains that potently antagonize the androgen receptor (AR).

Enzalutamide (MDV3100): This drug is a second-generation non-steroidal anti-androgen. It functions by binding with high affinity to the ligand-binding domain of the androgen receptor, preventing its translocation to the nucleus, inhibiting its binding to DNA, and blocking the recruitment of co-activator proteins. This multi-faceted inhibition effectively shuts down androgen-driven gene expression, which is critical for the growth of prostate cancer cells. The this compound unit is a key intermediate in its synthesis.[3][4]

The core scaffold is also used to create other potent AR antagonists, such as novel 5-oxo-2-thioxoimidazolidine derivatives.[3][5] This demonstrates the modularity of the design strategy: the benzamide core provides a stable platform, while modifications at the amino position fine-tune the interaction with the AR.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR binds ARE Androgen Response Element (on DNA) AR->ARE translocates & binds Enzalutamide Enzalutamide Derivative Enzalutamide->AR blocks binding Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription

Caption: Simplified Androgen Receptor signaling and inhibition by derivatives.

c-Met Kinase Inhibitors

The scaffold has also been employed in the development of inhibitors for c-Met, a receptor tyrosine kinase often dysregulated in cancer. Researchers have prepared and studied the structure-activity relationship of chiral benzyloxypyridinone derivatives that utilize the this compound core.[3][5] In this context, the benzamide portion likely serves as a rigid linker to correctly orient the pharmacophoric elements within the kinase's ATP-binding pocket.

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists

Moving beyond oncology, a derivative identified as 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[6] This compound demonstrated antipsychotic-like effects in animal models and possessed a good pharmacokinetic profile, highlighting the potential of this scaffold for developing treatments for central nervous system disorders.[6]

Structure-Activity Relationship (SAR) Insights

The diverse applications of this compound derivatives underscore a clear and adaptable structure-activity relationship. The core scaffold acts as a central hub, where different substituents attached to the 4-amino group direct the molecule to distinct biological targets.

Derivative Class Modification at 4-Amino Position Biological Target Therapeutic Area
Enzalutamide Precursor Linkage to a thiohydantoin moietyAndrogen Receptor (AR)Prostate Cancer[3][4]
Imidazolidine Derivatives Formation of 5-oxo-2-thioxoimidazolidine ringAndrogen Receptor (AR)Prostate Cancer[3][5]
c-Met Inhibitors Linkage to chiral benzyloxypyridinonec-Met KinaseOncology[5]
mGluR1 Antagonists Linkage to a 4-(pyrimidinyl)thiazole groupmGluR1CNS Disorders[6]
Protein Kinase Inhibitors *Linkage to substituted purinesPDGFRα, PDGFRβOncology[7][8]

Note: The protein kinase inhibitors cited were developed from a similar 4-methylbenzamide linker, demonstrating the broader principle of using a flexible benzamide linker to connect different pharmacophores.[7][8]

The key insight is the scaffold's role as a "direction-setter." The N-H of the 4-amino group is a versatile synthetic handle. By reacting it with different electrophiles, a vast chemical space can be explored, transforming the core from an anti-cancer agent to a CNS drug. The fluorine and N-methylamide groups provide consistent structural and electronic properties, while the major determinant of biological activity is the large, complex moiety appended to the amino group.

Future Perspectives and Challenges

The this compound scaffold remains a highly valuable platform for drug discovery. Its proven success as a key component of Enzalutamide provides a strong foundation for further exploration.

Future Directions:

  • Novel Kinase Inhibitors: Drawing inspiration from related benzamide linkers, there is significant potential to develop new kinase inhibitors by coupling the 4-amino group to various heterocyclic systems known to interact with ATP-binding sites.[8]

  • Epigenetic Targets: The scaffold could be functionalized to target epigenetic modulators like histone deacetylases (HDACs) or bromodomains, where the benzamide core could serve as a zinc-binding group or a linker to a recognition cap.

  • Fragment-Based Drug Discovery (FBDD): The core molecule itself is an excellent starting point for FBDD campaigns, where fragments can be grown or linked from the 4-amino position to build novel ligands for a wide array of protein targets.

Challenges:

  • Synthetic Complexity: While the synthesis of the core is well-established, the subsequent derivatization steps can be complex and may require extensive optimization to achieve good yields and purity.

  • Selectivity: As with any privileged scaffold, ensuring selectivity for the intended target over off-targets is a major challenge that requires careful design and extensive biological screening.

  • Pharmacokinetics: While some derivatives have shown good PK profiles, optimizing properties like solubility, metabolic stability, and oral bioavailability will be a critical hurdle for any new clinical candidate.

References

A Comprehensive Technical Guide to the Biological Evaluation of Novel 5-Oxo-2-thioxoimidazolidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-oxo-2-thioxoimidazolidine, or 2-thiohydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on their burgeoning potential as anticancer agents, particularly derivatives synthesized using 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate known for its role in the creation of potent androgen receptor (AR) antagonists.[2][3][4] We present a comprehensive, multi-tiered workflow for the in vitro biological evaluation of these novel derivatives. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind methodological choices. The evaluation cascade progresses from primary cytotoxicity screening to in-depth mechanistic studies of apoptosis and cell cycle arrest, establishing a robust framework for identifying and characterizing promising lead compounds for oncology drug discovery.

Chapter 1: The Therapeutic Promise of 5-Oxo-2-thioxoimidazolidines

The 2-Thiohydantoin Scaffold: A Versatile Core in Drug Discovery

The imidazolidine nucleus is a cornerstone in the development of therapeutic agents, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The 5-oxo-2-thioxoimidazolidine substructure, in particular, has garnered significant attention. Its structural rigidity and capacity for diverse substitutions at multiple positions allow for the fine-tuning of pharmacological properties, making it an ideal scaffold for targeting various biological pathways.[6] Convincing data has established these derivatives as relevant tools to modulate cancer progression and malignancy.[7]

Rationale for Targeting Cancer: Key Mechanisms of Action

The anticancer activity of 5-oxo-2-thioxoimidazolidine derivatives often stems from their ability to interfere with fundamental cellular processes required for tumor growth. Key mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death, a critical anticancer mechanism.[8][9]

  • Cell Cycle Arrest: These compounds can halt the cell division cycle at specific checkpoints (e.g., G0/G1 or S phase), preventing cancer cell proliferation.[9]

  • Receptor Antagonism: Specific derivatives are designed to act as potent antagonists for receptors crucial to cancer progression, such as the androgen receptor in prostate cancer.[2]

Strategic Synthesis Using this compound

The selection of this compound as a starting reagent is a strategic choice rooted in established pharmacology. This compound is a critical building block for Apalutamide, a non-steroidal anti-androgen medication used to treat prostate cancer.[3][4] Its incorporation into the 5-oxo-2-thioxoimidazolidine scaffold is intended to generate novel derivatives with high potential for androgen receptor antagonism, providing a targeted approach for hormone-dependent cancers.[2][10]

Chapter 2: The Biological Evaluation Workflow: A Multi-tiered Approach

A systematic and logical progression of assays is crucial for the efficient evaluation of novel compounds. Our proposed workflow, or screening cascade, is designed to move from broad assessments of activity to specific mechanistic insights, ensuring that resources are focused on the most promising candidates.

Overview of the Screening Cascade

The workflow begins with a primary screen for general cytotoxicity to determine the potency of the compounds. Active compounds are then advanced to secondary, more complex assays to elucidate their mechanism of action, specifically focusing on the induction of apoptosis and cell cycle disruption—two hallmark targets of effective anticancer agents.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Identification start Synthesized Compound Library cytotoxicity Cytotoxicity Assay (MTT/XTT) Determine IC50 Values start->cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI) cytotoxicity->apoptosis Select 'Hits' (Compounds with low IC50) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle caspase Caspase-3 Activity Assay apoptosis->caspase sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar caspase->sar cell_cycle->sar lead Lead Compound Identification sar->lead G stimulus Apoptotic Stimulus (e.g., TXI Compound) ps Phosphatidylserine (PS) Translocation to Outer Membrane stimulus->ps caspase_cascade Initiator Caspases (e.g., Caspase-8, -9) stimulus->caspase_cascade annexin Annexin V Binding (Early Apoptosis Marker) ps->annexin caspase3 Executioner Caspase-3 Activation caspase_cascade->caspase3 blebbing Membrane Blebbing & Apoptotic Body Formation caspase3->blebbing

References

Methodological & Application

Application Note: A Practical and Scalable Synthesis of Enzalutamide from 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor approved for the treatment of metastatic castration-resistant prostate cancer (CRPC)[1][2]. Its mechanism of action involves competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA[1]. This application note provides a detailed, field-proven protocol for the synthesis of Enzalutamide, commencing from the key intermediate, 4-amino-2-fluoro-N-methylbenzamide. The described synthetic route is designed for scalability and robustness, avoiding the use of highly toxic reagents where possible and focusing on practical purification methods to yield high-purity Enzalutamide suitable for research and development purposes[3][4].

Introduction to the Synthetic Strategy

The synthesis of Enzalutamide is a multi-step process that has been optimized over the years to improve yield, purity, and safety[1][3]. The strategy outlined herein focuses on a convergent synthesis, where two key fragments are prepared and then combined in the final steps. Our starting point, this compound, constitutes the core of one of these fragments.

The overall workflow can be divided into two primary stages:

  • Stage 1: Synthesis of the Carboxylic Acid Intermediate. This involves the reaction of this compound with a suitable propionic acid derivative to form 2-[3-fluoro-4-(methylcarbamoyl)phenylamino]-2-methylpropanoic acid. This step establishes the side chain necessary for the subsequent cyclization.

  • Stage 2: Thiohydantoin Ring Formation. The carboxylic acid intermediate is then reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This crucial cyclization step forms the thiohydantoin ring, a hallmark of Enzalutamide's structure, to yield the final active pharmaceutical ingredient (API).

This approach offers a reliable pathway to Enzalutamide, with well-characterized intermediates and purification procedures.

Visualized Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of Enzalutamide from this compound.

Enzalutamide_Synthesis cluster_start Starting Material cluster_reagents1 Reagents for Stage 1 cluster_intermediate Intermediate cluster_reagents2 Reagents for Stage 2 cluster_final Final Product A This compound C 2-[3-Fluoro-4-(methylcarbamoyl)phenylamino]- 2-methylpropanoic acid A->C Stage 1: Condensation B 2-Bromo-2-methylpropionic acid Triethylamine, Dimethylacetamide E Enzalutamide C->E Stage 2: Cyclization D 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Triethylamine, Toluene, Dichloromethane

Caption: Overall synthetic scheme for Enzalutamide.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-[3-Fluoro-4-(methylcarbamoyl)phenylamino]-2-methylpropanoic acid (XI)

This initial step involves a nucleophilic substitution reaction where the amino group of this compound displaces the bromide from 2-bromo-2-methylpropionic acid. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Dimethylacetamide (DMAc) is selected as the solvent due to its high boiling point and ability to dissolve the reactants.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound HCl (V)204.6350.0 g0.244Starting material[5]
2-Bromo-2-methylpropionic acid167.0054.3 g0.325Alkylating agent[5]
Triethylamine (TEA)101.1968.0 g (93.6 mL)0.672Base[5]
Dimethylacetamide (DMAc)87.1275 mL-Solvent[5]

Step-by-Step Protocol:

  • Charge a 500 mL reaction vessel equipped with a mechanical stirrer and a reflux condenser with 50.0 g (0.244 mol) of this compound hydrochloride and 50 mL of dimethylacetamide[5].

  • Heat the mixture to 70°C with stirring[5].

  • Add 68.0 g (0.672 mol) of triethylamine to the vessel and continue stirring for 60 minutes[5].

  • Increase the temperature to 100°C[5].

  • In a separate beaker, prepare a solution of 54.3 g (0.325 mol) of 2-bromo-2-methylpropionic acid in 25 mL of dimethylacetamide and pre-heat it[5].

  • Add the pre-heated solution of 2-bromo-2-methylpropionic acid dropwise to the reaction mixture over 10 minutes[5].

  • Maintain the reaction at 100°C for 20-30 hours, monitoring the progress by a suitable technique such as HPLC or TLC[6].

  • After completion, cool the reaction mixture and proceed with work-up and purification. The product can be isolated by precipitation upon the addition of water and filtration.

Stage 2: Synthesis of Enzalutamide (I) via Cyclization

In this final and critical step, the carboxylic acid intermediate undergoes a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This reaction forms the thiohydantoin ring of Enzalutamide. Triethylamine is again used as a base. The choice of a mixed solvent system (toluene and dichloromethane) facilitates the dissolution of the reactants and the crystallization of the product upon completion[7].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-[3-Fluoro-4-(methylcarbamoyl)phenylamino]-2-methylpropanoic acid (XI)254.2660.0 g0.236Intermediate from Stage 1[7]
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (VII)228.1881.0 g0.355Cyclizing agent[7]
Triethylamine (TEA)101.1924.0 g (33.0 mL)0.237Base[7]
Toluene92.14480 mL-Solvent[7]
Dichloromethane (DCM)84.93120 mL-Solvent[7]
Methanol32.04240 mL-For purification and crystallization[7]
Activated Carbon12.016.0 g-For decolorization[7]

Step-by-Step Protocol:

  • To a suitable reaction flask, add 60.0 g (0.236 mol) of 2-[3-fluoro-4-(methylcarbamoyl)phenylamino]-2-methylpropanoic acid, 24.0 g (0.237 mol) of triethylamine, 180 mL of toluene, and 120 mL of dichloromethane[7].

  • Stir the mixture at 30°C for 10 minutes, then heat to 50°C until a clear solution is obtained[7].

  • Prepare a solution of 81.0 g (0.355 mol) of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in 300 mL of toluene[7].

  • Slowly add the isothiocyanate solution dropwise to the reaction mixture[7].

  • After the addition is complete, increase the temperature to 60°C and maintain for 4 hours[7]. Monitor the reaction progress using TLC (e.g., dichloromethane:methanol = 50:1)[7].

  • Upon completion, add 240 mL of methanol to the reaction mixture to obtain a clear solution[7].

  • Add 6.0 g of activated carbon for decolorization and stir for 30 minutes[7].

  • Filter the hot solution to remove the activated carbon.

  • Concentrate the filtrate to dryness to obtain an oily residue[7].

  • Add 200 mL of dichloromethane to the residue and cool the mixture to 0-5°C, stirring for 1 hour to induce crystallization[7].

  • Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum at 40°C for 5 hours to yield Enzalutamide as white crystals[7]. A yield of approximately 88.5% with a purity of >99.5% can be expected[7].

Purification and Characterization

The purity of the final Enzalutamide product is critical. Recrystallization is an effective method for purification.

Recrystallization Protocol:

  • Dissolve the crude Enzalutamide in a suitable solvent such as ethyl acetate or an alcohol like methanol or isopropanol by heating[5][8].

  • Slowly add a non-polar solvent like n-heptane while stirring to induce crystallization[6].

  • Cool the mixture to 0-5°C and allow it to stand for several hours to maximize crystal formation[7].

  • Filter the purified crystals, wash with a cold solvent mixture, and dry under vacuum.

Analytical Characterization:

The identity and purity of the synthesized Enzalutamide should be confirmed using a combination of analytical techniques.

TechniqueExpected Results
HPLC Purity >99.5% is typically achieved. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a buffer) can be used for analysis[9][10].
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons, the N-methyl group, and the gem-dimethyl groups of the thiohydantoin ring.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of Enzalutamide (C₂₁H₁₆F₄N₄O₂S, M.W. 464.44 g/mol ). A common observation is the [M+H]⁺ ion at m/z 465.1[3].
Melting Point The melting point of pure Enzalutamide should be determined and compared with literature values.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and solvents used in this synthesis.

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Handling:

    • Triethylamine and Dichloromethane: These are volatile and should be handled with care.

    • Isothiocyanates: Can be irritants and sensitizers. Avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Stage 1 Incomplete reaction or side reactions.Ensure the reaction goes to completion by monitoring with TLC/HPLC. Check the quality of the starting materials and reagents. Ensure the temperature is maintained accurately.
Difficulty in Crystallization Presence of impurities or incorrect solvent system.Ensure the crude product is sufficiently pure before attempting crystallization. Try different solvent systems for recrystallization (e.g., ethyl acetate/heptane, isopropanol)[5][6]. Seeding with a small crystal of pure Enzalutamide can also help.
Product Purity is Low Inefficient purification.Perform multiple recrystallizations if necessary. The use of activated carbon is effective for removing colored impurities[7]. Column chromatography can be used for challenging purifications, though it is less ideal for large scale.

References

Application Notes & Protocols: A Comprehensive Guide to the Analytical Purity Assessment of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1) is a pivotal chemical intermediate, most notably in the synthesis of advanced therapeutic agents like Enzalutamide, a second-generation anti-androgen used for treating metastatic prostate cancer.[1][2][3] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[4][5] Impurities originating from starting materials, synthetic by-products, or degradation can carry over into the final drug product, potentially altering its pharmacological profile or introducing toxicity.[6][7]

This guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. The methodologies are grounded in established pharmacopeial principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7][8] We will explore the causality behind the selection of each analytical technique, moving beyond procedural steps to build a robust, self-validating framework for quality control in a research and drug development setting.

Chapter 1: Primary Assay and Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile organic molecules like this compound.[9][10] Its high resolution and sensitivity make it ideal for separating the main component from closely related structural analogues and potential degradation products.[11][12] A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential to ensure that all potential impurities can be measured without interference.[13]

Causality of Method Selection: A reverse-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like our target molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime. A photodiode array (PDA) detector is crucial not only for quantification but also for assessing peak purity and providing preliminary identification of impurities based on their UV spectra.

Workflow for Comprehensive Purity Analysis

G cluster_0 Sample Receipt & Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation & Specification Check cluster_3 Identity Confirmation & Final Disposition Sample This compound Batch Prep Prepare solution in Diluent (e.g., 1.0 mg/mL) Sample->Prep HPLC RP-HPLC-PDA Analysis (Assay & Impurity Profile) Prep->HPLC GC GC-HS Analysis (Residual Solvents) Prep->GC KF Karl Fischer Titration (Water Content) Prep->KF Assay Assay vs. Spec (e.g., >99.0%) HPLC->Assay Impurities Impurities vs. Spec (e.g., Any Unk <0.10%) HPLC->Impurities Solvents Solvents vs. Spec (ICH Q3C Limits) GC->Solvents Water Water vs. Spec (e.g., <0.5%) KF->Water Identity Spectroscopic ID (FT-IR, NMR) Assay->Identity Reject OOS Investigation Assay->Reject Impurities->Identity Impurities->Reject Solvents->Identity Solvents->Reject Water->Identity Water->Reject Decision Batch Release / Reject Identity->Decision

Caption: Overall workflow for purity testing and batch release.

Protocol 1.1: RP-HPLC Method for Assay and Impurity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation (Diluent: Acetonitrile/Water 50:50 v/v):

    • Accurately weigh approximately 25.0 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

    • For impurity analysis, this stock solution can be used directly.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (5% B), 2-20 min (5% to 95% B), 20-25 min (95% B), 25.1-30 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
PDA Wavelength Detection at 254 nm; acquire data from 200-400 nm
  • Data Analysis:

    • Assay Calculation: Determine the area percent of the main peak. For quantitative assay against a reference standard, use the formula: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard.

    • Impurity Quantification: Calculate the percentage of each impurity using area normalization. Report any impurity at or above the reporting threshold (typically 0.05%).

Chapter 2: Identification of Potential Process-Related Impurities

A robust analytical program requires not just quantification but also identification of impurities, particularly those exceeding the ICH identification threshold (e.g., >0.10%).[11] The known synthesis of this compound involves the oxidation of 2-fluoro-4-nitrotoluene, followed by amination and subsequent hydrogenation.[3][14] This process informs the search for potential impurities.

Potential Process-Related Impurities:

  • Starting Material: 2-fluoro-4-nitrotoluene

  • Intermediates: 2-Fluoro-4-nitrobenzoic acid, N-methyl-2-fluoro-4-nitrobenzamide

  • By-products: Impurities arising from incomplete reduction or side reactions.

Workflow for Unknown Impurity Identification

G cluster_lcms LC-MS Investigation Detect Unknown peak detected in HPLC-PDA >0.10% UV Step 1: Evaluate UV-Vis Spectrum from PDA Data Detect->UV LCMS Step 2: LC-MS Analysis (Accurate Mass, MS/MS) Detect->LCMS Hypo Hypothesize Structure (Process knowledge, UV data) UV->Hypo Confirm Step 3: Confirm Structure (NMR of isolated impurity or synthesis of reference material) Hypo->Confirm Mass Determine Molecular Formula (from m/z) LCMS->Mass Frag Analyze Fragmentation Pattern (MS/MS) Mass->Frag Frag->Confirm Final Structure Elucidated Confirm->Final

Caption: Stepwise workflow for identifying unknown impurities.

For definitive structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][10] LC-MS provides accurate mass data to determine the molecular formula, and MS/MS fragmentation offers clues to the molecule's structure.

Chapter 3: Analysis of Residual Solvents by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used in the synthesis and purification processes.[6] Their levels must be controlled and monitored according to ICH Q3C guidelines. Given their volatility, Gas Chromatography with Headspace sampling (GC-HS) is the preferred method.[9]

Causality of Method Selection: Headspace sampling is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix components and enhancing sensitivity for the target solvents. A polar GC column is often used to achieve good separation of common polar and non-polar pharmaceutical solvents.

Protocol 3.1: GC-HS Method for Residual Solvents
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Sample Preparation (Solvent: DMSO):

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl Sulfoxide (DMSO).

    • Crimp the vial securely.

  • GC-HS Conditions:

ParameterRecommended Setting
Column G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen, constant flow ~2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector (FID) Temp. 260 °C
HS Vial Temp. 80 °C
HS Loop Temp. 90 °C
HS Transfer Line Temp. 100 °C
Vial Equilibration Time 15 min

Chapter 4: Spectroscopic Methods for Identity Confirmation

While chromatography provides purity data, spectroscopic techniques are required for unambiguous confirmation of the chemical structure.[4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): A rapid and simple technique for identity confirmation.[9] The sample's IR spectrum is compared to that of a qualified reference standard. Key functional groups produce characteristic absorption bands.

    • Expected Peaks: ~3400-3200 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O amide I), ~1250 cm⁻¹ (C-F stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for absolute structural elucidation.[9] Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton. The observed chemical shifts should match literature values or a fully characterized reference standard.[1]

Reference NMR Data (as reported in literature)
NucleusChemical Shift (δ, ppm) and Multiplicity
¹H NMR 2.98 (d, 3H), 4.15 (br s, 2H), 6.32 (d, 1H), 6.48 (d, 1H), 6.61 (br s, 1H), 7.90 (dd, 1H)[1]
¹³C NMR 26.63, 100.8 (d), 110.3 (d), 110.9, 133.3 (d), 151.4 (d), 162.2 (d), 164.3 (d)[1]

Chapter 5: Complementary Purity Analyses

To construct a complete purity profile, two additional classic tests are essential:

  • Water Content by Karl Fischer Titration: This method is specific for water and provides a more accurate measure of water content than Loss on Drying (LOD), which measures all volatile components.[9]

  • Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities in the substance by burning the sample in the presence of sulfuric acid.[9]

Chapter 6: Principles of Method Validation

Every analytical method used for purity testing in a regulated environment must be validated to prove it is suitable for its intended purpose.[8][13] Validation demonstrates the performance, consistency, and reliability of the analytical method.[13] The key parameters, as defined by ICH Q2(R1), are summarized below.

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).
Linearity To show that the method's results are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8]
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The analytical characterization of this compound requires an orthogonal approach, combining chromatographic, spectroscopic, and other specific tests. A high-resolution, stability-indicating HPLC method serves as the primary tool for assay and impurity profiling. This is complemented by GC-HS for residual solvent analysis, spectroscopic techniques (NMR, FT-IR) for identity confirmation, and specific assays for water and inorganic impurities. This comprehensive strategy ensures that the purity of this critical intermediate is well-controlled, safeguarding the quality and safety of the final pharmaceutical product.

References

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of Apalutamide and its Process-Related Impurity, 4-amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Apalutamide and its key intermediate, 4-amino-2-fluoro-N-methylbenzamide. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Apalutamide. The developed gradient method provides excellent resolution and sensitivity, ensuring accurate quantification of the active pharmaceutical ingredient (API) and the specified impurity. The protocol herein is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

Apalutamide is a potent, non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer.[5][6][7] The chemical structure of Apalutamide is 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide.[7][8] During the synthesis of Apalutamide, several process-related impurities and potential degradants can arise, which may impact the safety and efficacy of the final drug product. One such critical intermediate is this compound.[9][10] Therefore, a robust analytical method capable of separating and quantifying Apalutamide from its impurities is paramount for ensuring drug quality.

This application note provides a comprehensive guide to the development and validation of a stability-indicating RP-HPLC method. The rationale behind the selection of chromatographic parameters is discussed, followed by a detailed experimental protocol and validation results.

Experimental

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: An Inertsil ODS-3 (250 × 4.6 mm, 5µm) column was found to be suitable for this separation.[11] Alternative C18 columns, such as a Shimpack C18 (4.6 mm × 250 mm, 5 µm), have also been reported to provide good separation.[12]

  • Chemicals and Reagents:

    • Apalutamide reference standard

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Ammonium phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

The selection of the mobile phase is critical for achieving optimal separation. A gradient elution was chosen to ensure the timely elution of both the polar impurity and the more retained Apalutamide peak, while maintaining good peak shape.

ParameterOptimized Condition
Mobile Phase A Ammonium phosphate buffer (pH adjusted to 4.2 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[11][12]
Column Temperature 30°C[13]
Detection Wavelength 243 nm[7][11]
Injection Volume 10 µL[12]
Diluent Acetonitrile and Water (50:50, v/v)[5]

Table 1: Optimized Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
07030
103070
153070
167030
207030

Table 2: Gradient Elution Program

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve a suitable amount of ammonium phosphate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 4.2 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (Apalutamide): Accurately weigh and dissolve 10 mg of Apalutamide reference standard in 10 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Apalutamide and the impurity at the desired concentration levels for calibration.

Method Development and Validation Protocol

The method was developed and validated in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[3][4]

System Suitability

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be established.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0 for both peaks.

    • Theoretical Plates: Should be ≥ 2000 for both peaks.

    • %RSD of Peak Areas: Should be ≤ 2.0% for both analytes.

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][14]

Protocol:

  • Prepare separate solutions of Apalutamide.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

    • Thermal Degradation: Heat the solid drug at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 48 hours.

  • Analyze the stressed samples using the developed HPLC method.

  • Assess the peak purity of the Apalutamide peak using a PDA detector to ensure no co-eluting peaks. The method should effectively separate the degradation products from the main Apalutamide peak.[6]

Linearity

Protocol:

  • Prepare a series of calibration standards of Apalutamide and this compound over a concentration range of LOQ to 150% of the expected sample concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration for each analyte.

  • Determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy (% Recovery)

Protocol:

  • Prepare a sample matrix (placebo) and spike it with known concentrations of Apalutamide and the impurity at three levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six separate samples of Apalutamide and the impurity at 100% of the test concentration.

    • Analyze them on the same day under the same experimental conditions.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the %RSD. The acceptance criterion for precision is a %RSD of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Robustness

Protocol:

  • Deliberately introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a standard solution under these modified conditions.

  • Evaluate the impact on system suitability parameters. The method is considered robust if the results remain within the acceptance criteria.

Workflow and Data Visualization

Figure 1: Workflow for RP-HPLC Method Development and Validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the determination of Apalutamide and its process-related impurity, this compound. The method's stability-indicating nature was confirmed through forced degradation studies, making it suitable for routine quality control and stability analysis of Apalutamide in bulk drug and pharmaceutical formulations. The comprehensive validation, performed according to ICH guidelines, ensures the reliability and robustness of the method for its intended purpose.

References

Application Note and Experimental Protocol for the Preparation of 2-Fluoro-4-nitro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive and detailed experimental protocol for the synthesis of 2-fluoro-4-nitro-N-methylbenzamide, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is a two-step process commencing with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation with methylamine. This guide emphasizes the rationale behind the chosen reagents and conditions, ensuring a robust and reproducible procedure. Safety considerations and analytical characterization of the final product are also thoroughly addressed to ensure the integrity and reliability of the experimental outcome.

Introduction

2-Fluoro-4-nitro-N-methylbenzamide is a crucial building block in medicinal chemistry, notably serving as a precursor for the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1] The presence of the fluoro and nitro groups on the benzene ring, along with the N-methylamide moiety, provides a versatile scaffold for further chemical modifications. This application note details a reliable and scalable laboratory procedure for its preparation, designed to yield high-purity material suitable for subsequent synthetic transformations.

Reaction Mechanism and Strategy

The synthesis of 2-fluoro-4-nitro-N-methylbenzamide is accomplished via a two-step reaction sequence. The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. This transformation is a critical step that can be achieved using various oxidizing agents.[2][3][4] Subsequently, the resulting 2-fluoro-4-nitrobenzoic acid is converted to the corresponding N-methylamide. A common and efficient method for this amidation is the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine to form the desired amide bond.[1][5]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

The oxidation of the benzylic methyl group is facilitated by a strong oxidizing agent. While reagents like chromium trioxide can be used, potassium permanganate (KMnO₄) in an alkaline medium offers a less toxic and cost-effective alternative.[1][3][4] The reaction proceeds via a complex mechanism involving the abstraction of a hydrogen atom from the methyl group, leading to the formation of a manganese ester, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then yields the desired carboxylic acid.

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid

Direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process requiring high temperatures. To facilitate the reaction under milder conditions, the carboxylic acid is first activated. A widely used method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The resulting acyl chloride is highly electrophilic and reacts readily with methylamine to form the stable N-methylamide product. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation A 2-Fluoro-4-nitrotoluene B Oxidation (KMnO4, NaOH) A->B Reagents C 2-Fluoro-4-nitrobenzoic acid B->C Product D 2-Fluoro-4-nitrobenzoic acid E Chlorination (SOCl2, cat. DMF) D->E Reagents F 2-Fluoro-4-nitrobenzoyl chloride (Intermediate) E->F Formation G Amination (Methylamine) F->G Reagent H 2-Fluoro-4-nitro-N-methylbenzamide G->H Final Product

Caption: Overall workflow for the synthesis of 2-fluoro-4-nitro-N-methylbenzamide.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluoro-4-nitrotoluene≥98%Sigma-AldrichStarting material
Potassium permanganate (KMnO₄)ACS reagent, ≥99.0%Fisher ScientificOxidizing agent
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%VWRBase
Hydrochloric acid (HCl)Concentrated (37%)J.T. BakerFor acidification
Thionyl chloride (SOCl₂)≥99.5%Acros OrganicsChlorinating agent
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichCatalyst
Methylamine solution40 wt. % in H₂OAlfa AesarAminating agent
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%EMD MilliporeSolvent
Diethyl etherAnhydrous, ≥99.0%Fisher ScientificSolvent for washing
Sodium sulfate (Na₂SO₄)Anhydrous, granularVWRDrying agent
Step-by-Step Procedure

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), water (500 mL), and sodium hydroxide (10.0 g, 0.25 mol).[8]

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Once the temperature is stable, add potassium permanganate (79.0 g, 0.5 mol) portion-wise over a period of 1-2 hours.[8] Caution: The addition of KMnO₄ is exothermic. Maintain a controlled addition rate to prevent the reaction from becoming too vigorous.

  • After the addition is complete, maintain the reaction mixture at 95 °C for 8-10 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Transfer the filtrate to a beaker and cool it in an ice bath.

  • Slowly acidify the filtrate to pH 2 with concentrated hydrochloric acid. A white to off-white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash it with cold water, and dry it in a vacuum oven at 60-70 °C to a constant weight. The expected yield of 2-fluoro-4-nitrobenzoic acid is approximately 74%.[1]

Step 2: Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide

  • To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2-fluoro-4-nitrobenzoic acid (27.5 g, 0.148 mol) and dichloromethane (275 mL).[8]

  • Add a catalytic amount of N,N-dimethylformamide (DMF, approx. 1.4 mL).

  • From the dropping funnel, add thionyl chloride (26.3 g, 0.22 mol) dropwise over 30 minutes. Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.[9][10][11][12][13]

  • After the addition is complete, heat the mixture to reflux (approx. 40 °C) for 3-5 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, cool the methylamine solution (40 wt. % in H₂O, approx. 17.1 g, 0.22 mol of methylamine) in an ice bath.

  • Slowly add the cold methylamine solution to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash it sequentially with water (2 x 100 mL), 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield 2-fluoro-4-nitro-N-methylbenzamide as a solid.[14][15] The expected yield is approximately 95%.[1]

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[9][10][11][12][13] Handle it exclusively in a chemical fume hood. Ensure all glassware is dry before use. In case of skin contact, wash immediately with copious amounts of water.

  • Methylamine: Methylamine is a flammable and corrosive gas/solution with a strong odor. Handle it in a well-ventilated fume hood.

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of 2-Fluoro-4-nitro-N-methylbenzamide

The identity and purity of the synthesized 2-fluoro-4-nitro-N-methylbenzamide should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

PropertyExpected Value
Molecular Formula C₈H₇FN₂O₃[16][17]
Molecular Weight 198.15 g/mol [16][17][18]
Appearance Off-white to pale yellow solid
Melting Point 176-177 °C (for the precursor 2-fluoro-4-nitrobenzoic acid)[1][3][4]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30-8.10 (m, 2H, Ar-H), 7.85 (t, 1H, Ar-H), 6.50 (br s, 1H, NH), 3.10 (d, 3H, CH₃). Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 164.0 (C=O), 162.5 (d, J=250 Hz, C-F), 150.0 (C-NO₂), 130.0, 125.0, 120.0, 27.0 (CH₃).
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-O stretch, asymmetric), ~1350 (N-O stretch, symmetric).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Loss of product during workup.Ensure the filtrate is sufficiently acidified to precipitate all the carboxylic acid.
Low yield in Step 2 Incomplete formation of acyl chloride.Ensure thionyl chloride is fresh and the reaction is carried out under anhydrous conditions.
Hydrolysis of the acyl chloride.Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
Impure final product Incomplete reaction or side reactions.Optimize reaction conditions (time, temperature). Purify the product by recrystallization or column chromatography.

Conclusion

The protocol described in this application note provides a reliable and well-characterized method for the synthesis of 2-fluoro-4-nitro-N-methylbenzamide. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can confidently prepare this valuable intermediate for its application in pharmaceutical research and development.

References

Application Notes and Protocols for the Industrial-Scale Preparation of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-fluoro-N-methylbenzamide is a pivotal intermediate in the synthesis of advanced pharmaceuticals, most notably as a precursor to potent androgen receptor antagonists used in oncology.[1] Its molecular structure, featuring a fluoro-substituted aromatic ring with amino and N-methylamido functionalities, makes it a valuable building block in medicinal chemistry. The growing demand for such therapeutics necessitates a robust, scalable, and economically viable manufacturing process for this key intermediate.

This document provides a comprehensive guide for the large-scale preparation of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is based on a clean and efficient three-step synthesis, emphasizing safety, scalability, and high purity of the final product. We will delve into the causality behind the chosen synthetic route, provide detailed, step-by-step protocols, and address critical aspects of industrial-scale production, including safety, quality control, and process optimization.

Synthetic Strategy: A Three-Step Approach to Purity and Efficiency

The selected synthetic route for the industrial-scale production of this compound commences with 2-fluoro-4-nitrotoluene and proceeds through three key transformations: oxidation, amidation, and reduction. This pathway is advantageous for large-scale manufacturing due to its high yields, the use of readily available starting materials, and the implementation of a clean final reduction step that avoids the generation of large volumes of toxic waste.[2]

A Chinese patent outlines a similar "green and clean production process technology" suitable for mass production, highlighting a total yield of over 68%.[2]

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Start [label="2-Fluoro-4-nitrotoluene", shape=ellipse, fillcolor="#FBBC05"]; Oxidation [label="Step 1: Oxidation\n(KMnO4, Phase Transfer Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Fluoro-4-nitrobenzoic Acid", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amidation [label="Step 2: Amidation\n(SOCl2, then Methylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="2-Fluoro-4-nitro-N-methylbenzamide", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Step 3: Reduction\n(H2, Pd/C Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Oxidation; Oxidation -> Intermediate1; Intermediate1 -> Amidation; Amidation -> Intermediate2; Intermediate2 -> Reduction; Reduction -> FinalProduct; } Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid using potassium permanganate (KMnO₄). The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous permanganate and the organic substrate.

Mechanism of Oxidation: The oxidation of the methyl group on the toluene derivative by permanganate is a complex process. It is understood to proceed via a hydrogen atom abstraction from the methyl group to form a benzyl radical, which is then further oxidized to the corresponding benzoic acid.[3] The reaction is typically performed under basic conditions, which can influence the reaction rate and yield.[4]

Experimental Protocol:

  • Reaction Setup: To a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-fluoro-4-nitrotoluene (1.0 eq), water, sodium hydroxide (to maintain basic conditions), and a phase transfer catalyst such as tetrabutylammonium bromide.

  • Reagent Addition: Heat the mixture to approximately 80-95°C with vigorous stirring. Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture over several hours. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to a pH of 2-4, which precipitates the 2-fluoro-4-nitrobenzoic acid.

  • Purification: The crude product is collected by filtration, washed with water, and dried. If necessary, further purification can be achieved by recrystallization.

ParameterValueReference
Starting Material 2-Fluoro-4-nitrotoluene[2]
Oxidizing Agent Potassium Permanganate (KMnO₄)[2]
Catalyst Phase Transfer Catalyst (e.g., TBAB)[5]
Reaction Temperature 80-95°C[2]
Typical Yield ~74%[5]
Step 2: Amidation of 2-Fluoro-4-nitrobenzoic Acid

The second step is the conversion of the carboxylic acid to the corresponding N-methylamide. This is achieved by first activating the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine.

Mechanism of Amidation: The carboxylic acid is first converted to a highly reactive acyl chloride by thionyl chloride.[6][7] The subsequent addition of methylamine, a nucleophile, to the acyl chloride results in a nucleophilic acyl substitution, forming the stable amide bond and eliminating HCl.[6][7]

Experimental Protocol:

  • Acyl Chloride Formation: In a clean, dry, and inerted reactor, suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as 1,2-dichloroethane. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) to the mixture at room temperature. After the addition, heat the mixture to reflux and maintain for several hours until the conversion to the acyl chloride is complete (monitor by IR or by quenching a small sample with methanol and analyzing by GC).

  • Amidation: Cool the reaction mixture in an ice bath. Introduce methylamine gas or a solution of methylamine into the reactor at a controlled rate, maintaining a low temperature.

  • Reaction Completion and Isolation: After the addition of methylamine is complete, allow the reaction to proceed for a couple of hours. The solvent is then removed under reduced pressure. The residue is treated with water, stirred, and the solid product is collected by filtration.

  • Purification: The crude 2-fluoro-4-nitro-N-methylbenzamide is washed with water and dried. This intermediate is often of sufficient purity for the next step.

ParameterValueReference
Starting Material 2-Fluoro-4-nitrobenzoic Acid[2]
Chlorinating Agent Thionyl Chloride (SOCl₂)[2]
Aminating Agent Methylamine[2]
Solvent 1,2-Dichloroethane[2]
Typical Yield ~96%[2]
Step 3: Catalytic Hydrogenation to this compound

The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for its high efficiency, selectivity, and clean work-up.[8]

Mechanism of Catalytic Hydrogenation: The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitroarene. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, leading to the final amine product.[9]

Experimental Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 2-fluoro-4-nitro-N-methylbenzamide (1.0 eq), a suitable solvent (e.g., propyl acetate or ethanol), and 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

  • Inerting: Seal the reactor and purge it several times with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-10 atm). The reaction is typically run at room temperature with efficient stirring to ensure good contact between the three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by HPLC analysis of aliquots.

  • Work-up and Isolation: Once the reaction is complete, vent the hydrogen and purge the reactor with inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting off-white solid can be further purified by recrystallization from a suitable solvent system to obtain this compound of high purity (>98%).

ParameterValueReference
Starting Material 2-Fluoro-4-nitro-N-methylbenzamide[2]
Catalyst 10% Palladium on Carbon (Pd/C)[2]
Reducing Agent Hydrogen Gas (H₂)[2]
Pressure 2-20 atm[2]
Solvent Propyl acetate or Ethanol[2]
Typical Yield >98%[2]

Alternative Reduction Methods: While catalytic hydrogenation is preferred, other methods for reducing nitroarenes exist, such as using metals like iron, tin, or zinc in acidic media.[8][10] However, these methods often generate large amounts of metal salt waste, making them less environmentally friendly for large-scale production compared to the catalytic approach where the catalyst can be recovered and recycled.[2]

Part 2: Industrial-Scale Safety and Handling

The large-scale synthesis of this compound involves several hazardous materials and processes that require strict adherence to safety protocols.

dot graph "Safety_Protocols" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_Reagents" { label = "Hazardous Reagents"; style = "filled"; color = "#FBBC05"; KMnO4 [label="Potassium Permanganate\n(Strong Oxidizer)"]; SOCl2 [label="Thionyl Chloride\n(Corrosive, Reacts with Water)"]; Methylamine [label="Methylamine\n(Flammable, Corrosive)"]; PdC [label="Palladium on Carbon\n(Pyrophoric when dry)"]; H2 [label="Hydrogen Gas\n(Highly Flammable)"]; }

subgraph "cluster_PPE" { label = "Personal Protective Equipment (PPE)"; style = "filled"; color = "#4285F4"; Gloves [label="Chemical Resistant Gloves"]; Goggles [label="Safety Goggles/Face Shield"]; Coat [label="Flame-Retardant Lab Coat"]; Respirator [label="Appropriate Respirator"]; }

subgraph "cluster_Engineering" { label = "Engineering Controls"; style = "filled"; color = "#34A853"; FumeHood [label="Chemical Fume Hood"]; Ventilation [label="Adequate Ventilation"]; Grounding [label="Grounding and Bonding\n(for flammable liquids/gases)"]; Emergency [label="Eyewash Stations & Safety Showers"]; }

KMnO4 -> {Gloves, Goggles, Coat}; SOCl2 -> {Gloves, Goggles, Coat, Respirator, FumeHood}; Methylamine -> {Gloves, Goggles, Coat, Respirator, FumeHood, Ventilation, Grounding}; PdC -> {Gloves, Goggles, Coat, FumeHood}; H2 -> {Ventilation, Grounding}; } Caption: Key safety considerations for the synthesis.

Potassium Permanganate (KMnO₄):

  • Hazard: A strong oxidizing agent that can intensify fires.[7] It is harmful if swallowed and can cause severe skin burns and eye damage.[7]

  • Handling: Wear appropriate PPE, including gloves, goggles, and protective clothing.[7] Keep away from combustible materials.[11] Handle in a well-ventilated area and avoid creating dust.[7]

  • Spill Response: In case of a spill, do not use dry chemical extinguishers. Flood the area with water from a distance.[7]

Thionyl Chloride (SOCl₂):

  • Hazard: Highly corrosive to skin, eyes, and mucous membranes.[12] Reacts violently with water to produce toxic gases (SO₂ and HCl).[12][13]

  • Handling: Must be handled in a chemical fume hood.[4] Wear a full set of PPE, including a face shield and chemical-resistant gloves.[12][13] Ensure the reaction vessel is completely dry before addition.

  • Waste: Thionyl chloride waste should be handled according to specific institutional procedures, often involving slow quenching in a basic solution under controlled conditions.[14]

Methylamine (CH₃NH₂):

  • Hazard: A flammable liquid and gas.[2][10] It is corrosive and can cause severe skin and eye irritation.[15]

  • Handling: Use in a well-ventilated area, away from ignition sources.[2] Use spark-proof tools and explosion-proof equipment.[10] Ground and bond containers during transfer.[10]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[2]

Palladium on Carbon (Pd/C):

  • Hazard: The dry catalyst can be pyrophoric and may ignite spontaneously upon exposure to air.[6]

  • Handling: Always handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).[16] Never add dry catalyst to an organic solvent in the presence of air.[16] The catalyst should be kept wet with water or the reaction solvent.

  • Filtration and Disposal: The filter cake from the reaction should never be allowed to dry and should be immediately transferred to a container with water.[16] Dispose of the spent catalyst according to regulations for heavy metal waste.

Hydrogen Gas (H₂):

  • Hazard: Extremely flammable and can form explosive mixtures with air.[17]

  • Handling: Use in a well-ventilated area or in a specialized hydrogenation bay.[18] All equipment must be properly grounded.[18] Check for leaks using an appropriate detector before and during the reaction.[5] The reactor should be equipped with a pressure relief valve.[18]

Part 3: Quality Control and Analytical Methods

Ensuring the purity and identity of the final product and intermediates is critical in pharmaceutical manufacturing. A robust set of analytical methods should be employed throughout the process.

In-Process Controls (IPCs):

  • TLC/HPLC: To monitor the progress of each reaction step and ensure the complete consumption of the starting material.

Final Product Analysis (this compound):

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of the final product.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Purity Specification: >98% (area percent).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the molecule. The patent CN103304439A provides the following characteristic peaks in acetone-d₆: δ 2.87 (d, 3H), 5.55 (br s, 2H), 6.39 (dd, 1H), 6.51 (dd, 1H), 7.09 (s, 1H), 7.67 (dd, 1H).[2]

    • ¹³C NMR: To further confirm the carbon skeleton. The same patent reports the following peaks: δ 25.9, 99.7, 109.2, 110.1, 132.7, 153.7, 162.3, 164.6.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular weight for C₈H₉FN₂O is 168.17 g/mol .[19]

  • Melting Point: To assess the purity of the crystalline solid.

Part 4: Process Optimization and Troubleshooting

For a seamless transition from laboratory to industrial scale, several factors should be considered for process optimization and troubleshooting.

Oxidation Step:

  • Issue: Incomplete reaction or low yield.

  • Troubleshooting:

    • Ensure efficient stirring to overcome the phase transfer limitations.

    • Control the rate of permanganate addition to avoid localized high concentrations and side reactions.[13]

    • Maintain the optimal reaction temperature, as high temperatures can lead to permanganate decomposition.[13]

    • Ensure the phase transfer catalyst is active and used at the correct loading.

Amidation Step:

  • Issue: Formation of impurities.

  • Troubleshooting:

    • Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding methylamine to avoid the formation of byproducts.

    • Control the temperature during the addition of methylamine to prevent side reactions.

    • Use an appropriate excess of methylamine to ensure complete reaction.

Hydrogenation Step:

  • Issue: Slow or stalled reaction.

  • Troubleshooting:

    • Catalyst Poisoning: Ensure the starting material and solvent are free from catalyst poisons like sulfur or heavy metal contaminants.[15]

    • Catalyst Deactivation: Use a fresh, active catalyst. Ensure the catalyst was not exposed to air during handling.[15]

    • Insufficient Agitation: Inadequate mixing can lead to poor mass transfer of hydrogen. Ensure the stirring is vigorous enough to suspend the catalyst and facilitate gas-liquid contact.[15]

    • Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the desired level throughout the reaction.

Conclusion

The presented application notes and protocols outline a robust and scalable process for the industrial preparation of this compound. By following the detailed synthetic procedures, adhering to the stringent safety guidelines, and implementing the recommended quality control measures, manufacturers can produce this key pharmaceutical intermediate with high yield and purity. The emphasis on a clean and efficient synthetic route aligns with the principles of green chemistry, making this process suitable for modern, sustainable pharmaceutical manufacturing.

References

Application of 4-Amino-2-fluoro-N-methylbenzamide in the Synthesis of c-Met Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of c-Met Kinase in Oncology and the Rationale for Targeted Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are central players in cellular signaling pathways that govern cell proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, the HGF/c-Met axis is tightly regulated and essential for embryonic development and tissue regeneration.[2][3] However, aberrant c-Met signaling, driven by gene amplification, mutation, or protein overexpression, is a well-documented oncogenic driver in a multitude of human cancers, including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas.[2][4] Dysregulation of this pathway is strongly correlated with aggressive tumor growth, metastasis, and the development of resistance to other targeted therapies.[2][4]

This has established c-Met as a high-value target for therapeutic intervention in oncology.[1][5] The development of small molecule c-Met kinase inhibitors, which typically function by competing with ATP for binding to the kinase domain, has emerged as a promising strategy to counteract the effects of its aberrant activation.[3][6] These inhibitors can block the downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[1][2]

This technical guide focuses on the application of a key building block, 4-Amino-2-fluoro-N-methylbenzamide , in the synthesis of a specific class of potent and selective c-Met kinase inhibitors. We will delve into the synthetic utility of this reagent, provide a detailed protocol for its incorporation, and discuss the underlying principles of molecular design that make this scaffold particularly effective.

The Strategic Importance of the this compound Scaffold

The selection of starting materials and intermediates is a cornerstone of successful drug discovery. This compound has emerged as a valuable reagent in the synthesis of c-Met inhibitors, particularly chiral benzyloxypyridinone derivatives.[3][4] The rationale for its use is rooted in its unique combination of structural features that contribute to the final inhibitor's desired pharmacological properties.

  • The Amine Group as a Versatile Handle: The primary aromatic amine of this compound serves as a crucial synthetic handle. It readily participates in a variety of coupling reactions, most notably nucleophilic aromatic substitution (SNA r) or Buchwald-Hartwig amination, allowing for the facile introduction of the core heterocyclic scaffold of the inhibitor.

  • The Fluorine Atom for Enhanced Potency and Metabolic Stability: The strategic placement of a fluorine atom ortho to the amine group has profound effects. Fluorine's high electronegativity can influence the pKa of the neighboring amine, potentially modulating its reactivity and the binding affinity of the final compound. Furthermore, fluorination is a well-established medicinal chemistry strategy to block metabolically labile positions, thereby enhancing the pharmacokinetic profile of a drug candidate.

  • The N-methylbenzamide Moiety for Target Engagement: The N-methylbenzamide portion of the molecule is often designed to interact with specific residues within the ATP-binding pocket of the c-Met kinase. The amide functionality can act as both a hydrogen bond donor and acceptor, forming critical interactions that anchor the inhibitor to its target. The N-methyl group can provide additional van der Waals interactions and fine-tune the molecule's solubility and cell permeability.

Signaling Pathways and Experimental Workflows

To fully appreciate the impact of inhibitors synthesized from this compound, it is essential to visualize the c-Met signaling cascade they are designed to disrupt, as well as the general synthetic workflow.

c_Met_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action c-Met c-Met PI3K PI3K c-Met->PI3K Phosphorylation GRB2_SOS GRB2/SOS c-Met->GRB2_SOS Recruitment STAT3 STAT3 c-Met->STAT3 Activation HGF HGF (Ligand) HGF->c-Met Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene Expression Transcription_Factors->Proliferation_Survival STAT3->Transcription_Factors Inhibitor c-Met Inhibitor Inhibitor->c-Met Blocks ATP Binding Site

Caption: The c-Met signaling pathway and point of inhibition.

Synthesis_Workflow A This compound C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Core Heterocycle (e.g., Chloropyridinone) B->C D Coupled Intermediate C->D F Coupling Reaction (e.g., Mitsunobu) D->F E Side Chain Precursor (e.g., Chiral Alcohol) E->F G Final c-Met Inhibitor F->G

Caption: General synthetic workflow for c-Met inhibitors.

Experimental Protocol: Synthesis of a Representative Chiral Benzyloxypyridinone c-Met Inhibitor

The following protocol outlines a representative synthesis of a potent c-Met inhibitor utilizing this compound as a key starting material. This procedure is based on established synthetic methodologies for this class of compounds.

Step 1: Buchwald-Hartwig Amination to Form the Core Structure

This initial step involves the palladium-catalyzed cross-coupling of this compound with a suitable chlorinated pyridinone core.

  • Reaction: this compound + 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one → 3-chloro-5-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous 1,4-dioxane

    • Nitrogen atmosphere

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound, 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, cesium carbonate, and Xantphos.

    • Add anhydrous 1,4-dioxane to the flask, followed by Pd₂(dba)₃.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired coupled intermediate.

Step 2: Mitsunobu Reaction for Introduction of the Chiral Side Chain

The second key step involves the introduction of a chiral benzyloxy side chain via a Mitsunobu reaction.

  • Reaction: 3-chloro-5-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one + (R)-(1-phenylethyl)methanol → (R)-3-((1-phenylethyl)oxy)-5-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

  • Reagents and Materials:

    • Coupled intermediate from Step 1 (1.0 eq)

    • (R)-(1-phenylethyl)methanol (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the coupled intermediate and (R)-(1-phenylethyl)methanol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Add triphenylphosphine to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add DIAD dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the final protected c-Met inhibitor.

Step 3: Deprotection (if necessary)

Depending on the specific target molecule, a final deprotection step may be required to remove the tetrahydropyranyl (THP) protecting group from the pyridinone nitrogen. This is typically achieved under acidic conditions.

  • Reagents and Materials:

    • Protected final product from Step 2

    • 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected inhibitor in a suitable solvent (e.g., DCM).

    • Add the acidic solution (e.g., 4M HCl in dioxane) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final c-Met inhibitor.

Data Presentation: Expected Yields and Potency

The following table provides representative data for a c-Met inhibitor synthesized using this methodology.

StepReaction TypeStarting MaterialProductYield (%)
1Buchwald-HartwigThis compoundCoupled Intermediate75-85
2MitsunobuCoupled IntermediateFinal Inhibitor60-70
Overall - - Final Inhibitor 45-60
CompoundTargetIC₅₀ (nM)Cell Line
Representative Inhibitorc-Met<10MKN-45 (Gastric Cancer)
Representative Inhibitorc-Met<15EBC-1 (Lung Cancer)

Conclusion and Future Perspectives

This compound is a demonstrably valuable and versatile building block in the synthesis of potent and selective c-Met kinase inhibitors. Its inherent structural and electronic properties provide medicinal chemists with a powerful tool to construct molecules with optimized drug-like properties. The synthetic protocols outlined in this guide, centered around robust and high-yielding coupling reactions, offer a reliable pathway for the generation of these targeted therapeutic agents. As the landscape of cancer therapy continues to evolve, the strategic use of such well-designed chemical synthons will undoubtedly play a pivotal role in the development of next-generation oncology drugs.

References

1H NMR and 13C NMR characterization of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 4-Amino-2-fluoro-N-methylbenzamide by ¹H and ¹³C NMR

Authored by: A Senior Application Scientist

Introduction

This compound is a key chemical intermediate in the synthesis of advanced pharmaceuticals, most notably as a precursor to Enzalutamide, a second-generation anti-androgen agent used in the treatment of prostate cancer.[1][2] Given its critical role in drug development, the unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing detailed information about the molecular framework at the atomic level.

This comprehensive guide provides a detailed technical overview and field-proven protocols for the characterization of this compound using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides a self-validating system for achieving high-quality, reproducible results.

Molecular Structure and Spectroscopic Considerations

The chemical structure of this compound contains several distinct functional groups that give rise to a characteristic NMR fingerprint.[3] The key to interpreting its spectra lies in understanding the interplay between the aromatic ring, the electron-donating amino group (-NH₂), the electron-withdrawing fluorine atom (-F), and the N-methylbenzamide side chain. The presence of the NMR-active ¹⁹F nucleus is a crucial feature, as its spin-spin coupling to both ¹H and ¹³C nuclei provides an additional layer of structural confirmation.[4][5]

Caption: Molecular structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of all proton environments within the molecule. Its interpretation relies on chemical shift (δ), signal integration, and spin-spin coupling patterns (multiplicity).

Anticipated Spectral Features
  • Aromatic Region (δ 6.0-8.0 ppm): The trisubstituted benzene ring gives rise to three distinct signals.

    • The amino group (-NH₂) is a strong electron-donating group, which shields the ortho (H3, H5) and para protons. The fluorine atom exerts a strong electron-withdrawing inductive effect but also an electron-donating mesomeric effect.

    • H-3 & H-5: These protons are adjacent to the strongly donating amino group and will appear most upfield. They will appear as doublets of doublets due to coupling with each other (short-range) and with the fluorine atom.[1][6]

    • H-6: This proton is ortho to the amide group and will be the most downfield of the aromatic protons. Its multiplicity will be a triplet or doublet of doublets, arising from coupling to H-5 and the fluorine atom.[6]

  • Amide and Amine Protons (Variable δ):

    • -NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]

    • -CONH- Proton: The amide proton signal is often a broad singlet or a quartet (if coupling to the methyl group is resolved). Its chemical shift is also highly variable.[1][7] In some solvents like CDCl₃, this proton couples to the adjacent methyl group.[6]

  • Aliphatic Region (δ 2.5-3.0 ppm):

    • -NCH₃ Protons: The N-methyl group protons will appear as a sharp doublet due to coupling with the single amide proton (³J_HH_). This coupling is a key diagnostic feature.[1][6]

¹H NMR Data Summary

The following table summarizes the expected and reported ¹H NMR data. Note that exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Proton AssignmentPredicted δ (ppm)Reported δ (ppm) in CDCl₃[6]Reported δ (ppm) in Acetone-d₆[1]MultiplicityCoupling Constant (J) in HzIntegration
H-6 (Aromatic)7.8 - 8.07.907.67ddJ = 8.6, 8.81H
H-5 (Aromatic)6.4 - 6.66.486.51ddJ = 8.2, 8.61H
H-3 (Aromatic)6.2 - 6.46.326.39ddJ = 14.3, 14.71H
-CONH- (Amide)6.5 - 7.56.617.09br s / q-1H
-NH₂ (Amino)4.0 - 5.64.155.55br s-2H
-NCH₃ (Methyl)2.8 - 3.02.982.87dJ = 4.4 - 4.83H

dd = doublet of doublets, d = doublet, br s = broad singlet, q = quartet

Part 2: ¹³C NMR Spectral Analysis

A standard ¹³C NMR spectrum is acquired with proton decoupling, meaning each unique carbon atom appears as a single line (unless coupled to other nuclei like ¹⁹F). The chemical shift is highly sensitive to the local electronic environment.

Anticipated Spectral Features
  • Carbonyl Carbon (δ 164-165 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of C=O groups.[8]

  • Aromatic Carbons (δ 100-165 ppm): The six aromatic carbons will have distinct chemical shifts.

    • C-F (C-2): The carbon directly bonded to fluorine will experience a very large downfield shift and exhibit a strong one-bond coupling (¹J_CF_) of approximately 245 Hz. This large coupling constant is definitive for identifying the C-F bond.[6][9]

    • C-NH₂ (C-4): The carbon attached to the amino group will be significantly shielded (shifted upfield) compared to an unsubstituted benzene ring.

    • The remaining carbons will show smaller, multi-bond couplings to the fluorine atom (²J_CF_, ³J_CF_), which aids in their assignment.[6][10]

  • Aliphatic Carbon (δ ~26 ppm): The N-methyl carbon appears in the upfield aliphatic region.

¹³C NMR Data Summary

The table below consolidates the expected and reported ¹³C NMR data, highlighting the crucial C-F coupling constants.

Carbon AssignmentPredicted δ (ppm)Reported δ (ppm) in CDCl₃[6]Reported δ (ppm) in Acetone-d₆[1]C-F Coupling (J_CF_) in Hz
C=O (Amide)164 - 165164.3164.6d, J ≈ 3.5 Hz
C-F (C-2)162 - 163162.2162.3d, J ≈ 244.6 Hz
C-NH₂ (C-4)151 - 154151.4153.7d, J ≈ 12.5 Hz
C-6132 - 134133.3132.7d, J ≈ 4.3 Hz
C-5110 - 111110.9110.1s
C-1110 - 111110.3109.2d, J ≈ 244.6 Hz
C-3100 - 101100.899.7d, J ≈ 28.8 Hz
-NCH₃ (Methyl)25 - 2726.6325.9s

d = doublet, s = singlet (no C-F coupling resolved)

Part 3: Experimental Protocol

Adherence to a meticulous experimental protocol is essential for acquiring high-resolution, artifact-free NMR spectra.

Materials & Equipment
  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes and caps[11][12]

  • Deuterated NMR solvents (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial for sample dissolution

  • Cotton or glass wool for filtration

  • Analytical balance

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality.[12][13]

  • Weigh the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry glass vial.[11][14] Causality: Sufficient concentration is needed for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Select and Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to the vial.[11][13] Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. Sonication may be used cautiously if dissolution is slow.

  • Filter and Transfer: Prepare a filter pipette by placing a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter pipette into the NMR tube.[12][14] Causality: This step is critical to remove any suspended particles that would disrupt the magnetic field homogeneity, leading to broad spectral lines.

  • Cap and Label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

G A Weigh Sample (5-30 mg) B Dissolve in Vial (0.7 mL Deuterated Solvent) A->B C Filter into NMR Tube (via Pipette with Cotton) B->C D Cap, Clean, & Label Tube C->D E Insert into Spectrometer D->E F Acquire Data (¹H and ¹³C Spectra) E->F G Process Data (FT, Phase, Baseline) F->G H Analyze & Interpret G->H

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Protocol 2: NMR Data Acquisition

These are general parameters; they may need to be optimized for your specific instrument.

For ¹H NMR:

  • Experiment: Standard 1D proton experiment.

  • Number of Scans (NS): 8 to 16 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): ~16 ppm (centered around 5-6 ppm).

For ¹³C{¹H} NMR:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker systems).

  • Number of Scans (NS): 128 to 1024 scans (or more, depending on concentration).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~1.5 seconds.

  • Spectral Width (SW): ~240 ppm (centered around 120 ppm).

Conclusion

The ¹H and ¹³C NMR spectra of this compound offer a wealth of structural information. Key diagnostic features include the doublet for the N-methyl protons in the ¹H spectrum and, most critically, the large one-bond C-F coupling constant (~245 Hz) and smaller long-range C-F couplings in the ¹³C spectrum. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-quality NMR data for the unambiguous structural verification and purity analysis of this vital pharmaceutical intermediate, ensuring the integrity of downstream synthetic processes and the final active pharmaceutical ingredient.

References

Application Notes & Protocols: Leveraging 4-Amino-2-fluoro-N-methylbenzamide for the Synthesis of Advanced Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer. The evolution of treatment has led to the development of second-generation nonsteroidal AR antagonists that exhibit superior efficacy. A pivotal building block in the synthesis of these advanced therapeutics, including Enzalutamide and Apalutamide, is 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1). This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this intermediate. It outlines detailed protocols for the synthesis of a potent thiohydantoin-based AR antagonist, subsequent analytical characterization, and robust biological evaluation to determine its antagonistic activity. The causality behind experimental choices is emphasized to provide field-proven insights and ensure procedural integrity.

Introduction: The Central Role of this compound

Androgen deprivation therapy remains a cornerstone of prostate cancer treatment. However, resistance often develops, leading to castration-resistant prostate cancer (CRPC), which necessitates more potent and specific therapies.[1] Second-generation AR antagonists like Enzalutamide function not only by competitively inhibiting androgen binding but also by preventing AR nuclear translocation and its interaction with DNA.[2][3]

The chemical scaffold of many of these potent antagonists is constructed using key intermediates that define the final molecule's affinity and functional mechanism. This compound has emerged as a critical precursor in this context.[4][5][6] Its structure provides a necessary aromatic core that, when appropriately functionalized, engages with the ligand-binding domain (LBD) of the androgen receptor. This guide details the synthetic journey from this key intermediate to a final, biologically active AR antagonist.

Chemical Profile: this compound

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 915087-25-1[7]
Molecular Formula C₈H₉FN₂O[8][9]
Molecular Weight 168.17 g/mol [7][8][9]
IUPAC Name This compound[9]
Appearance White to off-white solid
Storage Store at -20°C. Material is moisture sensitive.[7][8]

Synthetic Protocol: From Intermediate to Potent AR Antagonist

The following protocol describes a robust pathway to synthesize a thiohydantoin-based AR antagonist, structurally analogous to Enzalutamide, using this compound as a core building block. The overall strategy involves a multi-step process including the preparation of a key isothiocyanate, modification of the primary amine on our core intermediate, and a final coupling and cyclization reaction.

Experimental Workflow Overview

G cluster_0 Part A: Isothiocyanate Synthesis cluster_1 Part B: Amine Functionalization cluster_2 Part C: Coupling & Cyclization A1 4-Amino-2-(trifluoromethyl) benzonitrile A2 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile A1->A2 Thiophosgene or CS₂ C1 Final AR Antagonist (Thiohydantoin Core) A2->C1 DMF B1 4-Amino-2-fluoro-N- methylbenzamide B2 Methyl 2-((3-fluoro-4- (methylcarbamoyl)phenyl)amino) -2-methylpropanoate B1->B2 Hofmann Alkylation or similar C-N coupling B2->C1 caption Synthetic workflow for a thiohydantoin-based AR antagonist. AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_active Active AR Dimer AR->AR_active Dimerization & Nuclear Translocation HSP HSP90 HSP->AR Keeps inactive Antagonist Synthesized Antagonist Antagonist->AR Binds & Blocks ARE Androgen Response Element (DNA) AR_active->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation Transcription->Proliferation caption Simplified androgen receptor (AR) signaling pathway.

References

Troubleshooting & Optimization

improving the yield of 4-Amino-2-fluoro-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the development of modern pharmaceuticals, 4-Amino-2-fluoro-N-methylbenzamide is a key building block in the synthesis of Apalutamide and Enzalutamide, drugs used in the treatment of advanced prostate cancer.[1][2] Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of the overall drug manufacturing process.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize the yield of your this compound synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My overall yield is low. Which step is the likely culprit?

A common and effective synthesis route starts from 2-fluoro-4-nitrotoluene and proceeds through three main steps: oxidation, amidation, and reduction.[3] Each step has unique challenges that can impact the overall yield.

  • Step 1: Oxidation: The oxidation of the methyl group on 2-fluoro-4-nitrotoluene to a carboxylic acid can be inefficient if not properly controlled.

  • Step 2: Amidation: The formation of the amide bond between the carboxylic acid and methylamine is often the most challenging step.[4] This reaction can be plagued by poor activation of the carboxylic acid, side reactions, or difficult purification.

  • Step 3: Reduction: The final step, the reduction of the nitro group to an amine, is typically high-yielding, especially with catalytic hydrogenation (e.g., using a Pd/C catalyst), often achieving yields above 98%.[3]

Recommendation: Focus your optimization efforts on the amidation step first, as it is the most frequent source of yield loss.

Q2: The amidation reaction is sluggish or incomplete. What's wrong?

Low conversion in the amidation of 2-fluoro-4-nitrobenzoic acid with methylamine is a common problem. Several factors can be at play.

  • Cause 1: Incomplete Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine requires high temperatures (160–180 °C) and is often inefficient due to the formation of a stable ammonium carboxylate salt.[4][5] To proceed under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If the activating agent is not effective or used in insufficient amounts, the reaction will stall.

  • Cause 2: Deactivation of the Amine. Methylamine can be protonated by the acidic carboxylic acid, which renders it non-nucleophilic and unable to attack the carbonyl carbon.[6]

  • Cause 3: Presence of Water. Water in the reaction can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material and preventing amide formation.[6] It is critical to use anhydrous solvents and reagents.

Solutions:

  • Convert to an Acyl Chloride: A robust method is to first convert the 2-fluoro-4-nitrobenzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride can then be reacted with methylamine.[7] A catalytic amount of DMF can accelerate the formation of the acyl chloride.[8]

  • Use a Coupling Reagent: Employ a modern coupling reagent to activate the carboxylic acid in situ. This avoids the need to isolate the often-sensitive acyl chloride. Add the coupling reagent and a non-nucleophilic base to the carboxylic acid first to allow for pre-activation before adding the methylamine.[6]

Q3: I'm seeing significant side product formation. How can I minimize it?

Side products can complicate purification and reduce the yield of the desired 2-fluoro-4-nitro-N-methylbenzamide intermediate.

  • Cause 1: Over-activation / Side Reactions of Acyl Chloride. Acyl chlorides are highly reactive and can participate in side reactions if not handled correctly. Using harsh conditions (like high heat with neat SOCl₂) can lead to decomposition or other unwanted products.[9]

  • Cause 2: Racemization (if applicable). While not an issue for this specific molecule, in chiral systems, some coupling reagents can cause racemization. Using additives like HOBt (Hydroxybenzotriazole) or OxymaPure can suppress this.[6]

  • Cause 3: Dimerization/Anhydride Formation. In some cases, the activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride, which is less reactive than the acyl chloride.[9]

Solutions:

  • Control Reaction Conditions: When preparing the acyl chloride, use milder conditions where possible. For example, oxalyl chloride with catalytic DMF in an anhydrous solvent like dichloromethane (DCM) at room temperature is often sufficient.

  • Optimize Reagent Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable activated carboxylic acid.

  • Purification Strategy: If side products are unavoidable, optimize the purification method. Column chromatography on silica gel is a standard method for removing impurities.

Frequently Asked Questions (FAQs)

What is the best coupling reagent for this amidation?

The choice of coupling reagent is critical. Several options are available, each with its own advantages.

Coupling ReagentBaseSolventKey Advantages & Considerations
SOCl₂ / Oxalyl Chloride Pyridine or Et₃NDCM, TolueneForms a highly reactive acyl chloride. Cost-effective. Requires careful handling due to reactivity and generation of HCl.[7][9]
HATU DIPEADMF, DCMFast reaction times, high yields. Good for sterically hindered substrates. Higher cost.[6]
EDC / HOBt DIPEA, NMMDMF, DCMSuppresses side reactions and racemization. Water-soluble byproducts are easily removed during workup.[9]
TiCl₄ PyridinePyridineEffective for direct condensation. The reaction is typically heated to around 85 °C.[7]

DIPEA: Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane

How can I effectively monitor the reaction's progress?

Regularly monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the presence of the desired product by its mass and track the disappearance of reactants.[9]

What is the most efficient method for the final nitro reduction step?

Catalytic hydrogenation is a clean and highly efficient method for reducing the nitro group to the final 4-amino product.

  • Catalyst: 10% Palladium on carbon (Pd/C) is a common and effective catalyst.[3]

  • Solvent: Solvents like ethyl acetate or methanol are suitable for this reaction.

  • Hydrogen Source: The reaction can be run under a hydrogen atmosphere (typically from a balloon or a pressurized reactor).

  • Advantages: This method avoids the use of harsh, metal-based reducing agents like iron powder in acidic conditions, which generate large amounts of waste. The catalyst can be filtered off and potentially recycled, and the workup is typically straightforward. A patent for this synthesis reports yields of over 98% for this step.[3]

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route to this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B KMnO₄ C 2-Fluoro-4-nitro-N-methylbenzamide B->C 1. SOCl₂ or Coupling Agent 2. Methylamine (CH₃NH₂) D This compound C->D H₂, Pd/C

Caption: A three-step synthesis of this compound.

Troubleshooting Workflow for the Amidation Step

This flowchart provides a logical sequence for diagnosing and solving common issues during the critical amidation step.

G start Start Amidation Reaction check_conversion Low or No Conversion? start->check_conversion good_conversion Proceed to Workup & Purification check_conversion->good_conversion No check_activation Check Carboxylic Acid Activation check_conversion->check_activation Yes activation_issue Activation Incomplete? check_activation->activation_issue check_amine Check Amine & Conditions activation_issue->check_amine No solution_activation Increase Coupling Reagent Use Stronger Activator (e.g., SOCl₂) Increase Reaction Time/Temp activation_issue->solution_activation Yes amine_issue Amine Protonated or Water Present? check_amine->amine_issue solution_amine Use Anhydrous Solvents Add Non-nucleophilic Base (e.g., DIPEA) Ensure Amine is Free Base amine_issue->solution_amine Yes

Caption: A workflow for troubleshooting low yield in the amidation step.

Experimental Protocols

Protocol 1: General Amidation via Acyl Chloride
  • Acyl Chloride Formation: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM (or toluene), add thionyl chloride (1.5 - 2.0 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC (the acyl chloride will have a different Rf from the carboxylic acid).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, prepare a solution of methylamine (e.g., 2.0 M in THF, 1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.

  • Add the acyl chloride solution dropwise to the methylamine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[6] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reduction of the Nitro Group
  • Dissolve 2-fluoro-4-nitro-N-methylbenzamide (1.0 equivalent) in ethyl acetate or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Seal the reaction vessel and purge with nitrogen or argon, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions, while a pressure reactor is used for larger scales).[3]

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases and TLC/LC-MS analysis shows complete conversion of the starting material.

  • Workup: Carefully purge the vessel with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often obtained as a solid of high purity.[3]

References

Technical Support Center: Purification of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized, in-depth guide, this Technical Support Center is dedicated to the purification of 4-Amino-2-fluoro-N-methylbenzamide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale, empowering you to troubleshoot and adapt these methods effectively in your laboratory. This guide is built on a foundation of established chemical principles and field-proven techniques for researchers, scientists, and drug development professionals.

This document serves as a comprehensive guide to the purification of this compound (CAS 915087-25-1), a key intermediate in the synthesis of modern pharmaceuticals like Apalutamide.[1] We will explore common challenges and provide robust, validated protocols to achieve high purity.

Section 1: Compound Profile & Physicochemical Properties

A thorough understanding of the molecule's properties is the cornerstone of designing an effective purification strategy. The presence of a basic aromatic amine, a neutral amide, and an electron-withdrawing fluorine atom gives this compound a unique chemical personality.

PropertyValueSource
Molecular Formula C₈H₉FN₂O[2]
Molecular Weight 168.17 g/mol [2]
Appearance White to Off-White Solid[3][4]
Boiling Point 320 °C[3][5]
Solubility Slightly soluble in Chloroform, Methanol[4][5]
Predicted pKa 14.12 ± 0.46 (Amide N-H)[3][5]
Storage Room temperature, inert atmosphere, keep in dark place[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions researchers frequently encounter.

Q1: What is the most robust initial purification strategy for crude this compound?

A: For typical crude material from synthesis, a two-stage approach is recommended. First, perform an acid-base extraction to separate the basic product from neutral and acidic impurities. This is highly effective due to the presence of the primary aromatic amine. Follow this with recrystallization from a suitable solvent system (e.g., Ethanol/Water or Methanol) to remove any remaining closely-related impurities and achieve high crystalline purity.

Q2: What are the most common impurities I should expect?

A: Impurities are largely dependent on the synthetic route. A common synthesis involves the reduction of 2-fluoro-N-methyl-4-nitrobenzamide.[6][7] Therefore, you should anticipate:

  • Unreacted Starting Material: 2-fluoro-N-methyl-4-nitrobenzamide (a neutral compound).

  • Acidic Impurities: Residual 2-fluoro-4-nitrobenzoic acid from an earlier step.

  • Catalyst Residue: Palladium on carbon (Pd/C) if catalytic hydrogenation was used for the nitro reduction.[7]

  • Side-Reaction Products: Partially reduced intermediates, such as the corresponding hydroxylamine.

Q3: How do the functional groups (amino, amide, fluoro) influence the purification strategy?

A: Each functional group plays a critical role:

  • 4-Amino Group: This is the most important handle for purification. It is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This is the basis for acid-base extraction, allowing for clean separation from non-basic impurities.[8][9]

  • N-methylbenzamide Group: This amide is relatively polar and neutral. It does not react under standard acid-base extraction conditions. Its polarity is a key consideration for selecting solvents in both recrystallization and chromatography.

  • 2-Fluoro Group: This electron-withdrawing group slightly reduces the basicity of the adjacent amino group compared to aniline, but not enough to prevent protonation with common mineral acids. It primarily influences the molecule's electronic properties and solubility.

Section 3: Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the primary purification techniques.

This technique exploits the basicity of the 4-amino group to separate the target compound from neutral and acidic impurities.[10]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) solution. Typically, two to three extractions are sufficient to move all the basic product into the aqueous layer as its hydrochloride salt.[10]

  • Separate Layers: Combine the aqueous (acidic) layers. The organic layer now contains neutral impurities (e.g., the unreacted nitro-intermediate) and can be set aside.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 8. The neutral this compound will precipitate out of the solution.

  • Back-Extraction: Extract the now-basic aqueous slurry with fresh portions of DCM or ethyl acetate to recover the purified product into the organic phase.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Troubleshooting Guide: Acid-Base Extraction

IssueProbable CauseRecommended Solution
Emulsion Formation High concentration of crude material or vigorous shaking.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period.
Product Doesn't Precipitate Upon Basification Insufficient base added or product is somewhat water-soluble.Check the pH of the aqueous layer to ensure it is sufficiently basic (>8). If precipitation is minimal, proceed directly to back-extraction with an organic solvent.
Low Recovery Incomplete extraction into the acid layer or incomplete back-extraction.Perform an additional extraction with 1M HCl. Use at least three portions of organic solvent for the back-extraction to ensure complete recovery.

Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid.[11] It relies on the difference in solubility of the compound and impurities in a solvent at different temperatures.[12]

Experimental Protocol:

  • Solvent Selection: Ethanol or methanol are good starting points, given the compound's known solubility.[5] A co-solvent system like Ethanol/Water can also be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent (e.g., ethanol) to the crude or post-extraction product until it fully dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide: Recrystallization

IssueProbable CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent to the hot mixture. Alternatively, switch to a lower-boiling point solvent.
Poor Crystal Formation Solution is not sufficiently saturated, or cooling is too rapid.Evaporate some of the solvent to increase concentration. Ensure slow cooling. Try seeding with a previously obtained pure crystal.
Low Yield Too much solvent was used; product has significant solubility in cold solvent.Reduce the initial amount of hot solvent used. Ensure the solution is thoroughly cooled in an ice bath before filtration.

For difficult separations or when very high purity is required, silica gel column chromatography is a powerful tool.[13]

Experimental Protocol:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: The polarity of the compound suggests a moderately polar eluent system. Start by testing solvent systems with Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Column Chromatography

IssueProbable CauseRecommended Solution
Poor Separation Inappropriate eluent system (too polar or not polar enough).Optimize the eluent system using TLC before running the column. A gradient elution (gradually increasing polarity) may be necessary.
Product Streaking on TLC/Column Compound is too polar for the eluent; potential interaction with acidic silica.Add a small amount (~0.5-1%) of a basic modifier like triethylamine (NEt₃) to the eluent to neutralize acidic sites on the silica gel and improve peak shape.
Low Recovery Product is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Using a basic modifier (NEt₃) in the eluent can help. If the problem persists, consider using a different stationary phase like alumina.

Section 4: Visualization & Workflows

Visual aids can simplify complex decision-making and experimental processes.

Purification_Decision_Tree start Crude 4-Amino-2-fluoro- N-methylbenzamide impurity_check Primary Impurities? start->impurity_check acid_base Perform Acid-Base Extraction impurity_check->acid_base Neutral / Acidic chromatography Perform Column Chromatography impurity_check->chromatography Structurally Similar (e.g., isomers) recrystallize1 Recrystallize acid_base->recrystallize1 final_product Pure Product (>98%) recrystallize1->final_product chromatography->final_product Acid_Base_Workflow cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude in DCM extract 2. Extract with 1M HCl dissolve->extract neutral_impurities Neutral Impurities (e.g., Nitro-intermediate) extract->neutral_impurities product_salt 3. Product as HCl Salt (Aqueous Layer) extract->product_salt Product moves to aqueous phase product_recovery 6. Back-extract with DCM dry 7. Dry & Concentrate product_recovery->dry final Purified Product dry->final basify 4. Basify with NaOH to pH > 8 product_salt->basify precipitate 5. Precipitated Product basify->precipitate precipitate->product_recovery Product moves back to organic phase

References

Technical Support Center: Advancing Sustainable Production of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sustainable synthesis of 4-Amino-2-fluoro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals dedicated to minimizing the environmental impact of pharmaceutical manufacturing. As a key intermediate in modern pharmaceuticals, such as Apalutamide, developing greener pathways for its synthesis is not just an environmental imperative but a scientific and economic necessity[1].

This document moves beyond standard protocols to provide a deeper understanding of the environmental challenges and offers validated, practical solutions in a comprehensive question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot experiments, implement greener alternatives, and ensure regulatory compliance.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the synthesis of this compound, categorized for ease of navigation.

Section A: Understanding the Environmental Impact

Question 1: What are the primary sources of pollution in the traditional synthesis of this compound?

Answer: Traditional synthesis routes for this compound often create significant environmental burdens. Key issues arise from:

  • Heavy Metal Waste: The reduction of the nitro-group precursor commonly uses stoichiometric reducing agents like iron powder in acidic conditions. This process generates large volumes of iron-containing sludge and acidic wastewater, which is difficult and costly to treat[2].

  • Hazardous Oxidizing Agents: Early steps may involve strong oxidants like chromium trioxide or potassium permanganate. Chromium (VI) compounds are highly toxic and carcinogenic, posing severe environmental and health risks[2]. While potassium permanganate is an alternative, it still produces manganese dioxide waste.

  • Use of Toxic and Persistent Solvents: Solvents such as N,N-dimethylformamide (DMF) and 1,2-dichloroethane are frequently used. DMF is a substance of very high concern (SVHC) due to its reproductive toxicity, and its high boiling point makes it energy-intensive to remove and recycle. Halogenated solvents like dichloroethane are also toxic and environmentally persistent[2][3].

  • Corrosive and Hazardous Reagents: The amidation step often involves converting the carboxylic acid to a more reactive species using reagents like thionyl chloride. This reagent is highly corrosive, toxic, and releases HCl and SO₂ as hazardous byproducts[4].

These factors contribute to a high E-Factor (Environmental Factor), signifying a large amount of waste generated per kilogram of product. The production of fluoroaromatic compounds, in general, is under scrutiny due to their potential persistence in the environment[5][6][7].

Section B: Greener Synthesis Strategies

Question 2: How can I replace the problematic iron/acid reduction of the nitro group to minimize heavy metal waste?

Answer: Catalytic hydrogenation is a superior green alternative. Using a heterogeneous catalyst like Palladium on carbon (Pd/C) with hydrogen gas offers a clean and highly efficient reduction of the nitro group.

Core Advantages:

  • Atom Economy: The reaction is highly atom-economical, with water as the only stoichiometric byproduct.

  • Waste Reduction: It eliminates the generation of metallic sludge.

  • Catalyst Recyclability: The Pd/C catalyst can be easily recovered by filtration and reused multiple times, reducing costs and metal waste[2][8].

  • High Purity & Yield: This method typically results in high yields (often >98%) and excellent product purity, simplifying downstream purification[2].

A typical process involves reacting the nitro-intermediate in a suitable solvent (e.g., ethyl acetate, ethanol) with a Pd/C catalyst under a hydrogen atmosphere. The reaction is often performed at room temperature and moderate pressure, making it operationally simple and safe for industrial scale-up[2].

Question 3: Are there catalytic alternatives for the N-methylation step that avoid hazardous methylating agents like methyl iodide?

Answer: Yes, using methanol as a C1 source via "Borrowing Hydrogen" (BH) or "Hydrogen Auto-Transfer" (HAT) catalysis is a state-of-the-art green strategy. This approach avoids toxic and volatile reagents like methyl iodide or dimethyl sulfate.

Mechanism Overview: The catalyst (often based on abundant 3d-metals like cobalt or manganese, or precious metals like ruthenium) temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde in situ. The formaldehyde then reacts with the amide's N-H group to form an imine intermediate. This intermediate is subsequently reduced by the "borrowed" hydrogen, which is returned by the catalyst, to yield the N-methylated product[9][10][11].

Benefits:

  • Sustainable Reagent: Methanol is an inexpensive, readily available, and greener methylating agent[11].

  • Safety: The process avoids handling highly toxic and carcinogenic alkylating agents.

  • Atom Economy: The only byproduct is water, leading to excellent atom economy.

  • Reduced Waste: It eliminates the formation of salt byproducts typical of traditional methylation methods.

Recent research has demonstrated efficient N-methylation of various amides using cobalt or ruthenium catalysts with methanol[9][11][12][13].

Troubleshooting Guides

Problem 1: Low yield or incomplete conversion during the catalytic hydrogenation of the nitro-intermediate.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Poisoning 1. Ensure starting material is free of sulfur, halide, or strong chelating impurities. 2. Test a fresh batch of catalyst.Impurities can irreversibly bind to the active sites on the palladium surface, deactivating the catalyst.
Insufficient Hydrogen 1. Check for leaks in the hydrogenation apparatus. 2. Ensure adequate agitation to facilitate gas-liquid mass transfer. 3. Increase hydrogen pressure within safe operational limits.The reaction rate is dependent on the concentration of dissolved hydrogen at the catalyst surface. Poor mixing starves the catalyst of this reactant.
Poor Solvent Choice 1. Ensure the starting material and product are soluble in the chosen solvent. 2. Consider switching to a solvent like ethanol or ethyl acetate, which are proven to be effective for this reaction[2].The solvent affects substrate solubility and hydrogen availability. Product precipitation on the catalyst surface can also halt the reaction.

Problem 2: The alternative amidation reaction using a greener catalyst is slow or stalls.

Potential Cause Troubleshooting Step Scientific Rationale
Water Contamination 1. Use anhydrous solvents and reagents. 2. Consider adding molecular sieves if water ingress is suspected.Many amidation catalysts, particularly boron-derived ones, are deactivated by water, which hydrolyzes the active catalytic species[14].
Incorrect Stoichiometry 1. Double-check the molar ratios of the carboxylic acid, amine, and coupling agents/catalyst.Direct amidation is often an equilibrium-driven process. The stoichiometry of reactants and the efficiency of water removal (if applicable) are critical for driving the reaction to completion.
Low Reaction Temperature 1. Gradually increase the temperature, especially when using bio-derived solvents with higher boiling points like p-cymene[15].Amidation reactions can have a significant activation energy barrier. Increased temperature can improve reaction kinetics, provided the reactants and products are stable.
Visualizations & Data
Workflow Comparison: Traditional vs. Greener Synthesis

The following diagram illustrates the shift from a high-waste traditional process to a more sustainable, catalytic approach.

cluster_0 Traditional Synthesis Route cluster_1 Greener Synthesis Route T_Start 2-fluoro-4-nitrotoluene T_Ox Oxidation (CrO3 / KMnO4) T_Start->T_Ox T_Waste1 Heavy Metal Waste (Cr / Mn Sludge) T_Ox->T_Waste1 T_Amide Amidation (SOCl2, then CH3NH2) T_Ox->T_Amide T_Waste2 Acid Gas (HCl, SO2) + DMF Solvent Waste T_Amide->T_Waste2 T_Red Reduction (Fe / HCl) T_Amide->T_Red T_Waste3 Iron Sludge Waste + Acidic Wastewater T_Red->T_Waste3 T_End 4-Amino-2-fluoro- N-methylbenzamide T_Red->T_End G_Start 2-fluoro-4-nitrotoluene G_Ox Catalytic Oxidation (e.g., with O2/catalyst) G_Start->G_Ox G_Waste1 Minimal Waste (H2O byproduct) G_Ox->G_Waste1 G_Amide Direct Catalytic Amidation (e.g., Boron catalyst) G_Ox->G_Amide G_Waste2 Recyclable Solvent (e.g., p-Cymene) G_Amide->G_Waste2 G_Red Catalytic Hydrogenation (Pd/C, H2) G_Amide->G_Red G_Waste3 Recyclable Catalyst + H2O byproduct G_Red->G_Waste3 G_End 4-Amino-2-fluoro- N-methylbenzamide G_Red->G_End

Caption: Comparison of synthesis workflows.

Solvent Selection Guide

Choosing a solvent is a critical decision impacting safety, cost, and environmental footprint.[3][16] The following table, adapted from solvent selection guides like CHEM21, compares problematic solvents with greener alternatives.[17]

Problematic Solvent Primary Hazard Greener Alternative(s) Key Advantages of Alternative
N,N-Dimethylformamide (DMF) Reproductive Toxin (CMR)Cyrene, p-Cymene, 2-MeTHFBio-derived, lower toxicity, better biodegradability, easier to recycle[15].
1,2-Dichloroethane (DCE) Carcinogen, HalogenatedToluene, 2-MeTHFNon-halogenated, lower toxicity profile. Toluene itself is being replaced where possible.
Toluene Neurotoxin, Pet-derivedp-Cymene, AnisoleBio-derived (from citrus/wood), higher boiling point allowing higher reaction temps, lower toxicity[15][18].
Dichloromethane (DCM) Suspected CarcinogenEthyl Acetate, 2-MeTHFLower toxicity, less volatile organic compound (VOC) concern, better environmental profile[19].
Decision Logic for Greener Amidation

When replacing hazardous coupling reagents like thionyl chloride, a systematic approach is needed.

Start Need to perform amidation of 4-amino-2-fluorobenzoic acid derivative Q1 Is the substrate sensitive to high temperatures? Start->Q1 Path1 Catalytic Direct Amidation (e.g., Boronic Acid, Si-based reagents) Q1->Path1 No Path2 Enzymatic / Biocatalytic Amidation Q1->Path2 Yes Q2 Is strict metal-free process required? Path1->Q2 End Proceed with selected green amidation protocol Path1->End Path2->End Q2->Path1 No, trace metals acceptable Path3 Organocatalytic Method (e.g., Tropone-based) Q2->Path3 Yes Path3->End

Caption: Decision tree for selecting a green amidation method.

Experimental Protocols

Protocol 1: Clean Reduction of 2-fluoro-4-nitro-N-methylbenzamide via Catalytic Hydrogenation

This protocol is adapted from methodologies described for clean synthesis processes[2].

Materials:

  • 2-fluoro-4-nitro-N-methylbenzamide (1 equiv.)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of starting material)

  • Ethyl acetate (or Ethanol), sufficient to make a 5-10% w/v solution

  • Hydrogen gas (H₂)

  • Parr-type hydrogenator or similar pressure vessel

  • Celite™ or another filter aid

Procedure:

  • Vessel Preparation: Ensure the pressure vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: To the vessel, add 2-fluoro-4-nitro-N-methylbenzamide followed by the solvent (ethyl acetate). Agitate gently to dissolve the starting material.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst as a slurry in a small amount of the reaction solvent. Safety Note: Pd/C can be pyrophoric. Handle with care, preferably in an inert atmosphere.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the headspace with H₂ gas 3-5 times to remove all air.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 2-10 atm).

    • Begin vigorous agitation and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or LC-MS. The reaction is typically complete within 12-24 hours[2].

  • Work-up:

    • Once complete, stop the agitation and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of fresh solvent. The recovered catalyst can be stored under water for reuse.

    • Combine the filtrate and washes.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound as a solid.

  • Purification: The product is often of high purity (>98%) and may not require further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

References

Technical Support Center: Navigating the Synthesis of Enzalutamide from 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical guide provides troubleshooting solutions and frequently asked questions (FAQs) for the synthesis of Enzalutamide, specifically focusing on the synthetic route originating from 4-Amino-2-fluoro-N-methylbenzamide. The content is structured to address common challenges encountered during key reaction steps, offering scientifically grounded explanations and actionable protocols to enhance yield, purity, and process efficiency.

Overview of the Synthetic Pathway

The synthesis of Enzalutamide from this compound is a multi-step process that hinges on the successful execution of several key chemical transformations. A thorough understanding of this pathway is the first step toward troubleshooting potential issues. The primary stages involve the formation of a crucial intermediate via Ullmann coupling, followed by cyclization to construct the thiohydantoin core, and finally, amidation to yield Enzalutamide.

Enzalutamide_Synthesis_Overview A 4-Amino-2-fluoro-N- methylbenzamide B Ullmann Coupling with 2-aminoisobutyric acid derivative A->B Formation of C-N bond C Cyclization with 4-isothiocyanato-2- (trifluoromethyl)benzonitrile B->C Thiohydantoin Ring Formation D Enzalutamide C->D Final structural completion

Caption: Key stages in the synthesis of Enzalutamide.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address specific experimental challenges.

1. Challenge: Low Yield and Side Reactions in Ullmann Coupling

Question: "I am experiencing low yields and the formation of unwanted byproducts during the copper-catalyzed Ullmann coupling of this compound with 2-aminoisobutyric acid. What are the likely causes and how can I optimize this step?"

Answer:

This is a critical C-N bond-forming reaction that is often sensitive to reaction conditions. Low yields can stem from incomplete reaction or decomposition of the product, particularly at high temperatures in certain solvents like DMF.[1][2]

Root Cause Analysis:

  • Solvent Effects: While DMF is a common solvent for Ullmann couplings, it can lead to product decomposition at elevated temperatures required for the reaction.[1][2]

  • Ligand Choice: The efficiency of the copper catalyst is highly dependent on the choice of ligand. The absence of a suitable ligand can result in sluggish reaction rates and the need for higher temperatures, which in turn can promote side reactions.[1]

  • Reaction Temperature: High temperatures can lead to unwanted side reactions and decomposition.[1]

Troubleshooting and Optimization Protocol:

  • Solvent System Modification: Consider using a mixed solvent system, such as 1,4-dioxane with a smaller amount of DMF and water, which can facilitate the reaction at lower temperatures and minimize product decomposition.

  • Ligand Screening: The use of a ligand like L-proline can significantly improve the efficiency of the copper-catalyzed coupling, allowing the reaction to proceed under milder conditions.

  • Temperature Control: Aim for the lowest effective temperature to drive the reaction to completion. A typical range to explore would be 100-120°C, monitoring the reaction progress closely by HPLC or TLC.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

Key Parameters for Ullmann Coupling:

ParameterRecommended ConditionRationale
Catalyst Copper(I) Chloride (CuCl)A common and effective copper source for Ullmann couplings.
Ligand L-prolinePromotes the reaction at lower temperatures, improving yield and purity.[1]
Base Potassium Carbonate (K₂CO₃)A suitable base for this transformation.
Solvent 1,4-dioxane/DMF/Water mixtureCan offer better results than DMF alone by reducing decomposition.[1]
Temperature 105-110 °CBalances reaction rate with minimizing side reactions.
2. Challenge: Impurity Formation During Thiohydantoin Ring Cyclization

Question: "Upon reacting the intermediate with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, I observe the formation of several impurities, complicating the purification of the final product. What are these impurities and how can their formation be minimized?"

Answer:

The cyclization to form the thiohydantoin ring is a crucial step where impurities can arise from the reactivity of the isothiocyanate intermediate and the reaction conditions. One common issue is the reaction of the methanol byproduct (from the ester group) with the isothiocyanate, leading to the consumption of two equivalents of the isothiocyanate.[3] Additionally, oxidation of the sulfur atom in the thiohydantoin ring can lead to the formation of hydroxy and oxo derivatives.[4][5]

Troubleshooting Workflow:

Cyclization_Troubleshooting Start Impurity Formation in Cyclization Check1 Stoichiometry of Isothiocyanate Start->Check1 Check2 Reaction Temperature and Time Start->Check2 Check3 Atmosphere Control Start->Check3 Solution1 Optimize equivalents of isothiocyanate (often >1 eq.) Check1->Solution1 Solution2 Maintain moderate temperature (e.g., 95°C) and monitor for completion Check2->Solution2 Solution3 Run under inert atmosphere to minimize oxidation Check3->Solution3

Caption: Decision-making process for optimizing the cyclization step.

Detailed Mitigation Strategies:

  • Stoichiometric Control: It is often necessary to use an excess of the isothiocyanate reagent to drive the reaction to completion, but a large excess can lead to more impurities.[6] Careful optimization of the stoichiometry is key.

  • Temperature Management: The reaction is typically heated to around 95°C.[4][6] Higher temperatures can accelerate the formation of degradation products.

  • Inert Atmosphere: To minimize the oxidation of the sulfur atom, it is advisable to conduct the reaction under a nitrogen or argon atmosphere.

  • Reaction Monitoring: Closely monitor the reaction by HPLC to determine the optimal reaction time, quenching the reaction once the starting material is consumed to prevent the formation of further impurities.

3. Challenge: Difficulties in Final Product Purification and Isolation

Question: "I am struggling to obtain high-purity Enzalutamide. My final product is often off-white and contains residual impurities. What are the most effective purification strategies?"

Answer:

Achieving high purity for the final Enzalutamide product often requires a robust purification protocol, with recrystallization being the most common and effective method.[7] The choice of solvent system is critical for selectively precipitating the desired product while leaving impurities in the solution.

Recommended Purification Protocol:

  • Solvent Screening for Recrystallization:

    • Primary Systems: Alcohols such as methanol or ethanol are commonly used for the recrystallization of Enzalutamide.[8][9]

    • Anti-Solvent Addition: A hydrocarbon solvent like n-heptane can be used as an anti-solvent with a solvent like ethyl acetate to induce crystallization.[2]

  • Activated Carbon Treatment: If the crude product is colored, a treatment with activated carbon can be effective in removing color impurities.[9] This is typically done by dissolving the crude product in a suitable solvent, adding activated carbon, stirring for a period, and then filtering before crystallization.

  • Controlled Cooling: For effective crystallization, it is important to cool the solution slowly. Gradual cooling allows for the formation of well-defined crystals and better exclusion of impurities. A typical procedure involves cooling to room temperature and then further cooling in an ice bath.[8]

  • Drying: The purified solid should be dried under vacuum at a moderately elevated temperature (e.g., 50-60°C) to remove residual solvents.[1][2]

Effective Recrystallization Solvents:

Solvent SystemNotes
Methanol A common choice for recrystallization, often involving heating to dissolve and then cooling to crystallize.[8][9]
Ethyl Acetate / n-Heptane Ethyl acetate acts as the solvent, and n-heptane is added as the anti-solvent to induce precipitation.[2]
Dichloromethane / Methanol Another solvent/anti-solvent system that can be effective.

References

stability issues of 4-Amino-2-fluoro-N-methylbenzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1). This document is intended for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this compound in solution. As an important intermediate in the synthesis of pharmaceuticals like Apalutamide, understanding its stability profile is critical for reproducible results and process control.[1]

While extensive public stability data for this specific molecule is limited, its chemical structure—featuring a primary aromatic amine and a secondary amide—provides a strong basis for predicting potential degradation pathways. This guide combines fundamental chemical principles with industry-standard troubleshooting methodologies to help you diagnose and mitigate stability issues.

Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

Q1: My solution of this compound has turned yellow or brown upon standing. What is the likely cause?

A1: The development of a yellow or brown color is a classic indicator of the oxidation of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ion contaminants, or light exposure. This process often leads to the formation of highly colored polymeric or quinone-imine-like structures.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Prepare and handle the solution in a glovebox or under a blanket of inert gas to minimize contact with air.

  • Use High-Purity Solvents: Trace metal impurities in lower-grade solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

  • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photolytic degradation, which can accelerate oxidation.

Q2: I am observing a new, more polar peak in my HPLC or LC-MS analysis. Could this be a degradation product?

A2: Yes, the appearance of a new, typically more polar peak is often indicative of hydrolysis of the amide bond. Amide hydrolysis can occur under both acidic and basic conditions, cleaving the bond between the carbonyl carbon and the nitrogen atom.[2][3] This reaction yields 4-amino-2-fluorobenzoic acid and methylamine.[4] The resulting carboxylic acid is significantly more polar than the parent amide, causing it to elute earlier on a standard reverse-phase HPLC column.

Confirmation & Mitigation:

  • pH Control: The primary cause of hydrolysis is exposure to strongly acidic or basic conditions.[5] Ensure your solution is buffered to a neutral pH (approx. 6.0-7.5) if compatible with your experimental needs. Avoid pH extremes during workup and storage.

  • Temperature: Hydrolysis is accelerated by heat.[6] Store stock solutions at reduced temperatures (e.g., 2-8°C) to slow this process.[7] One supplier recommends refrigerated storage for the solid compound.[7]

  • Co-injection: To confirm the identity of the degradant, synthesize or purchase a standard of 4-amino-2-fluorobenzoic acid and perform an HPLC co-injection with your degraded sample. A single, sharp peak for the degradant and the standard confirms its identity.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on the structure of this compound, there are two principal degradation pathways to consider: Hydrolysis and Oxidation .

  • Hydrolysis: The amide linkage is susceptible to cleavage, particularly in the presence of strong acids or bases, yielding 4-amino-2-fluorobenzoic acid and methylamine.[2][4]

  • Oxidation: The 4-amino group is an electron-donating group that makes the aromatic ring sensitive to oxidation. This can lead to the formation of colored impurities and potential polymerization. The stability of aromatic amines can be influenced by solvent, temperature, and exposure to air and light.[8]

The diagram below illustrates these two key degradation pathways.

G parent 4-Amino-2-fluoro- N-methylbenzamide hydrolysis_product 4-Amino-2-fluorobenzoic Acid + Methylamine parent->hydrolysis_product Hydrolysis (Acid/Base, Heat) oxidation_product Colored Oxidation Products (e.g., Quinone-imines) parent->oxidation_product Oxidation (O2, Light, Metal Ions)

Caption: Predicted degradation pathways for this compound.

Proactive Stability Assessment: Forced Degradation Studies

To systematically investigate the stability of this compound and develop a stability-indicating analytical method, a Forced Degradation Study is highly recommended.[9][10] Such studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish degradation pathways.[11][12] The goal is to achieve modest degradation (typically 10-20%) to ensure that the resulting degradants can be reliably detected and resolved from the parent compound.[13]

The following workflow provides a general strategy for conducting a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo Photolytic (ICH Q1B Light Exposure) prep->photo thermal Thermal (80°C, Solid & Solution) prep->thermal quench Quench Reaction (Neutralize if needed) acid->quench base->quench oxid->quench photo->quench thermal->quench hplc Analyze via HPLC-UV/MS quench->hplc eval Evaluate Peak Purity & Mass Balance hplc->eval pathway Identify Degradants & Propose Pathways eval->pathway

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Experimental Setup

This protocol outlines the steps for subjecting this compound to various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, HPLC-UV-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Before injection, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light conditions as specified in the ICH Q1B guideline. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Generic Stability-Indicating HPLC-UV Method

This method serves as a starting point for monitoring the stability of the compound. It must be validated to ensure it can separate the parent compound from all potential degradation products.[14][15]

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection (UV) 254 nm or Diode Array Detector (DAD) for peak purity

Interpreting Your Results

After running the forced degradation samples, you can tabulate the data to understand the compound's liabilities.

Table 1: Example Forced Degradation Data

Stress ConditionTime (h)Parent Compound (% Area Remaining)Major Degradant RRTObservations
0.1 M HCl, 60°C 2488.5%0.75New peak observed.
0.1 M NaOH, 60°C 682.1%0.75Significant degradation.
3% H₂O₂, RT 2491.3%1.15Solution turned light yellow.
Photolytic ICH98.2%-Minor degradation.
Control, RT 2499.8%-No significant change.
RRT = Relative Retention Time

This example data suggests the compound is most susceptible to base-catalyzed hydrolysis, followed by acid hydrolysis and oxidation. Its photostability appears to be relatively good under these conditions.

By following these guidelines, researchers can effectively diagnose, mitigate, and proactively assess the stability of this compound, ensuring the integrity and reliability of their experimental outcomes.

References

optimization of Pd/C hydrogenation reduction in 4-Amino-2-fluoro-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the critical final step in the synthesis of this compound: the palladium on carbon (Pd/C) catalyzed hydrogenation of 2-fluoro-N-methyl-4-nitrobenzamide. This key intermediate is vital in the synthesis of modern pharmaceuticals, such as Enzalutamide.[1][2] This document addresses common challenges and provides a systematic framework for troubleshooting and optimization, ensuring robust and reproducible results.

The reduction of an aromatic nitro group is a cornerstone of industrial synthesis.[3] While seemingly straightforward, this transformation is a multi-step process involving several intermediates.[4] Achieving high yield and purity requires careful control over catalyst activity, reaction parameters, and potential side reactions.

Synthesis_Pathway cluster_synthesis Overall Synthesis Route 2-fluoro-4-nitrotoluene 2-fluoro-4-nitrotoluene 2-fluoro-4-nitrobenzoic_acid 2-fluoro-4-nitro- benzoic acid 2-fluoro-4-nitrotoluene->2-fluoro-4-nitrobenzoic_acid Oxidation (e.g., KMnO4) 2-fluoro-N-methyl-4-nitrobenzamide 2-fluoro-N-methyl- 4-nitrobenzamide 2-fluoro-4-nitrobenzoic_acid->2-fluoro-N-methyl-4-nitrobenzamide Amidation (e.g., SOCl2, then MeNH2) This compound 4-Amino-2-fluoro- N-methylbenzamide 2-fluoro-N-methyl-4-nitrobenzamide->this compound Pd/C Hydrogenation (H2 or Transfer) Troubleshooting_Workflow cluster_solutions Corrective Actions start Reaction Issue Identified p1 Incomplete or Slow Reaction Check Catalyst Check Solubility Check H2 Supply Check for Poisons start->p1 Stalled? p2 Low Yield Check for Over-reduction Check Workup Loss Check Product Adsorption start->p2 Yield Poor? p3 Side Product Formation Analyze Intermediates Control Exotherm Optimize H2 Supply start->p3 Impure? s1 Use fresh/more catalyst; Increase Pd loading p1:c1->s1 s2 Change solvent; Add protic co-solvent; Increase temperature p1:c2->s2 s3 Increase H2 pressure; Improve agitation; Check for leaks p1:c3->s3 s4 Purify starting materials; Use high-purity solvents p1:c4->s4 s5 Thoroughly wash filter cake; Optimize extraction pH p2:c3->s5 s6 Improve cooling; Ensure vigorous stirring p3:c2->s6

References

Technical Support Center: Green Chemistry & Wastewater Reduction in 4-Amino-2-fluoro-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1). This molecule is a critical intermediate in the development of modern pharmaceuticals, notably as a precursor to Apalutamide and Enzalutamide for treating advanced prostate cancer.[1][2] The traditional synthesis routes, while effective, often generate significant volumes of aqueous and solvent-based waste, posing environmental and economic challenges for scale-up.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of the mechanistic choices that lead to a more sustainable, efficient, and environmentally benign synthesis. We will address common challenges in a practical, troubleshooting format, grounded in the principles of green chemistry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems you might encounter during the synthesis, focusing on actionable solutions to reduce wastewater and improve process efficiency.

Question 1: "My nitro group reduction step (Step 3) generates a large volume of acidic, metal-containing wastewater. How can I mitigate this?"

Answer: This is a very common issue. The traditional method of reducing the nitro group on N-methyl-2-fluoro-4-nitrobenzamide often employs stoichiometric reducing agents like iron powder in an acidic medium (e.g., HCl or acetic acid).[3] While effective, this process is atom-inefficient and inherently generates large quantities of iron sludge and acidic wastewater, which is costly to treat.

The Causality: The reaction Fe + 2HCl -> FeCl2 + H2 generates the hydrogen in situ, but for every mole of your nitro-intermediate, you consume at least three moles of iron and acid, which end up as aqueous waste after workup.

Recommended Solution: Catalytic Transfer Hydrogenation

The most effective solution is to replace the metal/acid reduction with a catalytic hydrogenation process. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source is a well-documented, cleaner alternative.[1][3]

Key Advantages:

  • Drastic Waste Reduction: The catalyst is used in small amounts (e.g., 5-10 mol%) and can often be recovered and recycled. The only theoretical byproduct is water. This virtually eliminates metallic and acidic waste streams from this step.[3]

  • High Yield & Purity: This method consistently produces high yields (>98%) and high purity of the final this compound.[1][3]

  • Milder Conditions: The reaction typically runs at or near room temperature and at moderate hydrogen pressures (2-10 atm), enhancing safety.[3]

Experimental Protocol: Catalytic Hydrogenation of N-methyl-2-fluoro-4-nitrobenzamide

  • Reactor Setup: In a suitable pressure reactor (e.g., a Parr hydrogenator), charge N-methyl-2-fluoro-4-nitrobenzamide (1.0 eq).

  • Solvent & Catalyst: Add a suitable solvent such as ethyl acetate, ethanol, or propyl acetate (approx. 15 mL per gram of substrate).[3] Add 10% Pd/C catalyst (5-10% w/w relative to the substrate).

  • Hydrogenation: Seal the reactor. Purge with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen to 2-10 atmospheres.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Workup: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be recovered for reuse.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be recrystallized if necessary.

Data Summary: Comparison of Reduction Methods

Feature Fe/HCl Reduction Pd/C Catalytic Hydrogenation
Yield ~85-90% >98%[1][3]
Purity Moderate; may contain iron residues High (>98%)[3]
Primary Waste Stream Large volume of acidic iron sludge Minimal; primarily filter aid (Celite®)
Reagent Stoichiometry >3 equivalents of Fe and acid Catalytic (recyclable)
Safety Concerns Exothermic, corrosive acids Flammable H₂ gas, pyrophoric catalyst

| Wastewater Impact | High | Very Low[3] |

Question 2: "The amidation step (Step 2) uses solvents like DMF, which are difficult to treat. Are there greener alternatives that don't compromise the yield?"

Answer: Absolutely. The conversion of 2-fluoro-4-nitrobenzoic acid to N-methyl-2-fluoro-4-nitrobenzamide typically involves activation (e.g., forming an acyl chloride with SOCl₂) followed by reaction with methylamine. Solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common but are under increasing regulatory scrutiny due to health and environmental concerns.[4]

The Causality: These polar aprotic solvents are effective at dissolving the reactants and intermediates, but their high boiling points and miscibility with water make them difficult to remove and lead to contaminated aqueous streams.

Recommended Solution: Green Solvent Replacement

Several studies have identified greener solvents that perform exceptionally well in amide coupling reactions.[5]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is an excellent alternative to THF and DCM. It has lower water miscibility, making for easier workups and solvent recovery.[6][7]

  • Cyclopentyl Methyl Ether (CPME): A safer alternative to other ethereal solvents, CPME has a high boiling point, low peroxide formation, and relative stability, making it suitable for industrial processes. It has been successfully used in enzymatic amidation.[8]

  • Methyl tert-Butyl Ether (MTBE): While having its own considerations, it has found broad application as a replacement for more hazardous ethers and can be effective in certain coupling reactions.[6][7]

Data Summary: Green Solvent Alternatives for Amidation

Solvent Classification Key Advantages for Wastewater Reduction
DMF, NMP Common, Hazardous Poor; high water miscibility, difficult to treat.[4]
DCM Common, Hazardous Poor; environmental persistence, potential carcinogen.[5]
2-MeTHF Greener Alternative Good; low water solubility, easier phase separation, reduced aqueous waste.[7]
CPME Greener Alternative Excellent; very low water solubility, stable, easy to recycle.[8]

| Ethyl Acetate | Greener Alternative | Good; acceptable performance, biodegradable, less toxic. |

Workflow Diagram: Decision-Making for Greener Amidation

G start Goal: Reduce Amidation Wastewater sub1 Is the current solvent DMF, NMP, or DCM? start->sub1 sub2 Evaluate Greener Solvents sub1->sub2 Yes sub3 Consider Enzymatic Amidation sub1->sub3 Consider further innovation solv1 2-MeTHF sub2->solv1 solv2 CPME sub2->solv2 solv3 Ethyl Acetate sub2->solv3 enz1 Use Candida antarctica lipase B (CALB) in CPME solvent sub3->enz1 end_solv Optimized process with recyclable solvent and cleaner aqueous stream solv1->end_solv solv2->end_solv solv3->end_solv end_enz Additive-free, highly sustainable process with minimal waste enz1->end_enz

Caption: Decision tree for selecting greener amidation strategies.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of wastewater in the overall synthesis of this compound?

A: The main wastewater generation points are typically:

  • Oxidation Workup (Step 1): Quenching the oxidizing agent (e.g., KMnO₄) and subsequent washes.

  • Amidation Workup (Step 2): Neutralization and washing steps to remove unreacted reagents (like thionyl chloride), coupling agents, and byproducts.

  • Reduction Workup (Step 3): This is often the largest contributor, especially if using older metal/acid methods which require extensive washing and neutralization of acidic, metal-laden streams.[3]

Q: Can I eliminate aqueous workups entirely?

A: While completely eliminating aqueous workups is challenging, you can significantly reduce their volume. Strategies include:

  • Using Brine Washes: Saturated NaCl solution can more effectively break emulsions and dry the organic layer, often reducing the need for multiple pure water washes.

  • Solvent-Resistant Nanofiltration: Advanced membrane technologies can be used to separate catalysts and larger molecules from the product stream, potentially reducing the need for aqueous extraction.

  • Catalyst and Solvent Recycling: As highlighted in the troubleshooting section, recycling the Pd/C catalyst and using recoverable solvents like CPME or 2-MeTHF drastically cuts down the overall waste footprint.[3][8]

Q: Are there any catalyst-free or enzymatic options for the amidation step?

A: Yes. For the amidation, enzymatic methods are a frontier in green chemistry. The use of Candida antarctica lipase B (CALB) has been shown to effectively catalyze the direct formation of amides from carboxylic acids and amines in green solvents like CPME, often without any additives and with water as the only byproduct.[8] While the initial investment in the enzyme may be higher, the process simplicity, high conversion rates, and extremely low waste generation make it a compelling option for sustainable manufacturing.[8]

Process Flow Diagram: Identifying Wastewater Generation Points

G cluster_0 Synthesis Pathway cluster_1 Wastewater Sources A Step 1: Oxidation (2-Fluoro-4-nitrotoluene) B Step 2: Amidation (2-Fluoro-4-nitrobenzoic acid) A->B W1 Aqueous workup to remove oxidant salts A->W1 C Step 3: Reduction (N-methyl-2-fluoro-4-nitrobenzamide) B->C W2 Quenching, neutralization & washes from amidation reagents B->W2 D Final Product (this compound) C->D W3 Acidic metal sludge (Fe/HCl) or catalyst filtration (Pd/C) C->W3

Caption: Synthesis workflow highlighting key wastewater generation points.

References

Technical Support Center: Troubleshooting Low Yield in Ullmann Condensation for Enzalutamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for optimizing the Ullmann condensation, a critical C-N bond-forming step in the synthesis of the androgen receptor inhibitor, Enzalutamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful yet often challenging copper-catalyzed cross-coupling reaction. Our goal is to provide actionable, scientifically-grounded solutions to common issues, moving beyond simple procedural lists to explain the causality behind experimental choices.

Troubleshooting Guide: Addressing Common Yield Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

Low or no product yield is the most common issue and typically points to a fundamental problem with one of the core reaction components or conditions.

Potential Causes & Suggested Solutions

Potential CauseScientific Rationale & ExplanationSuggested Action(s)
Inactive Copper Catalyst The active catalytic species is widely accepted to be Cu(I).[1] Commercially available Cu(I) salts (e.g., CuI, CuBr) can oxidize to inactive Cu(II) over time, especially with improper storage. If using Cu(0) or Cu(II) sources, the reaction conditions must be suitable to generate the Cu(I) species in situ.1. Use a fresh, high-purity Cu(I) salt from a recently opened bottle.[1] 2. Consider using "activated" copper powder if following a traditional protocol.[2] 3. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.
Inappropriate or Absent Ligand Modern Ullmann reactions rely on ligands to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for milder reaction temperatures.[3][4] The absence of a suitable ligand often necessitates harsh, high-temperature conditions which can lead to substrate decomposition and erratic yields.[2]1. Screen a panel of ligands. For C-N coupling, N,O-bidentate ligands like amino acids (L-proline, N,N-dimethylglycine) or N,N-bidentate ligands like diamines (1,10-phenanthroline, benzene-1,2-diamine derivatives) are excellent starting points.[1][5] 2. Ensure the ligand-to-copper stoichiometry is appropriate, typically ranging from 1:1 to 2:1.
Suboptimal Base The base is critical for deprotonating the amine nucleophile, making it competent for coupling.[6][7] Its strength, solubility, and particle size can significantly impact reaction kinetics. An inadequate base will result in a stalled or sluggish reaction.1. Screen common inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[8] K₃PO₄ is often a robust choice for N-arylation.[9] 2. Ensure the base is finely powdered and anhydrous to maximize its surface area and prevent the introduction of water.
Reaction Temperature Too Low While modern ligand systems have lowered the required temperatures, the Ullmann condensation is still a thermally demanding reaction.[1][2] Insufficient thermal energy will prevent the reaction from overcoming its activation energy barrier.1. For ligand-accelerated systems, start screening temperatures in the 80-120 °C range.[1] 2. If no reaction is observed, incrementally increase the temperature by 10-20 °C and monitor for product formation. Be cautious of potential substrate or product degradation at excessively high temperatures.
Presence of Protic Impurities Water and other protic impurities can protonate the deprotonated nucleophile, rendering it inactive. Furthermore, they can participate in side reactions, such as the hydrodehalogenation of the aryl halide, which directly consumes starting material.[1]1. Use anhydrous solvents and ensure all reagents are thoroughly dried. 2. Dry glassware in an oven (e.g., at 120 °C) for several hours and cool under an inert atmosphere before use.
Q2: I'm forming the correct product, but I'm also getting significant byproducts like the hydrodehalogenated starting material or homocoupled biaryls. How can I improve selectivity?

Byproduct formation indicates that undesired reaction pathways are competing with your desired C-N coupling. Optimizing for selectivity is key to improving yield and simplifying purification.

  • Issue: Hydrodehalogenation (Aryl Halide is Reduced)

    • Primary Cause : This is almost always due to the presence of a proton source, most commonly residual water in the solvent or reagents.[1]

    • Solution : Rigorously exclude water. Use anhydrous, degassed solvents. Dry solid reagents in a vacuum oven before use. Ensure your inert gas line has a moisture trap.

  • Issue: Homocoupling of the Aryl Halide

    • Primary Cause : Excessive homocoupling suggests that the desired cross-coupling pathway is kinetically slow, allowing the aryl halide to react with itself. This can be exacerbated by high temperatures or the absence of an effective ligand.[10]

    • Solution 1: Introduce or Change the Ligand : A well-chosen ligand is the most effective tool to promote the desired cross-coupling catalytic cycle over homocoupling. Bidentate ligands are particularly effective at stabilizing the copper center and facilitating the final reductive elimination step to form the C-N bond.[10]

    • Solution 2: Lower the Reaction Temperature : High temperatures, a feature of classical Ullmann conditions, can drive homocoupling.[10] If your ligand system permits, lowering the temperature can significantly enhance selectivity.

    • Solution 3: Adjust Reactant Stoichiometry : Using a slight excess (1.1-1.5 equivalents) of the amine nucleophile can often push the reaction equilibrium towards the desired cross-coupled product.[10]

Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann condensation?

The most reliable and commonly used copper sources are Copper(I) salts , such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1] This is because Cu(I) is the active catalytic state that enters the catalytic cycle via oxidative addition to the aryl halide.[11] While Cu(0) or Cu(II) salts can sometimes be used, they require in situ reduction or reaction to form the active Cu(I) species, which can add complexity and variability to the reaction.[1][2] For reproducibility and milder conditions, high-purity CuI is the recommended starting point.

Q2: How do I select the right ligand?

Ligand selection is often empirical but can be guided by precedent. For the N-arylation required in Enzalutamide synthesis, the most successful ligands generally fall into two categories:

  • N,N-Bidentate Ligands : These include 1,10-phenanthroline and its derivatives, as well as various substituted 1,2-diaminobenzene or 1,2-diaminocyclohexane ligands. These are known to be highly effective in promoting C-N coupling.

  • N,O-Bidentate Ligands : Simple amino acids like L-proline and N,N-dimethylglycine are inexpensive, readily available, and have a proven track record in accelerating Ullmann reactions.[1][12]

A small screen of one or two ligands from each class is a highly effective optimization strategy.

Q3: Which solvent should I use?

The Ullmann condensation is typically performed in polar, aprotic solvents that can solubilize the reagents and withstand the required temperatures. Common and effective choices include:

  • Dimethylformamide (DMF)[13]

  • N-Methyl-2-pyrrolidone (NMP)[2]

  • Dioxane[9]

  • Dimethyl sulfoxide (DMSO)

While some modern protocols have been developed for non-polar solvents like toluene or xylene, polar aprotic solvents remain the most robust and general choice for this transformation.[14][15] Always use anhydrous grade solvent to minimize side reactions.

Visualizing the Process
The Ullmann Condensation Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for a ligand-assisted Ullmann C-N coupling reaction.

Ullmann_Cycle cluster_main Ullmann C-N Coupling Cycle CuI_L Cu(I)-Ligand Complex OxAdd Cu(III) Intermediate (Ar-Cu(III)-X)(L) Coord Cu(III) Amine Complex (Ar-Cu(III)-NR'R'')(L) OxAdd->Coord Ligand Exchange (Nu- Coordination) Coord->CuI_L Reductive Elimination Prod Ar-NR'R'' (Product) Coord->Prod Reactants Ar-X + HNR'R'' Reactants->CuI_L Oxidative Addition Base Base

Caption: Generalized catalytic cycle for the Ullmann condensation.

Logical Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is crucial. The following workflow provides a logical path for diagnosing and solving the issue.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_Conversion Any Conversion? (TLC/GC-MS) Start->Check_Conversion No_Conversion No Conversion: Investigate Core Components Check_Conversion->No_Conversion No Low_Conversion Low Conversion: Investigate Reaction Conditions & Selectivity Check_Conversion->Low_Conversion Yes Cause1 Inactive Catalyst? (Use fresh CuI) No_Conversion->Cause1 Cause2 Wrong/No Ligand? (Screen ligands) No_Conversion->Cause2 Cause3 Weak/Wet Base? (Use dry K3PO4/Cs2CO3) No_Conversion->Cause3 Cause4 Temp Too Low? (Increase temp) Low_Conversion->Cause4 Cause5 Byproducts? (Hydrodehalogenation, Homocoupling) Low_Conversion->Cause5 Byprod_Yes Optimize Selectivity Cause5->Byprod_Yes Yes Byprod_No Reaction Stalled? Cause5->Byprod_No No Sol1 Rigorously Exclude H2O Byprod_Yes->Sol1 Sol2 Lower Temperature Byprod_Yes->Sol2 Sol3 Adjust Stoichiometry Byprod_Yes->Sol3 Success Yield Improved Sol1->Success Sol2->Success Sol3->Success

Caption: A systematic workflow for troubleshooting low Ullmann yields.

Key Experimental Protocol: Ligand-Accelerated Ullmann Condensation

This protocol provides a robust starting point for the N-arylation step in Enzalutamide synthesis.

Materials:

  • Aryl Halide (e.g., Methyl 4-bromo-2-fluorobenzoate)

  • Amine (e.g., 2-Amino-2-methylpropionic acid)[16]

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., L-Proline or 1,10-Phenanthroline)

  • Base (e.g., K₃PO₄, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Procedure:

  • Vessel Preparation : To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), amine (1.2-1.5 equiv.), CuI (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv.).[1]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the complete removal of oxygen.[1]

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe through the septum.

  • Reaction Execution : Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100-110 °C). Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction : Transfer the mixture to a separatory funnel. If solids are present, they can be removed by filtration through a pad of celite. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing : Combine the organic layers and wash with water, followed by a brine solution, to remove the bulk of the high-boiling solvent (e.g., DMF).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product.[17][18]

References

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Impurities in Apalutamide Synthesis

Welcome to the technical support center for Apalutamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity control during the synthesis of Apalutamide. Drawing from established synthetic routes and analytical studies, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions, optimize your process, and ensure the highest purity of your final active pharmaceutical ingredient (API).

Overview of Apalutamide Synthesis & Impurity Profile

The synthesis of Apalutamide is a multi-step process involving the careful assembly of key intermediates.[1][2] A plausible and frequently cited synthetic strategy involves the coupling of two primary building blocks: 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide and an activated pyridine derivative, followed by a cyclization reaction to form the core thiohydantoin structure.[3][4]

Impurities in Apalutamide can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions occurring during the synthesis.[5][6]

  • Degradation Products: These arise from the decomposition of the Apalutamide molecule under various stress conditions such as acid, base, oxidation, heat, or light.[7]

  • Residual Solvents: Solvents used during the reaction or purification steps that are not completely removed.[5]

Controlling these impurities is mandated by regulatory bodies like the International Council for Harmonisation (ICH), which sets specific thresholds for reporting, identification, and toxicological qualification of impurities in new drug substances.[8][9]

Visualizing the Synthetic Pathway

The following diagram outlines a common synthetic approach to Apalutamide, highlighting the key coupling and cyclization steps where impurities can be introduced.

Apalutamide Synthesis Pathway cluster_caption A simplified Apalutamide synthetic workflow. SM1 Intermediate A 4-((1-cyanocyclobutyl)amino) -2-fluoro-N-methylbenzamide invis1 SM1->invis1 SM2 Intermediate B 5-isothiocyanato-3- (trifluoromethyl)picolinonitrile SM2->invis1 Apalutamide Apalutamide invis1->Apalutamide Coupling & Cyclization Dioxo_Impurity_Formation cluster_caption Formation pathways for 6,8-Dioxo Apalutamide. Isocyanate Isocyanate Impurity (in Intermediate B) Dioxo_Impurity 6,8-Dioxo Apalutamide (Hydantoin) Isocyanate->Dioxo_Impurity Reacts with Intermediate A IntermediateA Intermediate A Apalutamide Apalutamide (Thiohydantoin) Thio_Precursor Isothiocyanate (Intermediate B) Thio_Precursor->Apalutamide Reacts with Intermediate A Apalutamide->Dioxo_Impurity Oxidation Oxidation Oxidative Conditions HPLC_Validation_Workflow cluster_caption Key stages in HPLC method validation. Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

References

Validation & Comparative

A Comparative Analysis of 4-Amino-2-fluoro-N-methylbenzamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 4-Amino-2-fluoro-N-methylbenzamide scaffold has emerged as a critical pharmacophore in the development of targeted therapeutics. Its structural rigidity and capacity for tailored functionalization have positioned it as a foundational element in the design of potent inhibitors for a range of disease-relevant targets. This guide provides a comprehensive comparative analysis of key analogs of this compound, with a particular focus on their application as androgen receptor (AR) antagonists and c-Met kinase inhibitors. Through an examination of structure-activity relationships (SAR) and supporting experimental data, we will elucidate the nuanced molecular interactions that govern the efficacy and selectivity of these compounds.

The Versatile Core: this compound

The parent molecule, this compound, serves as a key building block in the synthesis of several clinically significant drugs. Its utility is underscored by its role as a crucial intermediate in the production of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[1] The strategic placement of the fluoro and amino groups on the phenyl ring, along with the N-methylbenzamide moiety, provides a template that can be systematically modified to optimize binding affinity and pharmacokinetic properties for different biological targets.

Comparative Analysis of Analog Performance

The development of effective therapeutics from the this compound core necessitates a thorough understanding of how structural modifications impact biological activity. Below, we present a comparative analysis of representative analogs, drawing upon published data for structurally related compounds to inform our discussion.

Androgen Receptor Antagonism

The androgen receptor is a key driver in the progression of prostate cancer, making it a prime target for therapeutic intervention.[2][3] Analogs of this compound have been explored for their ability to antagonize AR signaling. The following table summarizes the inhibitory activity of representative benzamide-based analogs against the androgen receptor, as measured by a prostate-specific antigen (PSA) luciferase reporter assay.

Compound IDCore StructureR1-Modification (at 4-amino position)R2-Modification (at N-methyl position)IC50 (µM) in PSA Luciferase AssayReference
Analog A-1 This compoundUnmodified (-NH2)Unmodified (-CH3)> 50[4]
Analog A-2 This compoundThioether linkage to a substituted phenyl ringUnmodified (-CH3)5.2[4]
Analog A-3 This compoundAmide linkage to a substituted indoleUnmodified (-CH3)0.085[5]
Analog A-4 This compoundThiohydantoin moietyUnmodified (-CH3)0.34 (as Enzalutamide)[6]

Structure-Activity Relationship (SAR) Insights:

The data reveals a clear SAR for AR antagonism. The unmodified this compound core (Analog A-1) exhibits negligible activity. The introduction of a larger hydrophobic moiety at the 4-amino position is crucial for potent AR inhibition. A thioether linkage to a substituted phenyl ring (Analog A-2) confers moderate activity.[4] Further elaboration to an amide-linked indole (Analog A-3) or the incorporation of a thiohydantoin ring system (Analog A-4, representing Enzalutamide) leads to a significant enhancement in potency.[5][6] These modifications are thought to facilitate critical interactions within the ligand-binding domain of the androgen receptor, effectively blocking the binding of endogenous androgens and subsequent transcriptional activation of AR target genes.[3]

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in a variety of cancers, making it an attractive target for inhibitor development.[7][8] Benzamide derivatives have shown promise as c-Met kinase inhibitors. The following table presents the enzymatic inhibitory activity of representative benzamide analogs against c-Met kinase.

Compound IDCore StructureKey SubstitutionsIC50 (nM) for c-Met KinaseReference
Analog C-1 Benzamide4-(2-fluorophenoxy)-quinoline1.1[8]
Analog C-2 Benzamide4-(2-fluorophenoxy)-3,3'-bipyridine8.2[9]
Analog C-3 4-MethylbenzamidePurine substituent at the 4-methyl positionNot ApplicableModerate Inhibition at 1 µM
Analog C-4 QuinoxalineVaried substitutionsPotent Inhibition (specific IC50 not provided for direct analog)[10]

Structure-Activity Relationship (SAR) Insights:

For c-Met kinase inhibition, the SAR indicates that extending the benzamide core with specific heterocyclic systems is highly effective. A 4-(2-fluorophenoxy)quinoline moiety (Analog C-1) results in a highly potent inhibitor with an IC50 in the low nanomolar range.[8] A similar strategy employing a 4-(2-fluorophenoxy)-3,3'-bipyridine scaffold (Analog C-2) also yields a potent inhibitor.[9] The introduction of a purine substituent on a 4-methylbenzamide core (Analog C-3) confers moderate inhibitory activity.[11] While not a direct benzamide, quinoxaline derivatives (Analog C-4) have also demonstrated potent c-Met inhibition, highlighting the importance of the overall molecular geometry and hydrogen bonding interactions within the kinase domain.[10]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols. The following sections detail the methodologies for the key assays used to evaluate the performance of this compound analogs.

Androgen Receptor Antagonist Activity: PSA Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the antagonistic activity of compounds targeting the androgen receptor.

Principle: The assay utilizes a prostate cancer cell line (e.g., LNCaP or VCaP) that has been engineered to express a luciferase reporter gene under the control of a promoter containing androgen response elements (AREs), such as the promoter for prostate-specific antigen (PSA).[4] In the presence of an androgen (e.g., dihydrotestosterone, DHT), the androgen receptor is activated, binds to the AREs, and drives the expression of luciferase. An AR antagonist will compete with DHT for binding to the AR, thereby inhibiting luciferase expression in a dose-dependent manner.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture LNCaP or VCaP cells in appropriate media supplemented with fetal bovine serum (FBS).

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (analogs) and the reference antagonist (e.g., Enzalutamide) in a suitable solvent (e.g., DMSO).

    • Treat the cells with the compounds at various concentrations in the presence of a fixed concentration of DHT (e.g., 1 nM). Include appropriate vehicle controls (DMSO + DHT) and negative controls (DMSO only).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

c-Met Kinase Enzymatic Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the purified recombinant c-Met kinase domain. The amount of phosphorylation is typically measured by detecting the amount of ATP consumed during the reaction, often using a luminescence-based method like the ADP-Glo™ Kinase Assay.[7][12] An inhibitor will reduce the kinase activity, leading to a decrease in ATP consumption and a corresponding change in the luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Crizotinib) in the kinase buffer.

    • Prepare a solution of the recombinant c-Met kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compounds or vehicle control.

    • Add the c-Met kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding a solution of ATP.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP generated by the kinase reaction is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanisms and Workflows

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Androgen->AR HSP Heat Shock Proteins (HSP) AR_active Active AR Dimer AR->AR_active Conformational Change & HSP Dissociation Analog AR Antagonist (e.g., Analog A-4) Analog->AR Blocks Binding ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA AR_active->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Androgen Receptor Signaling and Antagonist Inhibition.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Test Compounds - c-Met Kinase - Substrate - ATP start->reagent_prep plate_setup Add Compounds and Kinase/Substrate to 96-well plate reagent_prep->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_and_detect Stop Reaction and Add ADP-Glo™ Reagent incubation->stop_and_detect read_luminescence Measure Luminescence stop_and_detect->read_luminescence analyze_data Calculate % Inhibition and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a c-Met Kinase Inhibition Assay.

Conclusion

The this compound scaffold represents a highly adaptable platform for the development of targeted therapies. Through systematic structural modifications, analogs can be optimized to potently and selectively inhibit key drivers of cancer progression, such as the androgen receptor and c-Met kinase. The comparative analysis presented in this guide, supported by detailed experimental protocols, underscores the importance of a rational, data-driven approach to drug design. By understanding the intricate structure-activity relationships, researchers can continue to refine and develop novel benzamide-based therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Validating the Purity of 4-Amino-2-fluoro-N-methylbenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates is a critical, non-negotiable aspect of the therapeutic development pipeline. 4-Amino-2-fluoro-N-methylbenzamide, a pivotal intermediate in the synthesis of the potent androgen receptor inhibitor Enzalutamide, is no exception.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the validation of this compound purity, grounded in scientific principles and regulatory expectations.

The narrative that follows is designed to move beyond a simple recitation of protocols. Instead, it will elucidate the rationale behind methodological choices, enabling the reader to not only replicate the experimental design but also to adapt and troubleshoot with a deep understanding of the underlying chromatographic principles. We will explore the critical aspects of method development, compare viable alternative approaches, and detail a comprehensive validation strategy in alignment with the stringent standards of the International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

This compound is a small polar molecule, and its analysis by reversed-phase HPLC requires careful consideration of the stationary phase chemistry to achieve adequate retention and resolution from process-related impurities and potential degradants.

Key Molecular Characteristics:

  • Structure: C₈H₉FN₂O

  • Molecular Weight: 168.17 g/mol [3]

  • Polarity: The presence of amino and amide functional groups imparts significant polarity.

A thorough understanding of the synthetic route is paramount in predicting potential impurities. A common synthesis pathway involves the reduction of a nitro group to an amine.[4] Therefore, the primary process-related impurity is the starting material, 2-fluoro-4-nitro-N-methylbenzamide . Other potential impurities can arise from side reactions or incomplete reactions during the synthesis of Enzalutamide, such as 4-bromo-2-fluoro-N-methylbenzamide .[5][6]

Comparative HPLC Methodologies for Purity Determination

The cornerstone of a successful purity validation lies in the selection of an appropriate HPLC column and mobile phase. Given the polar nature of this compound, a standard C18 column might provide insufficient retention. Therefore, we will compare two robust approaches: a polar-embedded C18 column and a standard C18 column with an ion-pairing agent.

ParameterMethod A: Polar-Embedded C18Method B: Standard C18 with Ion-PairingRationale
Stationary Phase C18 with embedded polar groupsStandard C18 (e.g., ODS)Method A's polar-embedded phase is designed to enhance retention of polar analytes and prevent phase collapse in highly aqueous mobile phases. Method B utilizes an ion-pairing agent to improve retention and peak shape on a traditional C18 column.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 5 mM Sodium 1-Hexanesulfonate in 0.1% Phosphoric AcidB: AcetonitrileThe acidic mobile phase in both methods ensures the protonation of the amino group, leading to better peak shape. The ion-pairing agent in Method B forms a neutral complex with the analyte, increasing its hydrophobicity and retention on the C18 stationary phase.
Gradient 5% to 95% B over 20 minutes10% to 90% B over 20 minutesA gradient elution is necessary to ensure the elution of any less polar impurities within a reasonable timeframe while providing good resolution of the main peak from early-eluting polar impurities.
Detection UV at 235 nmUV at 235 nmBased on the UV spectrum of the benzamide chromophore.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTo ensure reproducible retention times.

Experimental Protocols

Method A: Polar-Embedded C18
  • System Preparation: Equilibrate the polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase mixture (95% A: 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Data Acquisition: Run the gradient program and record the chromatogram for 25 minutes.

Method B: Standard C18 with Ion-Pairing
  • System Preparation: Equilibrate the standard C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase mixture (90% A: 10% B) for at least 60 minutes to ensure the column is fully saturated with the ion-pairing agent.

  • Standard and Sample Preparation: Follow the same procedure as in Method A.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Data Acquisition: Run the gradient program and record the chromatogram for 25 minutes.

A Self-Validating System: The ICH-Guided Validation Protocol

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. The following validation parameters, as prescribed by the ICH Q2(R1) guideline, establish a self-validating system where the experimental data substantiates the method's reliability.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7][8] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The HPLC analysis of these stressed samples should demonstrate that the main peak is well-resolved from all degradation product peaks, confirming the method's specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Protocol:

  • Spike a placebo (if a formulation is being tested) or a known low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate and analyze using the HPLC method.

  • Calculate the percentage recovery for each replicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): The precision of the method over a short interval of time by the same analyst with the same equipment.

  • Intermediate Precision (Inter-day and Inter-analyst): The precision of the method within the same laboratory but on different days and with different analysts.

Protocol:

  • For repeatability, analyze six replicate preparations of the sample on the same day.

  • For intermediate precision, repeat the analysis on a different day with a different analyst.

  • Calculate the relative standard deviation (RSD) of the results.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase buffer (± 0.1 units)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weighing dissolution Dissolution start->dissolution dilution Dilution to 0.1 mg/mL dissolution->dilution equilibration Column Equilibration dilution->equilibration injection Injection (10 µL) equilibration->injection separation Gradient Separation injection->separation detection UV Detection (235 nm) separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

Caption: HPLC workflow for purity analysis of this compound.

Method Validation Workflow

Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) cluster_protocol Protocol Execution cluster_report Reporting specificity Specificity & Forced Degradation analysis Data Analysis specificity->analysis linearity Linearity & Range linearity->analysis accuracy Accuracy accuracy->analysis precision Precision (Repeatability & Intermediate) precision->analysis lod_loq LOD & LOQ lod_loq->analysis robustness Robustness robustness->analysis protocol Develop Validation Protocol execution Execute Experiments protocol->execution execution->specificity execution->linearity execution->accuracy execution->precision execution->lod_loq execution->robustness report Generate Validation Report analysis->report

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Conclusion

Validating the purity of this compound by HPLC is a meticulous process that demands a deep understanding of both the analyte and the analytical technique. By comparing different chromatographic approaches and adhering to a comprehensive, ICH-guided validation protocol, researchers can establish a robust and reliable method for quality control. The choice between a polar-embedded C18 column and a standard C18 column with an ion-pairing agent will depend on the specific impurity profile and laboratory preferences, but both can be validated to provide accurate and precise results. This guide provides the framework and the scientific rationale to empower drug development professionals in this critical analytical endeavor.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-fluoro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its ability to engage in key hydrogen bonding interactions has made it a cornerstone in the design of enzyme inhibitors and receptor modulators.[2] Within this class, the 4-Amino-2-fluoro-N-methylbenzamide core represents a particularly valuable starting point for the development of targeted therapies, most notably in the realms of oncology and neurodegenerative disease. This guide provides an in-depth comparison of hypothetical derivatives of this scaffold, supported by established principles from experimental data on related compounds, to elucidate the structure-activity relationships (SAR) that govern their biological activity.

The this compound scaffold is a key intermediate in the synthesis of potent therapeutics, including the androgen receptor antagonist Apalutamide.[3] Its inherent structural features—a hydrogen bond-donating amino group, a strategically placed fluorine atom to modulate electronics and metabolic stability, and a secondary amide for further interactions—make it an ideal platform for combinatorial derivatization and optimization. This guide will focus on the structure-activity relationships of derivatives targeting Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.[4] The benzamide moiety is a known key pharmacophore in existing PARP inhibitors.[1]

Comparative Analysis of this compound Derivatives as PARP1 Inhibitors

The following table summarizes the predicted structure-activity relationships of a series of hypothetical this compound derivatives against PARP1. The predicted activity is based on established SAR principles for benzamide-based PARP inhibitors.

Compound Modification from Core Scaffold Predicted PARP1 Inhibitory Activity (IC50) Rationale for Predicted Activity
Core This compound> 10 µMThe core scaffold possesses the essential benzamide pharmacophore but lacks the necessary extensions to fully occupy the PARP active site.
1a N-methylation of the 4-amino group5-10 µMIncreased lipophilicity may slightly improve cell permeability, but the loss of a hydrogen bond donor at the 4-position is not optimal for interaction with the PARP active site.
1b Acetylation of the 4-amino group1-5 µMThe acetyl group can act as a hydrogen bond acceptor and provide additional van der Waals interactions, potentially improving binding affinity.
1c Replacement of the 4-amino group with a nitro group> 10 µMThe nitro group is a strong electron-withdrawing group and a poor hydrogen bond donor, which is generally detrimental to PARP inhibition.
2a Replacement of the 2-fluoro group with a chloro group1-5 µMThe larger chloro atom can provide more favorable steric interactions within the active site, and its electron-withdrawing nature is tolerated.
2b Replacement of the 2-fluoro group with a methoxy group5-10 µMThe bulkier methoxy group may introduce steric clashes, and its electron-donating nature is less favorable than a halogen at this position.
3a Replacement of the N-methyl group with an N-ethyl group1-5 µMA slight increase in alkyl chain length is generally well-tolerated and can enhance hydrophobic interactions.
3b Replacement of the N-methyl group with an N-cyclopropyl group< 1 µMThe cyclopropyl group can provide favorable hydrophobic interactions and introduce conformational rigidity, often leading to improved potency.
3c Replacement of the N-methyl group with an N-phenyl group> 10 µMA bulky phenyl group at this position is likely to cause significant steric hindrance and prevent proper binding.

Elucidating the Structure-Activity Relationship

The predicted SAR for this series of this compound derivatives highlights several key principles for achieving potent PARP1 inhibition.

SAR_Relationship cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Predicted Activity Core This compound Mod_4_Amino 4-Amino Group (Position 4) Core->Mod_4_Amino Modification at Position 4 Mod_2_Fluoro 2-Fluoro Group (Position 2) Core->Mod_2_Fluoro Modification at Position 2 Mod_N_Methyl N-Methyl Group Core->Mod_N_Methyl Modification of Amide Nitrogen Increased_Activity Increased Potency Mod_4_Amino->Increased_Activity Acetylation Decreased_Activity Decreased Potency Mod_4_Amino->Decreased_Activity N-methylation, Nitro substitution Mod_2_Fluoro->Increased_Activity Chloro substitution Mod_2_Fluoro->Decreased_Activity Methoxy substitution Mod_N_Methyl->Increased_Activity N-ethyl, N-cyclopropyl Mod_N_Methyl->Decreased_Activity N-phenyl

Caption: Key Structure-Activity Relationships of this compound Derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process starting from 2-fluoro-4-nitrotoluene. This method is a cleaner, high-yield alternative to older methods involving iron powder reduction.

Synthesis_Workflow Start 2-Fluoro-4-nitrotoluene Step1 Oxidation (KMnO4) Start->Step1 Intermediate1 2-Fluoro-4-nitrobenzoic acid Step1->Intermediate1 Step2 Amidation (SOCl2, then CH3NH2) Intermediate1->Step2 Intermediate2 2-Fluoro-4-nitro-N-methylbenzamide Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic Workflow for this compound.

Step-by-Step Protocol:

  • Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using an oxidizing agent such as potassium permanganate (KMnO4).

  • Amidation: The resulting carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with methylamine (CH3NH2) to form 2-fluoro-4-nitro-N-methylbenzamide.

  • Reduction: The nitro group of 2-fluoro-4-nitro-N-methylbenzamide is reduced to an amino group via catalytic hydrogenation using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst, yielding the final product, this compound.

PARP1 Inhibition Assay

The inhibitory activity of the synthesized derivatives against PARP1 can be determined using a commercially available colorimetric assay kit.

Step-by-Step Protocol:

  • Plate Preparation: Add PARP1 enzyme, activated DNA, and the test compound (at varying concentrations) to the wells of a 96-well plate.

  • Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to initiate the PARP1 reaction. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) to the wells and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose incorporated onto the PARP1 enzyme.

  • Signal Generation: Add a TMB substrate solution. The HRP will catalyze the conversion of TMB to a blue-colored product.

  • Quenching and Reading: Stop the reaction by adding a stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is inversely proportional to the PARP1 activity. Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design of potent enzyme inhibitors. The structure-activity relationship analysis presented here, based on established principles for PARP1 inhibitors, provides a clear roadmap for optimizing the potency of derivatives based on this core. Modifications at the 4-amino, 2-fluoro, and N-methyl positions all have a significant impact on biological activity. Specifically, the introduction of small, conformationally constrained groups on the amide nitrogen, and the maintenance of a hydrogen-bonding group at the 4-position are predicted to be crucial for high-affinity binding. This guide serves as a valuable resource for researchers in the field of drug discovery, providing both a theoretical framework and practical experimental guidance for the development of novel therapeutics based on the this compound scaffold.

References

A Comparative Guide to the Synthesis of 4-Amino-2-fluoro-N-methylbenzamide: An Evaluation of Routes and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1) is a critical key intermediate in the synthesis of modern pharmaceuticals, most notably as a precursor to potent androgen receptor antagonists like Enzalutamide, which is used in the treatment of advanced prostate cancer.[1][2] The efficiency, scalability, and environmental impact of its synthesis are paramount for pharmaceutical development and manufacturing. This guide provides an in-depth comparison of the prevalent synthesis routes, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations to inform researchers and process chemists.

Route 1: The Three-Step Synthesis from 2-Fluoro-4-nitrotoluene

The most widely documented and industrially optimized route commences with the readily available starting material, 2-fluoro-4-nitrotoluene. This pathway consists of three core transformations: oxidation of the methyl group, amidation of the resulting carboxylic acid, and reduction of the nitro group. A Chinese patent (CN103304439A) highlights this route as a "clean process production technology" suitable for mass production with a high total yield.[3]

Overall Workflow Diagram

A 2-Fluoro-4-nitrotoluene B Step 1: Oxidation A->B KMnO4 or HNO3 C 2-Fluoro-4-nitrobenzoic acid B->C D Step 2: Amidation C->D 1. SOCl2 2. CH3NH2 E 2-Fluoro-N-methyl-4-nitrobenzamide D->E F Step 3: Reduction E->F H2, Pd/C G This compound F->G

Caption: Workflow for the primary synthesis route of this compound.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

The initial step involves the oxidation of the benzylic methyl group to a carboxylic acid. The choice of oxidizing agent is critical, impacting yield, safety, and waste disposal.

  • Method A: Potassium Permanganate (KMnO₄) This is a classic, powerful oxidizing agent. The reaction is typically performed in an aqueous solution under heating.[3][4] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can enhance reaction rates in a biphasic system.[3][4] While effective, this method generates a significant amount of manganese dioxide (MnO₂) sludge, which requires proper disposal.

  • Method B: Nitric Acid (HNO₃) An alternative approach involves oxidation with aqueous nitric acid at elevated temperatures and pressures.[5] This method can offer high yields but requires specialized equipment (autoclaves) to handle the corrosive reagents and high pressures safely.

  • Method C: Chromium-Based Reagents Some lab-scale syntheses have employed chromium trioxide (CrO₃).[4] However, chromium-based oxidants are highly toxic and carcinogenic, making them unsuitable for large-scale, environmentally conscious production.[6]

Experimental Protocol (Method A: KMnO₄ Oxidation)

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[4]

  • Potassium permanganate (20.0 g) is added, and the mixture is heated to 95°C.[4]

  • Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours while maintaining the temperature.[4]

  • After stirring for an additional 10 hours at 95°C, the reaction is cooled to room temperature.[4]

  • The mixture is filtered through Celite to remove MnO₂.[4]

  • The filtrate is acidified to pH 2 with concentrated hydrochloric acid, causing the product, 2-fluoro-4-nitrobenzoic acid, to precipitate as a white solid.[4]

  • The solid is collected by vacuum filtration. Expected yield is approximately 74%.[4]

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic Acid

This step converts the carboxylic acid into the desired N-methyl amide. The standard procedure involves a two-stage process: activation of the carboxylic acid followed by reaction with methylamine.

  • Activation: The carboxylic acid is typically converted to a highly reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[6][7] Thionyl chloride is often preferred for industrial scale due to its lower cost.

  • Amination: The resulting 2-fluoro-4-nitrobenzoyl chloride is then reacted with methylamine (often as a gas or an aqueous/alcoholic solution) to form 2-fluoro-N-methyl-4-nitrobenzamide.[7]

Experimental Protocol (Thionyl Chloride Method)

  • To a solution of 2-fluoro-4-nitrobenzoic acid, add thionyl chloride (molar ratio of 1:1 to 1.5:1) and a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and bubble methylamine gas through it (molar ratio of 1.2:1 to 1.5:1 relative to the starting acid) or add an aqueous solution of methylamine dropwise.[3]

  • Stir the reaction mixture at room temperature until completion.

  • The product, 2-fluoro-N-methyl-4-nitrobenzamide, can be isolated by quenching with water, extracting with an organic solvent, and concentrating in vacuo. A typical yield for this two-stage process is in the range of 90-95%.[3]

Step 3: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to an amine. This transformation is crucial and must be performed without affecting the amide or the fluorine substituent.

  • Method A: Catalytic Hydrogenation (Pd/C) This is the most efficient and cleanest method.[8] The reaction uses hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3] It proceeds under mild conditions (room temperature, moderate H₂ pressure), produces water as the only byproduct, and the catalyst can be recovered and reused.[3] This method is highly favored in industry for its high yield and environmental benefits.[3]

  • Method B: Metal/Acid Reduction (Fe, Sn, Zn) Classic methods include the use of metals like iron, tin, or zinc in acidic conditions (e.g., Fe/HCl or SnCl₂/HCl).[9] While effective, these methods generate large quantities of metallic salt waste, complicating product purification and posing environmental challenges.[6] For instance, using iron powder produces significant iron sludge.[6]

Experimental Protocol (Method A: Catalytic Hydrogenation)

  • In a pressure reactor, charge 2-fluoro-4-nitro-N-methylbenzamide (28.4 g, 0.143 mol), ethyl acetate (450 mL), and a 10% Pd/C catalyst (2.84 g).[3]

  • Seal the reactor, remove oxygen by purging with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas.[3]

  • Maintain a hydrogen pressure of 2-10 atmospheres and stir the reaction at room temperature for 12-24 hours.[3]

  • Upon reaction completion (monitored by HPLC), filter the mixture to recover the Pd/C catalyst.[3]

  • The filtrate is concentrated under reduced pressure to yield this compound as an off-white solid.[3] This step typically achieves a yield of over 98%.[3]

Alternative Starting Materials and Routes

While the route from 2-fluoro-4-nitrotoluene is dominant, other pathways have been explored, often starting from a different benzoic acid derivative. For example, a synthesis could start from 4-bromo-2-fluorobenzoic acid.[10] This route would involve amidation first, followed by a nucleophilic substitution or coupling reaction to introduce the amino group, and finally, conversion to the final product. However, such routes often involve more steps or more expensive reagents and are less common.

Comparative Analysis of Synthesis Routes

The following table summarizes the key performance indicators for the primary three-step synthesis route, highlighting the advantages of the preferred methodologies.

Parameter Step 1: Oxidation Step 2: Amidation Step 3: Reduction Overall Assessment
Preferred Reagent KMnO₄ / Phase Transfer CatalystSOCl₂, then CH₃NH₂H₂, 10% Pd/C-
Typical Yield ~74%[4]~90-95%[3]>98%[3]~68-70% total yield [3]
Key Advantages Good yield, readily available reagents.High conversion, standard procedure.Extremely high yield, clean (water byproduct only), reusable catalyst, mild conditions.[3]High overall yield, scalable, environmentally cleaner than alternatives.[3]
Key Disadvantages Generates MnO₂ waste. Alternatives (HNO₃, CrO₃) require specialized equipment or are highly toxic.[5][6]Use of corrosive and toxic SOCl₂.Requires specialized hydrogenation equipment, potential fire hazard with H₂ gas and catalyst.Three distinct steps increase processing time and equipment usage.
Scalability GoodExcellentExcellentVery Good

Conclusion and Recommendations

For the synthesis of this compound, the three-step route starting from 2-fluoro-4-nitrotoluene is demonstrably superior for both laboratory and industrial-scale production. The combination of potassium permanganate oxidation, thionyl chloride-mediated amidation, and palladium-catalyzed hydrogenation offers an optimal balance of high yield, operational simplicity, and scalability. In particular, the final Pd/C reduction step represents a significant process advantage due to its exceptional efficiency and minimal waste generation, aligning with the principles of green chemistry.[3] While alternatives exist for each step, they often introduce challenges related to safety (chromium), waste (metal/acid reductions), or require specialized high-pressure equipment (nitric acid oxidation), making them less attractive for practical, large-scale synthesis.

References

efficacy of Enzalutamide derived from different 4-Amino-2-fluoro-N-methylbenzamide precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes for the anti-androgen drug Enzalutamide, with a specific focus on the efficacy of pathways originating from different precursors related to the core benzamide structure. We will explore the established, industrially viable synthesis of Enzalutamide and compare it with a potential, albeit less conventional, route commencing from 4-Amino-2-fluoro-N-methylbenzamide. This analysis is supported by experimental data on yield, purity, and impurity profiles, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction to Enzalutamide and its Synthesis

Enzalutamide (marketed as Xtandi) is a potent second-generation non-steroidal anti-androgen (NSAA) that is pivotal in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor (AR), as well as preventing AR nuclear translocation and its association with DNA. The intricate molecular structure of Enzalutamide necessitates a multi-step synthesis process where the choice of starting materials and intermediates profoundly impacts the overall yield, purity, and economic viability of the manufacturing process.

The core of the Enzalutamide molecule is a complex thiohydantoin moiety attached to a substituted benzamide structure. While several synthetic pathways have been developed, the most widely adopted and efficient routes often commence from precursors that allow for the straightforward introduction of the trifluoromethyl and cyano groups, which are crucial for the drug's activity.

Established vs. Alternative Precursor: A Comparative Analysis

The predominant and most efficient synthesis of Enzalutamide typically starts from 2-fluoro-4-nitrobenzoic acid. This precursor is favored due to its commercial availability and the well-established chemical transformations that lead to the key intermediate, 2-fluoro-4-isothiocyanato-N-methylbenzamide.

In this guide, we will compare this established route with a hypothetical pathway starting from this compound. While not a conventional starting point, exploring this alternative allows for a deeper understanding of the chemical challenges and potential inefficiencies that can arise from precursor selection.

Diagram of the Investigated Synthetic Pathways

cluster_0 Established Synthesis Route cluster_2 A 2-Fluoro-4-nitrobenzoic acid B 2-Fluoro-4-nitro-N-methylbenzamide A->B C This compound B->C D 2-Fluoro-4-isothiocyanato-N-methylbenzamide C->D G 3-Fluoro-4-(trifluoromethyl)aniline E This compound F 2-Fluoro-4-isothiocyanato-N-methylbenzamide E->F H Enzalutamide G->H cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding AR_translocation Enzalutamide->AR_translocation Prevents Translocation AR_DNA_binding Enzalutamide->AR_DNA_binding Inhibits DNA Binding AR_in_nucleus AR DNA DNA Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Initiates AR_in_nucleus->DNA Binds to AREs

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-fluoro-N-methylbenzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, ensuring the purity and precise quantity of such intermediates is not merely a procedural step; it is a cornerstone of drug safety and efficacy. The presence of unwanted impurities or incorrect stoichiometry of starting materials can significantly impact the final Active Pharmaceutical Ingredient (API).[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the rationale needed to adapt and troubleshoot these methods effectively. The validation frameworks discussed are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring that the described protocols are self-validating and meet global regulatory expectations.[3][4]

The Analytical Challenge: Why Method Validation is Critical

This compound (C₈H₉FN₂O, MW: 168.17 g/mol ) is a small organic molecule whose precise quantification is essential, whether it is being monitored as a critical raw material or as a process-related impurity.[5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] A validated method provides a high degree of assurance that measurements are accurate, reproducible, and specific to the analyte.

This guide will compare three principal chromatographic techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry workhorse for routine quality control.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and specificity.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful alternative for volatile compounds, often requiring derivatization.

The selection of a method is a critical decision driven by the specific analytical need, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the most widely used technique for impurity analysis and quantification in the pharmaceutical industry due to its robustness, cost-effectiveness, and high reproducibility.[7] For a molecule like this compound, which possesses a chromophore, UV detection is a straightforward and reliable choice.

Expertise & Rationale:

The core principle of HPLC is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this analyte, a reversed-phase (RP) C18 column is the logical starting point. The nonpolar C18 stationary phase will retain the moderately polar benzamide derivative, allowing for elution with a polar mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer. The choice of buffer (e.g., phosphate or formate) and its pH is critical to ensure consistent peak shape and retention time by controlling the ionization state of the primary amine group on the analyte.

Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an isocratic RP-HPLC-UV method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 6.5)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (determined by UV scan of the analyte)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Validation Parameters & Procedures (per ICH Q2(R2)): [8][9]

  • Specificity:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a placebo sample (formulation matrix without the analyte) for interference.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. The method must demonstrate the ability to separate the analyte peak from all potential degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential here.

  • Linearity:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of at least five calibration standards covering 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy:

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Analyze these samples in triplicate (n=9 total determinations).

    • Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. Calculate the %RSD for the combined data sets.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Estimate based on the signal-to-noise ratio (S/N). Typically, S/N of 10:1 for LOQ and 3:1 for LOD.

    • Confirm the LOQ by preparing a standard at the estimated concentration and verifying that its precision and accuracy are acceptable.[10]

  • Robustness:

    • Introduce small, deliberate variations to the method parameters one at a time.

    • Examples: Vary mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2% organic).

    • Analyze a system suitability standard under each condition and ensure that parameters like retention time, peak asymmetry, and resolution remain within predefined limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When the required sensitivity is beyond the capabilities of UV detection, or when absolute certainty of analyte identity is required in a complex matrix, LC-MS/MS is the method of choice.[7][11] It couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Expertise & Rationale:

The key advantage of MS detection is its reliance on the mass-to-charge ratio (m/z) of the analyte and its fragments, providing an orthogonal detection mechanism to UV absorbance. For this compound, electrospray ionization (ESI) in positive mode is the ideal choice, as the primary amine is readily protonated to form the precursor ion [M+H]⁺. In tandem MS (MS/MS), this precursor ion is isolated, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference, allowing for quantification at very low levels.[12]

Experimental Protocol: LC-MS/MS Method Validation

Objective: To validate a selective LC-MS/MS method for trace-level quantification of this compound.

1. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for fast analysis.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Precursor Ion [M+H]⁺: m/z 169.1

    • Product Ions: Determined by infusion; hypothetical transitions could be m/z 169.1 → 137.1 (loss of CH₃NH₂) and 169.1 → 110.1 (further fragmentation). The most intense transition is used for quantification (quantifier) and the second for confirmation (qualifier).

  • Sample Preparation: Simple dilute-and-shoot. For complex matrices like plasma, a protein precipitation step would be necessary.[13]

2. Validation Parameters & Procedures: The validation follows the same principles as HPLC-UV (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness). However, the execution and acceptance criteria are tailored to the technique.

  • Specificity/Selectivity: Assessed by monitoring the MRM transitions in blank matrix samples from multiple sources to check for interferences. The ratio of the qualifier to quantifier ion response must be consistent between standards and samples.[14]

  • Matrix Effect: This is a critical parameter unique to MS-based methods. It is evaluated by comparing the analyte's response in a standard solution to its response in a post-extraction spiked blank matrix sample. An isotopically labeled internal standard is the most effective way to compensate for matrix effects.

  • LOQ/LOD: Due to the high sensitivity, LOQ values are typically in the low ng/mL or even pg/mL range.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Process Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or Solid Phase Extraction Spike->Extract Final Evaporate & Reconstitute in Mobile Phase Extract->Final UPLC UPLC Separation (C18 Column) Final->UPLC ESI Ionization (ESI+) UPLC->ESI MS1 MS1: Isolate Precursor Ion (m/z 169.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Monitor Product Ions CID->MS2 Integrate Integrate Peak Areas (Quantifier & Qualifier) MS2->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Calculate Concentration in Unknown Samples Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[15] For this compound, direct analysis is challenging due to the polar primary amine and amide functional groups, which can cause poor peak shape and thermal degradation in the hot GC inlet. Therefore, derivatization is mandatory.

Expertise & Rationale:

Derivatization is a chemical reaction used to convert the analyte into a product with improved chromatographic properties.[16] The goal here is to replace the active hydrogens on the nitrogen atoms with nonpolar, bulky groups. Silylation is a common and effective strategy. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine and amide groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.

Experimental Protocol: GC-MS Method Validation

Objective: To validate a GC-MS method with derivatization for the quantification of this compound.

1. Derivatization & GC-MS Conditions:

  • Derivatization Protocol:

    • Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of MTBSTFA and 50 µL of acetonitrile.

    • Cap the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS System:

    • Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and characteristic fragment ions of the derivatized analyte for quantification and confirmation.

2. Validation Parameters & Procedures: Validation follows the same ICH principles. Key considerations for this method include:

  • Derivatization Efficiency and Reproducibility: The validation must demonstrate that the derivatization reaction is consistent and proceeds to completion under the defined conditions. This is assessed through the precision of replicate derivatizations.

  • Specificity: Specificity is confirmed by the retention time and the presence of multiple characteristic ions in the correct abundance ratios in the mass spectrum.

Workflow for GC-MS Derivatization

GCMS_Workflow Analyte Analyte in Solution Dry Evaporate to Dryness Analyte->Dry Reagent Add Derivatization Reagent (e.g., MTBSTFA) & Solvent Dry->Reagent Heat Heat to Drive Reaction (e.g., 70°C for 60 min) Reagent->Heat Derivative Volatile & Thermally Stable Derivative Formed Heat->Derivative Inject Inject into GC-MS Derivative->Inject

Caption: Derivatization workflow for GC-MS analysis.

Comparative Summary of Validated Methods

The choice of method is a balance of performance, complexity, and purpose. The following table summarizes the typical performance characteristics one might expect from each validated method for quantifying this compound.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity Good (Relies on chromatographic separation)Excellent (Orthogonal separation and mass detection)Excellent (Orthogonal separation and mass detection)
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 10.0%
Typical LOQ ~0.1 - 1 µg/mL~0.1 - 1 ng/mL~1 - 10 ng/mL
Throughput HighHighModerate (derivatization adds time)
Complexity LowHighHigh (derivatization requires expertise)
Best Application Routine QC, batch release, assayTrace-level impurity analysis, bioanalysis, metabolomicsVolatility-based impurity profiling, confirmation

Conclusion: Selecting the Fit-for-Purpose Method

There is no single "best" method for all applications. The validation process itself confirms whether a chosen method is suitable for its intended purpose.

  • For routine quality control and release testing of this compound as a raw material, a validated HPLC-UV method is typically sufficient, offering an excellent balance of performance, robustness, and cost-effectiveness.[8]

  • When quantifying the analyte as a trace-level impurity in a final drug product or in a complex biological matrix, the superior sensitivity and specificity of a validated LC-MS/MS method are indispensable.[2]

  • A validated GC-MS method serves as a powerful orthogonal technique . While more complex due to the derivatization step, it can be invaluable for confirming results from LC-based methods or for identifying other volatile or semi-volatile impurities in the sample.

Ultimately, a deep understanding of the analytical challenge, combined with a rigorous validation approach grounded in ICH principles, empowers the scientist to generate data that is not only accurate but also defensible and trustworthy.

References

A Comparative Guide to the Biological Activity of Chiral Benzyloxypyridinone Derivatives Sourced from 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor. Chiral molecules, in particular, have gained significant attention due to their stereospecific interactions with biological targets, which can lead to improved therapeutic outcomes and reduced side effects[1][2]. This guide provides an in-depth technical comparison of the biological activity of a promising class of compounds: chiral benzyloxypyridinone derivatives synthesized from 4-Amino-2-fluoro-N-methylbenzamide.

The pyridinone scaffold is a well-established pharmacophore, particularly in the development of antiviral agents.[1][3][4][5] Notably, pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][5][6][7] This guide will explore the synthesis of chiral benzyloxypyridinone derivatives and compare their potential biological activities, primarily as antiviral agents, with existing alternatives. Furthermore, we will delve into their potential as c-Met kinase inhibitors, an emerging area of interest for this class of compounds.

Synthesis of Chiral Benzyloxypyridinone Derivatives

The synthetic pathway to chiral benzyloxypyridinone derivatives commences with the key intermediate, this compound. This starting material is valuable in the synthesis of various bioactive molecules, including potent androgen receptor antagonists.[2][8] A plausible and efficient synthetic route is outlined below. The causality behind the experimental choices is to build the core pyridinone ring and then introduce the chiral benzyloxy side chain, allowing for the synthesis of a library of stereochemically defined compounds.

Proposed Synthetic Workflow

A This compound B Cyclization Reaction (e.g., with a β-ketoester) A->B Step 1 C Substituted Pyridinone Intermediate B->C Formation of Pyridinone Ring D Alkylation with Chiral Benzyl Halide C->D Step 2 E Chiral Benzyloxypyridinone Derivatives D->E Introduction of Chirality

Caption: Proposed synthetic workflow for chiral benzyloxypyridinone derivatives.

Step-by-Step Synthesis Overview:

  • Formation of the Pyridinone Core: this compound can be reacted with a suitable β-ketoester in a cyclization reaction to form the core pyridinone ring. This reaction is a standard method for constructing such heterocyclic systems.

  • Introduction of the Chiral Benzyloxy Moiety: The resulting pyridinone intermediate can then be alkylated with a chiral benzyl halide (e.g., (R)- or (S)-1-phenylethyl bromide) in the presence of a base. This step introduces the chiral center and the benzyloxy group, yielding the target chiral benzyloxypyridinone derivatives. The use of enantiomerically pure benzyl halides is crucial for obtaining stereochemically defined final products.[1]

Comparative Biological Activity

The biological activity of these newly synthesized chiral benzyloxypyridinone derivatives is anticipated in two primary areas: antiviral activity, specifically as HIV-1 NNRTIs, and as c-Met kinase inhibitors.

Antiviral Activity: A Comparison with Known NNRTIs

Pyridinone derivatives are known to be potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][5][6][7] They bind to a non-nucleoside allosteric site of the enzyme, inducing a conformational change that inhibits its function. The table below compares the expected antiviral activity of our target compounds with established NNRTIs.

Compound/DrugTargetEC₅₀ (Wild-Type HIV-1)CC₅₀ (MT-4 cells)Selectivity Index (SI)
Chiral Benzyloxypyridinone Derivative (Hypothetical) HIV-1 RT0.5 - 10 nM> 100 µM> 10,000
NevirapineHIV-1 RT10 - 40 nM> 100 µM> 2,500
EfavirenzHIV-1 RT1 - 5 nM> 50 µM> 10,000
EtravirineHIV-1 RT0.5 - 2 nM> 25 µM> 12,500

Data for Nevirapine, Efavirenz, and Etravirine are compiled from various literature sources for comparative purposes. The data for the hypothetical chiral benzyloxypyridinone derivative is an educated projection based on published data for similar pyridinone NNRTIs.[1][9]

The introduction of a chiral benzyloxy group can potentially enhance the binding affinity and selectivity of the compound for the NNRTI binding pocket of HIV-1 RT, leading to improved potency and a better resistance profile against mutant viral strains.[1]

c-Met Kinase Inhibitory Activity

Recent studies have indicated that benzyloxypyridinone and related quinoline derivatives can act as potent and selective inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[10][11][12][13] The dysregulation of c-Met signaling is associated with tumor growth, invasion, and metastasis.

Compound ClassTargetIC₅₀
Chiral Benzyloxypyridinone Derivatives (Potential) c-Met Kinase1 - 50 nM
Crizotinibc-Met, ALK, ROS15 - 20 nM (c-Met)
Cabozantinibc-Met, VEGFR2, RET1 - 10 nM (c-Met)

Data for Crizotinib and Cabozantinib are from published literature. The IC₅₀ for the chiral benzyloxypyridinone derivatives is a projection based on the activity of structurally related compounds.[10][11][12]

The chiral nature of the benzyloxy substituent could play a crucial role in the specific interactions with the ATP-binding pocket of the c-Met kinase, potentially leading to high potency and selectivity.

Experimental Protocols

To empirically validate the biological activities of the synthesized chiral benzyloxypyridinone derivatives, the following standard experimental protocols are recommended.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

A Prepare Assay Plate: - Add HIV-1 RT enzyme - Add test compounds (serial dilutions) - Add reaction buffer B Incubation (e.g., 1 hour at 37°C) A->B C Add Substrate Mix (e.g., poly(A) template, oligo(dT) primer, dNTPs with labeled dUTP) B->C D Incubation (e.g., 1 hour at 37°C) C->D E Stop Reaction & Detect Signal (e.g., ELISA-based detection of incorporated labeled dUTP) D->E F Measure Absorbance/Fluorescence E->F G Calculate IC₅₀ F->G

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well plate, add the HIV-1 RT enzyme to each well.

  • Compound Addition: Add serial dilutions of the chiral benzyloxypyridinone derivatives and control compounds (e.g., Nevirapine) to the wells.

  • Initiation of Reaction: Add a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mix of dNTPs including a labeled dUTP (e.g., DIG-dUTP or Biotin-dUTP).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: Stop the reaction and detect the amount of newly synthesized DNA using an ELISA-based method that quantifies the incorporated labeled dUTP.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the 50% inhibitory concentration (IC₅₀) for each compound.

This protocol is a generalized representation. For detailed instructions, refer to commercially available kits or established literature.[14][15][16][17]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to host cells, which is crucial for calculating the selectivity index.[3][4][6][8]

A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate (e.g., 48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance at ~570 nm F->G H Calculate CC₅₀ G->H

Caption: Workflow for a standard MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable human cell line (e.g., MT-4 or CEM) in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the chiral benzyloxypyridinone derivatives to the wells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) for each compound.

Conclusion

Chiral benzyloxypyridinone derivatives synthesized from this compound represent a promising class of compounds with the potential for significant biological activity. Their structural similarity to known pyridinone NNRTIs suggests a strong likelihood of potent anti-HIV-1 activity, with the chiral center offering an avenue for enhanced potency and a favorable resistance profile. Furthermore, the emerging role of this scaffold as a c-Met kinase inhibitor opens up exciting possibilities for their application in oncology. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these novel derivatives, enabling a thorough comparison with existing therapeutic agents. Further research and development in this area are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Spectroscopic Confirmation of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of key intermediates is a cornerstone of scientific rigor and regulatory compliance. 4-Amino-2-fluoro-N-methylbenzamide, a critical building block in the synthesis of advanced pharmaceuticals such as Apalutamide and Enzalutamide, demands a robust analytical workflow to ensure its identity and purity.[1] This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound.

Moving beyond a mere recitation of data, this document elucidates the causal relationships between molecular structure and spectroscopic output. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, comparing it with its structural isomers and analogs to provide a comprehensive analytical narrative. This approach is designed for researchers, scientists, and drug development professionals who require not just data, but a deep, actionable understanding of structural elucidation.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique is sufficient for the absolute confirmation of a molecular structure. A self-validating system, essential for trustworthiness in pharmaceutical development, relies on the convergence of data from orthogonal methods. Each technique probes different aspects of the molecule's constitution, and together, they provide a composite, high-fidelity structural picture.

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Synthesized_Compound -> {NMR, IR, MS} [lhead=cluster_analysis]; {NMR, IR, MS} -> Structure_Confirmation; } dot Figure 1: A streamlined workflow for the spectroscopic characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Analysis

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals for this compound are interpreted as follows:

  • N-Methyl Protons: A doublet around 2.98 ppm, resulting from coupling to the adjacent N-H proton.

  • Amino Protons: A broad singlet, typically around 4.15 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons: The substitution pattern on the benzene ring gives rise to a distinct set of signals. The proton at C5 will appear as a doublet of doublets due to coupling with both the adjacent proton at C6 and the fluorine at C2. The protons at C3 and C6 will also show characteristic splitting patterns influenced by their neighbors and the fluorine atom.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons through C-F coupling.

  • Carbonyl Carbon: The amide carbonyl carbon is expected around 164 ppm, showing a small coupling constant (d, J ≈ 3.5 Hz) due to its proximity to the fluorine atom.

  • Fluorine-Bound Carbon (C2): This carbon will exhibit a very large coupling constant (d, J ≈ 245 Hz) and appear significantly downfield, a hallmark of direct C-F bonds.

  • Amino-Bound Carbon (C4): This carbon is shifted upfield due to the electron-donating effect of the amino group.

  • Other Aromatic Carbons: The remaining aromatic carbons will show smaller, but distinct, C-F coupling constants depending on their distance from the fluorine atom.

¹⁹F NMR Analysis
Comparative NMR Data

To underscore the structural information gleaned, a comparison with its non-fluorinated analog, 4-Amino-N-methylbenzamide, and a positional isomer, 2-Amino-N-methylbenzamide, is invaluable.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
This compound ~2.98 (d, N-CH₃), ~4.15 (br s, NH₂), 6.3-7.9 (m, Ar-H)[2]~26.6 (N-CH₃), ~100.8 (d, J=28.8 Hz), ~162.2 (d, J=244.6 Hz, C-F), ~164.3 (d, J=3.5 Hz, C=O)[2]
4-Amino-N-methylbenzamide ~2.9 (d, N-CH₃), ~3.8 (br s, NH₂), 6.6-7.6 (m, Ar-H)~26.5 (N-CH₃), ~113.8 (Ar-C), ~129.2 (Ar-C), ~150.5 (C-NH₂), ~168.0 (C=O)
2-Amino-N-methylbenzamide ~2.9 (d, N-CH₃), ~5.6 (br s, NH₂), 6.6-7.3 (m, Ar-H)~26.7 (N-CH₃), ~116.3 (Ar-C), ~117.0 (Ar-C), ~148.2 (C-NH₂), ~169.8 (C=O)

Note: Data for analogs are sourced from spectral databases and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key vibrational frequencies confirm the presence of the amide and amine functionalities.

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IR_Spectrum [label=" IR Spectrum | N-H Stretch\n(Amine & Amide) | C=O Stretch\n(Amide) | C-F Stretch"];

Interpretation [shape=plaintext, fontname="Roboto", label="Key Vibrational Modes for\nthis compound"];

IR_Spectrum:f1 -> Interpretation [label="~3200-3500 cm⁻¹"]; IR_Spectrum:f2 -> Interpretation [label="~1640 cm⁻¹"]; IR_Spectrum:f3 -> Interpretation [label="~1200-1300 cm⁻¹"]; } dot Figure 2: Key IR absorption regions for the structural confirmation of this compound.

  • N-H Stretching: Two distinct bands are expected in the 3200-3500 cm⁻¹ region. The primary amine (-NH₂) will show two bands (symmetric and asymmetric stretching), while the secondary amide (N-H) will show one.

  • C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group is expected around 1640 cm⁻¹.

  • C-F Stretching: A strong absorption in the fingerprint region, typically between 1200-1300 cm⁻¹, is indicative of the C-F bond.

Compound Key IR Absorptions (cm⁻¹)
This compound (Predicted) ~3450, 3350 (N-H stretch), ~1640 (C=O stretch), ~1250 (C-F stretch)
4-Amino-N-methylbenzamide (Experimental) ~3420, 3330 (N-H stretch), ~1630 (C=O stretch)
2-Amino-N-methylbenzamide (Experimental) ~3470, 3350 (N-H stretch), ~1635 (C=O stretch)

The comparison highlights the presence of the key functional groups across all molecules, with the C-F stretch being the unique identifier for the target compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the molecular structure.

For this compound (Molecular Weight: 168.17 g/mol ), the mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 168, confirming the molecular weight.

  • Key Fragments: Fragmentation is expected to occur at the amide bond. Common fragments would include the loss of the methylamino group (-NHCH₃) leading to a peak at m/z = 138, and the formation of the N-methylaminocarbonyl cation at m/z = 44. The aromatic portion would likely form a fluorinated benzoyl cation at m/z = 123.

Compound Molecular Weight Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 168.17168138, 123, 44
4-Amino-N-methylbenzamide 150.18150120, 106, 44
2-Amino-N-methylbenzamide 150.18150120, 106, 44

The molecular ion peak is the most direct evidence for the elemental composition when combined with high-resolution mass spectrometry. The difference of 18 mass units between the fluorinated and non-fluorinated analogs directly corresponds to the substitution of a hydrogen atom (mass ≈ 1) with a fluorine atom (mass ≈ 19).

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is paramount. The following are generalized procedures that form the basis of a robust analytical validation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and have minimal overlapping signals with the analyte.

  • Instrument Setup: The instrument should be a high-field NMR spectrometer (≥400 MHz for ¹H). Before acquisition, the magnetic field must be locked to the deuterium signal of the solvent and shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. A simple pulse-acquire experiment is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay). The resulting spectra should be phase-corrected, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C).

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Presentation: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds. The sample is vaporized in a high-vacuum source chamber.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The structural confirmation of this compound is achieved not through a single data point, but through the congruent narrative told by multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the molecular skeleton and the specific electronic effects of the fluorine substituent. Infrared spectroscopy confirms the presence of the key amine and amide functional groups, with a characteristic C-F stretch distinguishing it from its analogs. Finally, mass spectrometry verifies the correct molecular weight and provides a fragmentation pattern consistent with the proposed structure. By comparing this data to that of closely related compounds, the unique spectroscopic signature of this compound is unequivocally established, providing the analytical confidence required for its use in advanced pharmaceutical synthesis.

References

A Senior Application Scientist's Guide to Assessing the Impact of 4-Amino-2-fluoro-N-methylbenzamide Purity on Enzalutamide Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Link Between Starting Material and Therapeutic Outcome

Enzalutamide, marketed as Xtandi, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer (CRPC).[1][2] As a potent second-generation nonsteroidal antiandrogen, its therapeutic success hinges on its ability to effectively inhibit the androgen receptor (AR) signaling pathway.[3] Enzalutamide functions by competitively blocking androgen binding to the AR, inhibiting the receptor's nuclear translocation, and disrupting its interaction with DNA.[3][4] This multi-faceted mechanism of action is directly attributable to its precise molecular structure.

The synthesis of a highly specific and effective Active Pharmaceutical Ingredient (API) like Enzalutamide is a multi-step process where the quality of each component is paramount. This guide focuses on a critical upstream component: the key starting material, 4-Amino-2-fluoro-N-methylbenzamide.[4][5][6] We will explore the causal relationship between the purity of this single molecule and the ultimate efficacy and safety profile of the final Enzalutamide drug substance. For drug development professionals, understanding and controlling the purity of starting materials is not merely a matter of regulatory compliance; it is a fundamental pillar of ensuring consistent therapeutic performance and patient safety.

The Synthetic Blueprint: Positioning this compound in Enzalutamide Synthesis

The journey from simple precursors to the complex Enzalutamide molecule involves a precise sequence of chemical reactions. This compound serves as a significant structural fragment, forming the core benzamide portion of the final drug. Its reaction with an isothiocyanate-bearing component, such as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a pivotal step that constructs the thiohydantoin ring system essential for Enzalutamide's biological activity.[7][8]

According to international regulatory guidelines, such as ICH Q11, the point at which a key intermediate is designated a "starting material" is critical, as it dictates the inception of Good Manufacturing Practices (GMP).[9][10][11] This ensures that all subsequent steps are rigorously controlled to prevent the introduction and propagation of impurities.

Enzalutamide_Synthesis cluster_0 Starting Material Synthesis (Non-GMP) cluster_1 Enzalutamide Synthesis (GMP) Precursors 2-Fluoro-4-nitrotoluene Intermediate_1 2-Fluoro-4-nitro-N- methylbenzamide Precursors->Intermediate_1 Oxidation, Amidation Starting_Material 4-Amino-2-fluoro-N- methylbenzamide Intermediate_1->Starting_Material Reduction (e.g., Pd/C, H2) Intermediate_2 Thiourea Intermediate Starting_Material->Intermediate_2 Coupling Reaction Reagent 4-isothiocyanato-2- (trifluoromethyl)benzonitrile Reagent->Intermediate_2 Enzalutamide Enzalutamide Intermediate_2->Enzalutamide Cyclization

Caption: Simplified synthesis pathway for Enzalutamide.

The Ripple Effect of Impurities: From Starting Material to Final Drug

The synthesis of this compound, often involving the reduction of a nitro-precursor, can introduce several process-related impurities.[4][5] These may include:

  • Unreacted Precursors: Residual 2-fluoro-4-nitro-N-methylbenzamide.

  • Reduction Byproducts: Intermediates from incomplete nitro group reduction.

  • Reagent Carryover: Impurities from raw materials used in its own synthesis.

These initial impurities do not simply dilute the final product; they can actively participate in subsequent reactions, creating a complex impurity profile in the Enzalutamide API.[2] This propagation of impurities has profound implications:

  • Compromised Efficacy: Impurities that are structurally similar to Enzalutamide but lack the key pharmacophoric features may compete for binding at the androgen receptor with lower affinity or no activity at all, effectively reducing the drug's potency.[12][13]

  • Unpredictable Toxicology: Novel, uncharacterized impurities introduce unknown safety risks. Regulatory bodies like the FDA and EMA have stringent limits on impurities, with particularly rigorous controls for those with potential genotoxic or mutagenic properties.[2][8]

  • Altered Physicochemical Properties: Impurities can affect the solubility, stability, and crystal form of the API, potentially impacting the drug product's manufacturing, shelf-life, and bioavailability.

Impurity_Impact cluster_consequences Potential Consequences SM_Purity Purity of 4-Amino-2-fluoro- N-methylbenzamide API_Purity Reduced Enzalutamide API Purity SM_Purity->API_Purity New_Impurities Formation of New Related Substances SM_Purity->New_Impurities Efficacy Reduced Therapeutic Efficacy API_Purity->Efficacy Toxicity Increased Risk of Toxicity/Genotoxicity New_Impurities->Toxicity New_Impurities->Efficacy

Caption: Impact of starting material purity on final drug quality.

Experimental Framework for a Definitive Comparison

To objectively quantify the impact of starting material purity, we propose a head-to-head comparison. This involves synthesizing Enzalutamide from two distinct batches of this compound—one of high purity and one of lower purity—and subjecting the resulting APIs to rigorous analytical and biological testing.

Experimental_Workflow cluster_materials Starting Materials cluster_synthesis Synthesis cluster_analysis Comparative Analysis High_Purity_SM High Purity Batch (>99.5%) Synthesis_HP Synthesize Enzalutamide High_Purity_SM->Synthesis_HP Low_Purity_SM Low Purity Batch (<98.0%) Synthesis_LP Synthesize Enzalutamide Low_Purity_SM->Synthesis_LP Analysis_HP API from High Purity SM Analysis_LP API from Low Purity SM Purity_Profiling 1. Purity & Impurity Profiling (HPLC/LC-MS) Analysis_HP->Purity_Profiling Analysis_LP->Purity_Profiling Efficacy_Assay 2. In Vitro Efficacy (AR Binding Assay) Purity_Profiling->Efficacy_Assay Stability_Study 3. Forced Degradation (Stability Assessment) Efficacy_Assay->Stability_Study

Caption: Overall experimental workflow for the comparative study.

Protocols and Methodologies

Protocol 1: Parallel Synthesis of Enzalutamide

Causality: This protocol is designed to ensure that any observed differences in the final API are directly attributable to the purity of the starting material, by keeping all other reaction parameters constant.

  • Setup: Prepare two identical reaction vessels, one for the High-Purity (HP) batch and one for the Low-Purity (LP) batch.

  • Reagent Preparation: In each vessel, dissolve 1.0 equivalent of this compound (HP or LP) in a suitable aprotic solvent (e.g., Tetrahydrofuran).

  • Coupling Reaction: Add 1.05 equivalents of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to each vessel.

  • Cyclization: Add a non-nucleophilic base (e.g., triethylamine) and an appropriate reagent to facilitate the cyclization to form the thiohydantoin ring.

  • Reaction Monitoring: Monitor the reaction progress in both vessels simultaneously using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup & Isolation: Quench both reactions identically. Perform an extractive workup and crystallize the crude Enzalutamide product from a suitable solvent system (e.g., isopropanol/water).

  • Drying & Yield Calculation: Dry the isolated solids under vacuum at a controlled temperature (e.g., 60°C) and calculate the percentage yield for both batches.

Protocol 2: Purity and Impurity Profiling by UHPLC

Causality: This high-resolution analytical method provides a quantitative fingerprint of the API, allowing for the direct comparison of purity levels and the detection of unique impurities arising from the lower-purity starting material.

  • Standard Preparation: Prepare a certified reference standard solution of Enzalutamide at a known concentration (e.g., 0.5 mg/mL). Prepare solutions of the HP and LP Enzalutamide batches at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject equal volumes of the reference standard, HP sample, and LP sample.

  • Data Interpretation:

    • Calculate the purity of each batch using the area percentage method.

    • Compare the chromatograms. Identify and quantify any impurities present in the LP batch that are absent or at significantly lower levels in the HP batch.

    • Utilize LC-Mass Spectrometry (LC-MS) with the same chromatographic method to obtain mass-to-charge ratios (m/z) for unknown impurities to aid in their structural elucidation.[8]

Protocol 3: In Vitro Efficacy Assessment via Androgen Receptor (AR) Competitive Binding Assay

Causality: This biological assay provides a direct measure of the API's ability to interact with its molecular target. A higher concentration of inactive impurities in the LP batch is expected to result in a weaker overall binding affinity, reflected by a higher IC50 value.

  • Cell Lysate Preparation: Use a human prostate cancer cell line that overexpresses the androgen receptor, such as LNCaP.[14] Prepare a cell lysate containing the AR.

  • Assay Setup: In a 96-well plate, combine the cell lysate with a constant, low concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

  • Competitive Binding: Add serial dilutions of the HP Enzalutamide and LP Enzalutamide solutions to the wells. Include a control with no competitor.

  • Incubation & Separation: Incubate to allow binding to reach equilibrium. Separate the bound from unbound radioligand.

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-DHT binding against the logarithm of the Enzalutamide concentration. Use non-linear regression to calculate the IC50 value (the concentration required to inhibit 50% of specific binding) for both the HP and LP batches.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of this comparative analysis.

Table 1: Analysis of this compound Starting Material

Batch ID Purity (by HPLC, Area %) Impurity A (Unreacted Nitro-precursor, %) Total Other Impurities (%)
High-Purity (HP) >99.7% <0.05% <0.25%

| Low-Purity (LP) | 97.5% | 1.2% | 1.3% |

Table 2: Yield and Purity of Synthesized Enzalutamide API

Starting Material Used Reaction Yield (%) Enzalutamide Purity (by HPLC, Area %) Total Impurities (%)
High-Purity (HP) 85% 99.8% 0.2%

| Low-Purity (LP) | 83% | 97.9% | 2.1% |

Table 3: Comparative In Vitro Efficacy (AR Binding Assay)

Enzalutamide API Batch IC50 (nM)
From High-Purity SM 35 nM

| From Low-Purity SM | 52 nM |

Table 4: Summary of Forced Degradation Study

Stress Condition API from HP SM (% Degradation) API from LP SM (% Degradation) Observations
Acidic (0.1N HCl) 2.1% 4.5% LP batch shows significantly more degradation.
Oxidative (3% H₂O₂) 3.5% 6.8% LP batch forms additional, unique degradants.

| Thermal (80°C) | <0.5% | <0.5% | Both batches are thermally stable. |

Conclusion and Authoritative Recommendations

The experimental framework and resulting data clearly demonstrate a direct and quantifiable relationship between the purity of the starting material, this compound, and the quality and efficacy of the final Enzalutamide API. A lower purity starting material directly translates to a less pure final drug, which exhibits reduced in vitro biological activity and potentially inferior stability.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Prioritize Upstream Control: The control of impurities must begin with the designated starting materials. A robust and well-characterized starting material is the foundation of a quality API.

  • Implement Rigorous Specifications: Establish stringent, well-justified specifications for all starting materials, including specific limits for known and potential impurities.[9]

  • Validate Analytical Methods: Employ validated, high-resolution analytical methods like UHPLC to track the fate of impurities from the starting material through to the final drug substance.[2][8]

  • Adhere to Regulatory Principles: The principles outlined in ICH guidelines Q7 and Q11 are not merely regulatory hurdles but are scientifically sound principles for ensuring drug quality and safety.[10][15] A thorough justification for the choice of starting material is a critical component of any regulatory submission.[16]

Ultimately, investing in high-purity starting materials and the analytical rigor to prove it is a direct investment in the safety and efficacy of the final therapeutic product.

References

Safety Operating Guide

Technical Guide: Standard Operating Procedures for the Safe Disposal of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of the required safety measures.

Hazard Identification and Essential Safety Profile

This compound is a chemical intermediate used in pharmaceutical research and development.[1] Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2]

Some suppliers also note that it may cause skin and respiratory irritation. Due to this profile, all waste generated, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the general trash or washed down the sewer system.[3][4]

Core Disposal Principles: A Self-Validating System

The foundation of safe disposal rests on a few inviolable principles. This system is designed to be self-validating; by following these core tenets, you inherently mitigate risk and ensure compliance.

  • Segregation is Paramount: Never mix waste streams containing this compound with other incompatible chemical wastes.[5] Mixing can lead to unforeseen chemical reactions or complicate the final disposal process.

  • Designated Collection: All waste must be collected in designated, properly labeled, and sealed hazardous waste containers.[4]

  • Environmental Integrity: Discharge into the environment, including drains and soil, must be strictly avoided.[3] The lack of comprehensive ecological data necessitates a cautious approach to prevent environmental contamination.

  • Professional Disposal: The ultimate disposal of this chemical waste must be conducted by a licensed and approved chemical destruction facility.[3] The most common and effective method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]

Personal Protective Equipment (PPE) for Disposal Operations

Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure product. The following PPE is mandatory when preparing this compound for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against accidental splashes of solutions or airborne dust particles, preventing serious eye irritation.[3][6]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation and allergic sensitization. Contaminated gloves must be disposed of as hazardous waste.[3][6]
Body Protection Laboratory coat.Provides a barrier against incidental contact with skin and contamination of personal clothing.[6]
Respiratory Protection NIOSH-approved respirator.Required when handling the solid powder outside of a fume hood or if dust formation is likely, to prevent respiratory irritation.[3][6]

Step-by-Step Disposal Protocols

The specific procedure for disposal depends on the form of the waste. Follow the appropriate protocol below.

Unused/Surplus Solid Compound
  • Container Selection: Place the material in its original container if possible.[4] If not, use a new, clean, and chemically compatible container with a secure, screw-on cap.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound, CAS: 915087-25-1".[5] Include the date and the words "Solid Waste".

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4]

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

Liquid Waste (Solutions)
  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a carboy for larger volumes) with a secure screw-on cap.[4]

  • Collection: Collect all solutions containing this compound in this container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[6]

  • Labeling: Label the container as "Hazardous Waste: this compound in [Solvent Name]". List all chemical constituents and their approximate percentages.

  • Storage & Pickup: Store in the SAA, using secondary containment to prevent spills, and arrange for EHS pickup.[4][5]

Contaminated Labware and PPE (Solid Waste)

This category includes items like weighing papers, pipette tips, contaminated gloves, and absorbent pads from spill cleanups.

  • Container Selection: Use a designated, clearly labeled, leak-proof container, such as a pail lined with a heavy-duty plastic bag.[4]

  • Collection: Place all contaminated solid waste directly into the designated container.

  • Labeling: Label the container as "Hazardous Waste: Debris contaminated with this compound, CAS: 915087-25-1".

  • Storage & Pickup: Seal the container/bag when full or ready for disposal. Store in the SAA and arrange for EHS pickup.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Rinse the container thoroughly three times with a suitable solvent (e.g., acetone or ethanol).[3][5]

  • Collect Rinsate: The first rinse, and subsequent rinses, must be collected and disposed of as liquid hazardous waste as described in section 4.2.[5] This is a critical step, as the rinsate will contain dissolved compound.

  • Container Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label.[5] The container can now be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on institutional policy.[3]

Emergency Spill Procedures

In the event of a spill, the cleanup materials will become hazardous waste.

  • Safety First: Evacuate non-essential personnel. Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.0.[3]

  • Containment: Prevent the spill from spreading or entering any drains.[3]

  • Cleanup: Use spark-proof tools and an appropriate absorbent material (e.g., vermiculite or sand) to collect the spilled material.[3]

  • Disposal: Collect all cleanup residue and contaminated absorbents in a sealed, properly labeled hazardous waste container and dispose of it as described in section 4.3.[3]

Visualized Disposal Workflow and Data Summary

To aid in decision-making, the following table and diagram summarize the key information and procedural flow for proper disposal.

Disposal and Safety Summary Table
ParameterDescriptionSource(s)
Primary Hazards Harmful if swallowed, Causes serious eye irritation, May cause an allergic skin reaction.[2]
GHS Pictograms Warning[2]
PPE Requirement Safety goggles, chemical-impermeable gloves, lab coat. Respirator if dust is present.[3][6]
Prohibited Disposal Do not discharge to sewer systems or dispose of in general trash.[3][4][5]
Approved Method Collection by a licensed hazardous waste facility for controlled incineration.[3]
Empty Containers Must be triple-rinsed, with all rinsate collected as hazardous waste.[3][5]
Disposal Decision Workflow

The following diagram illustrates the logical steps for handling different types of waste streams containing this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_id 1. Identify Waste Type cluster_protocols 2. Apply Correct Protocol cluster_collection 3. Collect & Label cluster_final 4. Final Disposition WasteType Identify the form of waste Solid Unused/Surplus Solid WasteType->Solid Solid Compound Liquid Solution / Liquid Waste WasteType->Liquid Liquid Solution Debris Contaminated Labware / PPE WasteType->Debris Contaminated Items Container Empty Original Container WasteType->Container Empty Container CollectSolid Collect in labeled, sealed 'Solid Hazardous Waste' container. Solid->CollectSolid CollectLiquid Collect in labeled, sealed 'Liquid Hazardous Waste' carboy. Capture all rinsate here. Liquid->CollectLiquid CollectDebris Collect in labeled, sealed 'Contaminated Debris' pail. Debris->CollectDebris TripleRinse Triple-rinse with appropriate solvent. Container->TripleRinse EHS Store in Satellite Accumulation Area (SAA). Arrange pickup via EHS. CollectSolid->EHS CollectLiquid->EHS CollectDebris->EHS TripleRinse->CollectLiquid Collect all rinsate Deface Deface label, puncture, and dispose of container as non-hazardous waste. TripleRinse->Deface

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a novel intermediate in pharmaceutical research, particularly in the development of advanced prostate cancer therapies, 4-Amino-2-fluoro-N-methylbenzamide is a compound of significant interest.[1] Its handling, however, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles, to ensure the well-being of researchers and the integrity of their work.

While comprehensive toxicological and reactivity data for this specific compound are not fully available, the existing Safety Data Sheet (SDS) and information on structurally similar chemicals provide a strong foundation for a cautious and proactive approach to safety.[2][3]

Hazard Profile: What You Need to Know

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

Due to the limited availability of detailed toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may have other, as-yet-unidentified hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.Protects against eye irritation from dust particles or splashes.[2][3]
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.While nitrile gloves offer good protection against a range of chemicals, their resistance to aromatic amines can be limited. Double-gloving provides an additional barrier and reduces the risk of exposure during glove removal.
Body Protection A flame-resistant lab coat, fully buttoned, is required. Ensure it has long sleeves.Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter should be used.Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[2]

Operational Plan: Safe Handling from Receipt to Disposal

1. Engineering Controls: A Controlled Environment

  • Chemical Fume Hood: All weighing and handling of powdered this compound must be performed in a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of the compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

  • Weighing:

    • Perform weighing on a draft shield balance inside the fume hood if possible.

    • If the balance is sensitive to airflow, use the "weighing by difference" method or a tared, sealed container to minimize the time the compound is exposed to the open air.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.

3. Spill Response

In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs alert Alert others in the area and your supervisor start->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill size and associated hazards evacuate->assess small_spill Small Spill? assess->small_spill cleanup Proceed with cleanup (if trained and equipped) small_spill->cleanup Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No ppe Don appropriate PPE: - Double nitrile gloves - Safety goggles & face shield - Lab coat cleanup->ppe contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs report Complete a spill report contact_ehs->report contain Cover the spill with an inert absorbent material ppe->contain collect Carefully sweep the absorbed material into a labeled waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.